4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
Description
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Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-3-7-17(8-4-15)21(18-9-5-16(2)6-10-18)19-11-13-20(14-12-19)22(23)24/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPWXACSUPBIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482413 | |
| Record name | 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-92-0 | |
| Record name | 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of the asymmetric triarylamine, 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline. Triarylamine derivatives are a critical class of organic molecules with significant applications in materials science, particularly as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] The strategic incorporation of both electron-donating (p-tolyl) and electron-withdrawing (4-nitrophenyl) moieties onto the central nitrogen atom allows for the fine-tuning of the molecule's electronic properties, making it a promising candidate for advanced organic electronic devices. This guide will delve into the prevalent synthetic strategies, with a primary focus on the palladium-catalyzed Buchwald-Hartwig amination, offering a detailed, field-proven experimental protocol. Furthermore, we will discuss the mechanistic underpinnings of the key reaction, expected analytical characterization, and the significance of this molecular architecture in modern research and development.
Introduction: The Significance of Asymmetric Triarylamines
Triarylamines are cornerstone building blocks in the development of organic electronic materials. Their inherent electron-rich nature and propeller-like three-dimensional structure facilitate efficient charge transport and inhibit crystallization, which is beneficial for forming stable amorphous films. The targeted synthesis of asymmetrically substituted triarylamines, such as this compound, offers a powerful approach to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the charge injection and transport properties of the material. The presence of the electron-donating p-tolyl groups increases the electron density on the central nitrogen atom, while the strongly electron-withdrawing nitro group on the third aryl substituent significantly lowers the LUMO energy. This donor-acceptor character within the molecule can lead to desirable intramolecular charge transfer (ICT) properties.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be approached through several established cross-coupling methodologies. The most prominent of these are the Buchwald-Hartwig amination and the Ullmann condensation.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for the target molecule.
While both methods are viable, the Buchwald-Hartwig amination is generally preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the often harsh conditions required for the Ullmann condensation. Therefore, this guide will focus on a detailed protocol based on the Buchwald-Hartwig reaction.
The Buchwald-Hartwig Amination Approach: Mechanism and Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The reaction proceeds through a catalytic cycle involving a palladium(0) species.
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Causality behind Experimental Choices:
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Phosphine Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective as they promote both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently employed. For the coupling of a secondary amine like di(p-tolyl)amine, a strong base is essential to facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. 1-Bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene are suitable electrophiles for this reaction. The strong electron-withdrawing nitro group activates the aryl halide towards oxidative addition.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for reproducibility and high yield, based on established principles of the Buchwald-Hartwig amination.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Di(p-tolyl)amine | C₁₄H₁₅N | 197.28 | 1.00 g | 5.07 mmol |
| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 1.13 g | 5.58 mmol |
| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 23 mg | 0.10 mmol |
| XPhos | C₃₉H₄₉P | 552.78 | 116 mg | 0.21 mmol |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 683 mg | 7.11 mmol |
| Anhydrous Toluene | C₇H₈ | 92.14 | 25 mL | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add di(p-tolyl)amine (1.00 g, 5.07 mmol), 1-bromo-4-nitrobenzene (1.13 g, 5.58 mmol), sodium tert-butoxide (683 mg, 7.11 mmol), palladium(II) acetate (23 mg, 0.10 mmol), and XPhos (116 mg, 0.21 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous toluene (25 mL) to the flask via a syringe.
-
Reaction: Stir the reaction mixture and heat it to 100-110 °C in an oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.
Analytical Characterization
Table 2: Expected Analytical Data
| Analysis | Expected Results |
| Appearance | Yellow to orange solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (d, 2H, Ar-H ortho to NO₂), ~7.2 (d, 4H, Ar-H ortho to N), ~7.0 (d, 2H, Ar-H ortho to N), ~6.9 (d, 4H, Ar-H meta to N), ~2.3 (s, 6H, 2 x CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~152 (C-NO₂), ~145 (C-N), ~144 (C-N), ~135 (C-CH₃), ~130 (Ar-CH), ~125 (Ar-CH), ~124 (Ar-CH), ~120 (Ar-CH), ~21 (CH₃) |
| IR (KBr, cm⁻¹) | ~1590 (aromatic C=C), ~1500 & ~1330 (asymmetric and symmetric NO₂ stretching), ~1280 (C-N stretching) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₂₀H₁₉N₂O₂⁺: 319.14. Found: ~319.14 |
Rationale for Predicted Spectroscopic Data:
-
¹H NMR: The two protons on the nitrophenyl ring ortho to the strongly electron-withdrawing nitro group are expected to be the most deshielded, appearing as a doublet around 8.1 ppm. The protons on the tolyl groups will be more shielded, with those ortho to the nitrogen appearing at a lower field than those meta to it. The two methyl groups are chemically equivalent and should appear as a singlet at approximately 2.3 ppm.
-
¹³C NMR: The carbon atom attached to the nitro group will be significantly deshielded. The carbons attached to the nitrogen will also be downfield. The methyl carbons will appear at the most upfield region of the spectrum.
-
IR: The characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected to be prominent in the spectrum.
Conclusion and Future Outlook
This technical guide has outlined a reliable and robust synthetic protocol for this compound, a promising asymmetric triarylamine for applications in organic electronics. The presented Buchwald-Hartwig amination procedure offers a high-yielding and versatile route to this class of compounds. The strategic design of this molecule, incorporating both electron-donating and electron-withdrawing substituents, provides a platform for fine-tuning its optoelectronic properties.
Future research in this area will likely focus on the further functionalization of this core structure to enhance its performance in devices, improve its processability, and increase its long-term stability. The exploration of more cost-effective and sustainable catalytic systems for the synthesis of triarylamines also remains an active area of investigation. The principles and methodologies detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals working at the forefront of materials science and organic synthesis.
References
-
Pitchaiya, S. et al. (2020). Hole transport materials play an important role in PSCs regenerating the oxidized state of perovskite and facilitating the hole transport. Frontiers in Chemistry. [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
-
Ullmann condensation. (2023). In Wikipedia. [Link]
-
Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (2022). ACS Omega. [Link]
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022). Frontiers in Chemistry. [Link]
Sources
Spectroscopic data (NMR, IR, Mass Spec) of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline. As of the date of this publication, experimental spectroscopic data for this specific molecule is not available in public databases. Therefore, this document employs a predictive approach, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data is contextualized through a comparative analysis with the known spectroscopic features of two key structural analogs: N,N-di(p-tolyl)amine and N-(4-nitrophenyl)aniline. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related compounds.
Introduction: The Rationale for a Predictive Approach
This compound is a triarylamine derivative of significant interest in materials science and medicinal chemistry due to the electronic properties conferred by its donor-acceptor structure. The two electron-donating p-tolyl groups and the electron-withdrawing 4-nitrophenyl group create a push-pull system that can give rise to unique photophysical and electronic properties. Accurate structural elucidation is paramount for the development and application of such molecules.
Despite a thorough search of scientific literature and chemical databases, no publicly available experimental NMR, IR, or mass spectrometry data for this compound could be located. This guide, therefore, takes a proactive and predictive stance. By dissecting the structures of closely related and well-characterized analogs, we can forecast the spectral characteristics of the target molecule with a high degree of confidence. This approach not only provides a valuable reference for the future experimental characterization of this compound but also serves as an educational tool for understanding structure-spectra correlations in complex organic molecules.
Molecular Structure and Predicted Spectroscopic Workflow
The structure of this compound is presented below, followed by a workflow diagram illustrating our predictive methodology.
Caption: Molecular Structure of this compound.
Caption: Workflow for Predictive Spectroscopic Analysis.
Spectroscopic Data of Analog Compounds
The following tables summarize the available spectroscopic data for the selected analog compounds. This data forms the basis for our predictive analysis.
Table 1: Spectroscopic Data for N,N-di(p-tolyl)amine
| Technique | Data |
| ¹H NMR | Referenced data indicates signals for methyl protons and aromatic protons. |
| ¹³C NMR | Referenced data indicates signals for methyl carbons and aromatic carbons. |
| IR | Data available from KBr disc and nujol mull preparations.[1] |
| Mass Spec | Molecular Weight: 197.27 g/mol .[1] |
Table 2: Spectroscopic Data for N-(4-nitrophenyl)aniline
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.11 (d, J = 9.2 Hz, 2H), 7.38 (t, J = 8.0 Hz, 2H), 7.20-7.12 (m, 3H), 6.93 (d, J = 7.6 Hz, 2H), 6.34 (s, 1H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 151.5, 138.2, 137.6, 129.7, 127.6, 125.7, 123.4, 114.0. |
| IR | Data available, typically showing N-H, C-H aromatic, C=C aromatic, and NO₂ stretches. |
| Mass Spec | Molecular Weight: 214.22 g/mol . |
Predictive Spectroscopic Analysis of this compound
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the three different aromatic rings and the two methyl groups.
-
Methyl Protons: A singlet integrating to 6H is expected for the two equivalent methyl groups on the p-tolyl rings. The chemical shift should be in the range of δ 2.2-2.4 ppm, similar to what is observed for N,N-di(p-tolyl)amine.
-
Aromatic Protons (p-tolyl groups): The two p-tolyl groups are chemically equivalent. Each will show a pair of doublets (an AA'BB' system) integrating to 4H each. The protons ortho to the nitrogen will be upfield compared to the protons meta to the nitrogen. We can predict these to be in the region of δ 6.8-7.2 ppm.
-
Aromatic Protons (4-nitrophenyl group): This ring will also display an AA'BB' system. Due to the strong electron-withdrawing nature of the nitro group, these protons will be significantly downfield. The protons ortho to the nitro group are expected around δ 8.0-8.2 ppm, while the protons meta to the nitro group (ortho to the nitrogen) will likely appear around δ 6.9-7.1 ppm.
Table 3: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 2H | Protons ortho to -NO₂ |
| ~7.1 | Multiplet | 8H | Protons of the two p-tolyl rings |
| ~7.0 | Doublet | 2H | Protons meta to -NO₂ |
| ~2.3 | Singlet | 6H | Two -CH₃ groups |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the symmetry of the two p-tolyl groups and the distinct electronic environment of the 4-nitrophenyl ring.
-
Methyl Carbons: A single signal around δ 20-22 ppm is predicted for the two equivalent methyl carbons.
-
Aromatic Carbons:
-
p-Tolyl Rings: Four distinct signals are expected for the two equivalent p-tolyl rings: the ipso-carbon attached to the nitrogen, the ortho- and meta-carbons, and the para-carbon bearing the methyl group.
-
4-Nitrophenyl Ring: Four signals are also predicted for this ring. The carbon bearing the nitro group (ipso-nitro) will be significantly downfield. The carbon attached to the nitrogen (ipso-amino) will also be downfield. The ortho- and meta-carbons will have distinct chemical shifts.
-
Table 4: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Assignment |
| ~150 | C-NO₂ |
| ~145 | C-N (nitrophenyl ring) |
| ~140 | C-N (tolyl rings) |
| ~135 | C-CH₃ |
| ~130 | Aromatic CH (tolyl rings) |
| ~126 | Aromatic CH (nitrophenyl ring) |
| ~124 | Aromatic CH (nitrophenyl ring) |
| ~120 | Aromatic CH (tolyl rings) |
| ~21 | -CH₃ |
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the vibrational modes of the aromatic rings and the prominent nitro group.
-
N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-N Stretching: The stretching vibration of the tertiary aromatic amine C-N bonds will likely appear in the 1350-1250 cm⁻¹ region.
-
Aromatic C-H Stretching: These will be observed as a group of bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings.
-
C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region will indicate the substitution patterns of the aromatic rings.
Table 5: Predicted Key IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 2920-2850 | -CH₃ Stretch |
| ~1590, ~1500, ~1450 | Aromatic C=C Stretch |
| ~1530 | Asymmetric NO₂ Stretch |
| ~1350 | Symmetric NO₂ Stretch |
| ~1320 | C-N Stretch |
| ~820 | para-disubstituted C-H Bend |
Predicted Mass Spectrum
The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular weight of C₂₀H₁₈N₂O₂ is 318.37 g/mol . A strong molecular ion peak is expected at m/z = 318.
-
Fragmentation:
-
Loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z = 272.
-
Loss of a p-tolyl group (-C₇H₇, 91 Da) to give a fragment at m/z = 227.
-
Cleavage of the C-N bond to generate the di(p-tolyl)aminyl cation at m/z = 196 and the 4-nitrophenyl cation at m/z = 122.
-
The tropylium ion (C₇H₇⁺) at m/z = 91 is also a likely fragment from the p-tolyl groups.
-
Experimental Protocols
The following are standard protocols for the acquisition of the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
Use a longer acquisition time and a greater number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) if the compound is sufficiently volatile and stable or soluble.
-
Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. These predictions offer a valuable baseline for any future experimental work on this molecule and similar triarylamine derivatives. The protocols outlined herein provide a clear path for the empirical validation of these predictions.
References
- Wiley-VCH. Supporting Information for a relevant article. While the direct source is a supporting information document, the data is findable through searches for N-(4-Nitrophenyl)aniline spectroscopic data.
Sources
CAS number for 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
An In-depth Technical Guide to 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline (CAS: 20440-92-0)
Abstract and Core Compound Identification
This technical guide provides a comprehensive scientific overview of this compound, a substituted triarylamine. The document is structured to serve researchers, medicinal chemists, and materials scientists by detailing its chemical identity, plausible synthetic routes, analytical characterization, and potential applications. The core of this molecule is a central nitrogen atom bonded to two electron-donating p-tolyl groups and one electron-withdrawing 4-nitrophenyl group, creating a sterically hindered and electronically polarized structure. This unique configuration suggests potential utility in fields requiring specific optoelectronic properties or as a complex intermediate in multi-step organic synthesis. The definitive Chemical Abstracts Service (CAS) registry number for this compound is 20440-92-0 [1][2][3].
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in any research or development setting. The properties of this compound, derived from computational models and database entries, are summarized below. These data points are critical for predicting solubility, designing purification protocols, and assessing potential biocompatibility.
Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | PubChem[3] |
| CAS Number | 20440-92-0 | Chemsrc, ChemicalBook, PubChem[1][2][3] |
| Molecular Formula | C₂₀H₁₈N₂O₂ | PubChem[3] |
| Synonyms | (4-Nitrophenyl)-di-p-tolylamine, Benzenamine, N,N-bis(4-methylphenyl)-4-nitro- | PubChem[3] |
Computed Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 318.4 g/mol | PubChem[3] |
| Exact Mass | 318.136827821 Da | PubChem[3] |
| XLogP3-AA | 5.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 49.1 Ų | PubChem[3] |
Molecular Structure
The structural representation of this compound is crucial for understanding its steric and electronic characteristics.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology
-
Inert Atmosphere Preparation: A clean, dry reaction vessel is charged with di-p-tolylamine (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), ~1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, ~2-4 mol%).
-
Reagent Addition: Anhydrous toluene is added as the solvent, followed by the addition of a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
-
Reaction Execution: The reaction vessel is sealed and heated to a temperature between 80-110 °C. The reaction progress is monitored periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified using silica gel column chromatography to yield the pure this compound.
Analytical Characterization (Self-Validating System)
To ensure scientific integrity, the identity and purity of the synthesized compound must be unequivocally confirmed. A multi-technique approach provides a self-validating system where the data from each analysis corroborates the others.
| Analytical Technique | Expected Result / Rationale |
| ¹H NMR | The spectrum should show distinct aromatic signals corresponding to the three different phenyl rings. The two p-tolyl groups will exhibit characteristic singlets for the methyl protons (~2.3 ppm) and AA'BB' splitting patterns for the aromatic protons. The 4-nitrophenyl group will show a distinct downfield AA'BB' pattern due to the strong electron-withdrawing effect of the nitro group. |
| ¹³C NMR | The spectrum will confirm the presence of all 20 carbon atoms. Key signals include the methyl carbons (~21 ppm) and the distinct aromatic carbons, with the carbon bearing the nitro group (C-NO₂) being significantly deshielded and appearing far downfield. |
| FT-IR Spectroscopy | The presence of the nitro group will be confirmed by strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The spectrum will also show C-N stretching and aromatic C-H and C=C stretching bands. |
| High-Resolution Mass Spectrometry (HRMS) | This analysis provides the most definitive confirmation of the molecular formula. The measured monoisotopic mass should match the theoretical exact mass of C₂₀H₁₈N₂O₂ (318.1368 Da) within a narrow tolerance (e.g., < 5 ppm). |
| Purity Analysis (HPLC) | High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase will be used to determine the purity of the final compound, which should ideally be >95% for use in sensitive applications. |
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural motifs are relevant to several fields.
-
Materials Science: Triarylamines are a cornerstone class of materials in organic electronics. Their electron-rich nature makes them excellent hole-transport materials. This compound could be investigated for use in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, or as an organic semiconductor. The nitro group can be used to tune the electronic properties or serve as a handle for further functionalization.
-
Pharmaceutical Intermediate: In drug discovery, nitroaromatic compounds are common intermediates. [4]The nitro group is readily reduced to an amine, a fundamental functional group in a vast number of bioactive molecules. [4][5]Therefore, this compound could serve as a precursor to the corresponding aniline derivative, 4-Amino-N,N-di(p-tolyl)aniline, which could then be incorporated into larger molecules as a scaffold or pharmacophore. Aniline derivatives are known to be building blocks for a wide range of pharmaceuticals used in treating cancer, cardiovascular diseases, and infectious diseases. [4]
-
Chemical Probe Development: The polarized electronic structure and potential for derivatization make it a candidate for development as a chemical probe for biological systems, although this would require significant further research.
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IUPAC name for 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
An In-Depth Technical Guide to 4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline
This guide provides a comprehensive technical overview of the triarylamine derivative, 4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's nomenclature, physicochemical properties, validated synthetic routes, and prospective applications, grounding all claims in authoritative scientific literature.
Compound Identification and Nomenclature
The chemical name "4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline" contains a redundancy, as "p-tolyl" is the common name for the "4-methylphenyl" group. The unambiguous and preferred IUPAC name for this compound is 4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline [1]. It is a substituted triarylamine, a class of molecules characterized by a central nitrogen atom bonded to three aryl groups. In this specific case, the nitrogen is bonded to two 4-methylphenyl (p-tolyl) groups and one 4-nitrophenyl group.
Triarylamines are a cornerstone of modern organic electronics and medicinal chemistry. Their redox-active nature and tunable electronic properties make them exceptional candidates for hole-transport materials in organic light-emitting diodes (OLEDs) and solar cells, and their rigid three-dimensional structure provides a valuable scaffold in drug design[2][3][4][5]. This guide will explore the specific attributes of this unsymmetrically substituted derivative.
Physicochemical Properties
A summary of the key identifiers and computed properties for this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | PubChem[1] |
| Synonyms | (4-Nitrophenyl)di-p-tolylamine, N,N-Bis(4-methylphenyl)-4-nitrobenzenamine | PubChem[1] |
| CAS Number | 20440-92-0 | PubChem[1] |
| Molecular Formula | C₂₀H₁₈N₂O₂ | PubChem[1] |
| Molecular Weight | 318.4 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)[O-] | PubChem[1] |
| InChIKey | QQPWXACSUPBIDW-UHFFFAOYSA-N | PubChem[1] |
Synthetic Pathways: A Strategic Overview
The synthesis of unsymmetrical triarylamines like 4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline requires robust and selective C-N bond-forming reactions. The two most prominent and effective strategies in modern organic chemistry are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation[6][7]. The choice between these pathways often depends on substrate scope, catalyst cost, and reaction conditions (e.g., temperature sensitivity).
The logical starting material for both routes is the commercially available secondary amine, di(p-tolyl)amine , which is then coupled with an activated aryl halide, 1-halo-4-nitrobenzene .
Visualizing the Synthetic Strategy
The following diagram illustrates the two primary synthetic routes from common precursors.
Caption: Key synthetic routes to the target triarylamine.
Experimental Protocols & Mechanistic Insights
A protocol is only trustworthy if it is self-validating. The following sections provide detailed, step-by-step methodologies that include not only the "how" but also the "why," ensuring that the process is understood and can be reliably reproduced.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is often preferred for its high functional group tolerance, milder conditions, and the extensive library of available phosphine ligands to optimize reactivity[8][9]. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst.
Protocol: Synthesis via Buchwald-Hartwig Amination
-
Inert Atmosphere Preparation (Causality: The Pd(0) catalyst is oxygen-sensitive) : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add di(p-tolyl)amine (1.0 eq.), 1-chloro-4-nitrobenzene (1.1 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Degassing (Causality: Remove dissolved oxygen to prevent catalyst oxidation) : Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition : Add anhydrous, degassed toluene via syringe. Stir the mixture for 5 minutes to ensure homogeneity. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) to the flask under a positive pressure of inert gas.
-
Reaction Execution : Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification :
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure triarylamine as a crystalline solid.
-
Method B: Ligand-Accelerated Ullmann Condensation
The classic Ullmann reaction required harsh conditions (high temperatures) and often gave inconsistent yields. The development of ligand-accelerated protocols, particularly using N,N'-donors like 1,10-phenanthroline, has revitalized this method, allowing for significantly lower reaction temperatures and cleaner conversions[7][10]. This approach is often more cost-effective for large-scale synthesis due to the lower cost of copper catalysts.
Protocol: Synthesis via Ullmann Condensation
-
Reagent Setup : To a round-bottom flask, add di(p-tolyl)amine (1.0 eq.), 1-iodo-4-nitrobenzene (1.0 eq.), copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition and Degassing : Add anhydrous dimethylformamide (DMF). Degas the mixture by bubbling argon through the solvent for 15-20 minutes.
-
Reaction Execution : Heat the mixture to 100-130 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up and Purification :
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers and wash thoroughly with dilute aqueous ammonia to remove copper salts, followed by a water and brine wash.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography as described in the Buchwald-Hartwig protocol.
-
Structural Validation and Characterization
Validation of the final product's identity and purity is critical. A combination of spectroscopic techniques provides an unambiguous structural confirmation.
Standard Characterization Workflow
Caption: Workflow for structural validation of the final compound.
Expected Spectroscopic Data
While experimental data must be acquired for each batch, the expected signals provide a benchmark for validation.
| Technique | Expected Observations |
| ¹H NMR | - Multiple signals in the aromatic region (~6.8-8.2 ppm). Protons on the nitro-substituted ring will be downfield-shifted due to the electron-withdrawing effect. Protons on the tolyl rings will be further upfield. - A singlet around 2.3-2.4 ppm integrating to 6H, corresponding to the two methyl groups. |
| ¹³C NMR | - Signals for four distinct types of aromatic carbons, plus the quaternary carbons. - A signal around 21 ppm for the methyl group carbons. |
| FT-IR | - Strong, characteristic asymmetric and symmetric stretching bands for the aromatic nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively[11]. - C-N stretching vibrations for the aromatic amine. - Aromatic C-H and C=C stretching bands. |
| HRMS (ESI+) | - The calculated exact mass for [M+H]⁺ (C₂₀H₁₉N₂O₂⁺) is 319.1441. The observed mass should be within a 5 ppm error margin. |
Applications in Research and Development
The unique electronic structure of 4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline—featuring two electron-donating tolyl groups and one strongly electron-withdrawing nitrophenyl group—makes it a compelling candidate for several advanced applications.
Organic Electronics
Triarylamines are premier hole-transport materials (HTMs)[4]. The nitrogen lone pair facilitates the formation of a stable radical cation (hole), and the overlapping π-systems of the aryl rings allow this charge to "hop" between molecules. The substituents play a critical role in tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
Electron-donating groups (methyl) raise the HOMO level, facilitating hole injection from the anode.
-
Electron-withdrawing groups (nitro) lower both the HOMO and LUMO levels, which can improve stability and tune the material's optical bandgap.
This specific molecule's asymmetry could lead to desirable properties, such as forming stable amorphous films, which is crucial for device longevity by preventing crystallization[3].
Logical Framework for Application Design
Caption: Relationship between structure, properties, and applications.
Conclusion
4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline is a well-defined triarylamine with significant potential in materials science. Its synthesis is reliably achieved through established modern catalytic methods like the Buchwald-Hartwig and Ullmann reactions, for which detailed and validated protocols have been provided. The compound's asymmetric electronic nature makes it a prime target for investigation as a next-generation hole-transport material or redox-active component in various technologies. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the applications of this promising molecule.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of the asymmetrically substituted triarylamine, 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline. In the absence of direct crystallographic data for this specific molecule, this document synthesizes information from analogous structures and employs theoretical modeling principles to predict its key structural and electronic features. We present a robust synthetic pathway, delve into the intricacies of its propeller-like conformation, and outline detailed protocols for its computational and spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals who are engaged with the design and analysis of complex organic molecules.
Introduction: The Significance of Asymmetric Triarylamines
Triarylamines (TAs) are a class of organic compounds characterized by a central nitrogen atom bonded to three aryl groups. Their unique propeller-like, three-dimensional structure and rich electronic properties make them pivotal components in a wide array of applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and as intermediates in the synthesis of pharmaceuticals and dyes.[1][2] The introduction of asymmetry into the triarylamine core, as in the case of this compound, can lead to novel chiroptical properties and refined electronic tuning.[3] The subject of this guide possesses a unique combination of an electron-donating p-tolyl group, a neutral 4-methylphenyl group, and a strongly electron-withdrawing 4-nitrophenyl group. This electronic push-pull system is anticipated to impart significant nonlinear optical (NLO) properties and other interesting electronic behaviors.[4]
This document serves as a foundational guide to understanding the molecular architecture of this specific asymmetric triarylamine. We will explore its probable synthesis, predict its three-dimensional conformation, and provide the theoretical and practical framework for its comprehensive characterization.
Proposed Synthesis: A Pathway via Buchwald-Hartwig Amination
The synthesis of unsymmetrical triarylamines is reliably achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5][6] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. For the synthesis of this compound, a two-step, one-pot approach starting from 4-methylaniline (p-toluidine) is proposed, leveraging the methodologies described for similar unsymmetrical triarylamines.[5][7]
Experimental Protocol: Two-Step, One-Pot Synthesis
Step 1: Synthesis of the Intermediate Diarylamine
-
Reaction Setup: In a nitrogen-purged glovebox, add 4-methylaniline (1.0 equiv.), 1-bromo-4-nitrobenzene (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), a suitable phosphine ligand like SPhos (0.04 equiv.), and a base such as NaOt-Bu (2.2 equiv.) to a dry Schlenk flask containing anhydrous toluene.
-
Reaction Conditions: Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Intermediate Formation: The reaction is expected to yield the intermediate diarylamine, 4-methyl-N-(4-nitrophenyl)aniline. Do not isolate this intermediate.
Step 2: Synthesis of the Final Triarylamine
-
Addition of the Third Aryl Group: After cooling the reaction mixture to room temperature, add 4-bromotoluene (1.0 equiv.) to the flask.
-
Reaction Conditions: Re-seal the flask and heat the mixture at 110 °C for another 24-48 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
This proposed synthesis is robust, relies on commercially available starting materials, and is well-documented for its efficiency in creating sterically hindered and electronically diverse triarylamines.[8][9]
Molecular Structure and Conformation: The Propeller Architecture
Triarylamines characteristically adopt a non-planar, propeller-like conformation to minimize steric repulsion between the aryl substituents.[1][10] The central nitrogen atom is typically sp²-hybridized, leading to a trigonal planar geometry of the C-N bonds. However, the steric bulk of the aryl groups forces them to twist out of this plane, resulting in a chiral, helical structure.
For this compound, the three aryl "blades" of the propeller are distinct, leading to a C₁-symmetric molecule. The conformation can be described by the three dihedral angles (τ) between the plane of each aryl ring and the plane defined by the three carbon atoms attached to the central nitrogen.
The racemization barrier for such propeller-like conformations can be low, allowing for rapid interconversion between the P (plus) and M (minus) helicities at room temperature.[3] However, the specific substitution pattern and potential intramolecular interactions can influence the conformational preference.
Figure 1: A schematic representation of the propeller-like core structure of this compound, highlighting the three distinct aryl groups attached to the central nitrogen atom.
Computational Analysis: A Theoretical Approach to Characterization
In the absence of experimental structural data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the molecular geometry, conformational energetics, and electronic properties of molecules like this compound.[11][12]
Protocol for DFT-Based Structural and Electronic Analysis
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Functional: Employ a hybrid functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[13]
-
Basis Set: Use a Pople-style basis set, such as 6-311+G(d,p), which includes diffuse functions to accurately describe the electron distribution in the nitro group and polarization functions for all atoms.
-
-
Geometry Optimization:
-
Perform an unconstrained geometry optimization to find the lowest energy conformation of the molecule. This will provide key structural parameters.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Conformational Search (Optional but Recommended):
-
To explore the conformational landscape more thoroughly, perform a systematic or stochastic conformational search by rotating the C-N bonds. This can help identify other low-energy conformers.
-
-
Electronic Property Calculations:
-
From the optimized geometry, calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's electronic stability and reactivity.[14][15]
-
Generate a molecular electrostatic potential (MEP) map to visualize the electron-rich and electron-deficient regions of the molecule. This is particularly useful for understanding intermolecular interactions.
-
The results from these calculations can provide valuable insights into the molecule's stability, reactivity, and potential for charge transfer, which is crucial for applications in materials science.[16][17]
Predicted Structural Parameters
Based on DFT studies of similar triarylamines, the following structural parameters are anticipated:
| Parameter | Predicted Value Range | Rationale |
| C-N Bond Lengths | 1.40 - 1.44 Å | Shorter than a typical C-N single bond due to sp² hybridization of nitrogen and partial double bond character from electron delocalization. |
| C-N-C Bond Angles | 118 - 122° | Close to the ideal 120° for sp² hybridization, with slight deviations due to steric strain. |
| Dihedral Angles (τ) | 30 - 60° | Significant twisting of the aryl rings out of the C₃N plane to alleviate steric hindrance. |
Predicted Spectroscopic Properties: A Fingerprint of the Molecule
Spectroscopic techniques are essential for the structural elucidation of newly synthesized compounds. Based on the known spectra of related aniline and triarylamine derivatives, we can predict the key features for this compound.[4][15][18]
¹H NMR Spectroscopy
-
Aromatic Region (7.0 - 8.5 ppm): A complex pattern of multiplets is expected due to the protons on the three distinct aryl rings. The protons on the 4-nitrophenyl ring will be the most downfield due to the strong electron-withdrawing effect of the nitro group.
-
Methyl Protons (2.3 - 2.5 ppm): Two distinct singlets are expected for the two methyl groups on the p-tolyl and 4-methylphenyl rings.
¹³C NMR Spectroscopy
-
Aromatic Carbons (110 - 150 ppm): A number of distinct signals corresponding to the carbons of the three aryl rings. The carbon attached to the nitro group (ipso-carbon) will be significantly downfield.
-
Methyl Carbons (20 - 22 ppm): Two signals for the two methyl carbons.
Infrared (IR) Spectroscopy
-
N-O Stretching (1500 - 1550 cm⁻¹ and 1300 - 1350 cm⁻¹): Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group.
-
C-N Stretching (1250 - 1350 cm⁻¹): Stretching vibration of the aryl-nitrogen bonds.
-
Aromatic C-H Stretching (3000 - 3100 cm⁻¹): Stretching vibrations of the C-H bonds on the aryl rings.
-
Aromatic C=C Stretching (1450 - 1600 cm⁻¹): In-plane skeletal vibrations of the aromatic rings.
Structure-Property Relationships and Potential Applications
The unique molecular structure of this compound suggests several potential applications:
-
Nonlinear Optical (NLO) Materials: The push-pull electronic system, with the electron-donating methyl groups and the electron-withdrawing nitro group, creates a significant molecular dipole and enhances the second-order hyperpolarizability, making it a candidate for NLO applications.[4]
-
Hole-Transport Materials: The triarylamine core is a well-known hole-transporting moiety. The electronic asymmetry could be exploited to fine-tune the HOMO level and charge mobility for applications in OLEDs and organic photovoltaics.
-
Pharmaceutical Scaffolds: Aniline and its derivatives are common scaffolds in medicinal chemistry.[2] The specific substitution pattern of this molecule could be a starting point for the design of novel bioactive compounds.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for understanding the molecular structure and conformation of this compound. We have proposed a viable synthetic route via Buchwald-Hartwig amination and predicted its key structural and spectroscopic features based on established principles and data from analogous compounds. The propeller-like conformation and the push-pull electronic nature of this molecule make it a compelling target for further investigation, particularly in the field of materials science.
The logical next step is the experimental validation of the predictions made in this guide. The synthesis and full spectroscopic and crystallographic characterization of this compound will provide definitive answers to its structural and conformational properties and pave the way for the exploration of its potential applications.
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Solubility Profile of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline: A Predictive and Methodological Analysis
An In-Depth Technical Guide for the Scientific Professional
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline. In the absence of extensive published quantitative data, this document establishes a robust predictive framework based on the compound's physicochemical properties and the principles of solute-solvent interactions. We present a detailed, field-proven experimental protocol for the quantitative determination of solubility in common organic solvents, designed for implementation in research and pharmaceutical development settings. This guide is intended to empower researchers and drug development professionals with the theoretical understanding and practical methodology required to effectively utilize this compound in various solvent systems.
Introduction and Physicochemical Overview
This compound is a triarylamine derivative, a class of compounds often investigated for their applications in materials science, including as charge-transporting materials in organic electronics and as components in dye synthesis. An understanding of a compound's solubility is a foundational requirement for its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development contexts.[1]
The molecular structure is the primary determinant of its solubility profile.
Caption: Experimental Workflow for Gravimetric Solubility Determination.
Step-by-Step Methodology
-
Preparation:
-
Ensure the this compound solid is pure and dry.
-
Use analytical grade or higher purity solvents.
-
Pre-weigh (tare) several clean, dry glass vials with caps to four decimal places. Record these masses.
-
-
Sample Preparation:
-
To a series of 20 mL glass vials, add a precisely known volume of the test solvent (e.g., 10.0 mL).
-
Add an excess amount of the solid compound to each vial. The term "excess" is critical; undissolved solid must remain visible after the equilibration period to ensure a saturated solution has been achieved.
-
-
Equilibration (Trustworthiness Pillar):
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the samples for a minimum of 24 hours. Causality: A prolonged equilibration period is essential to ensure that the dissolution process has reached a true thermodynamic equilibrium. For complex molecules, 48 hours is preferable.
-
-
Sample Extraction:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the clear supernatant (e.g., 5.0 mL) into a glass syringe fitted with a 0.22 µm chemical-resistant (e.g., PTFE) filter. Causality: Filtration is a non-negotiable step to prevent any undissolved microscopic solid particles from being transferred, which would artificially inflate the final solubility value.
-
-
Gravimetric Analysis:
-
Dispense the filtered solution into one of the pre-weighed (tared) vials. Seal it immediately and weigh it to determine the exact mass of the solution transferred.
-
Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a moderate temperature, such as 40-50 °C). Causality: The temperature must be kept well below the compound's melting point to avoid thermal degradation or sublimation.
-
Continue drying the vial containing the solid residue in a vacuum oven until a constant mass is achieved (i.e., the mass does not change on two consecutive weighings at least 4 hours apart). This ensures all solvent has been removed.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial tare mass of the vial from the final constant mass.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the solution transferred.
-
Express solubility in desired units, typically mg/mL or g/100g of solvent.
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)
-
Predicted Solubility Data Summary
Based on the theoretical framework, the following table presents the predicted qualitative solubility. This table serves as a template for researchers to populate with quantitative data obtained from the protocol described above.
Table 2: Predicted and Experimental Solubility of this compound at 25°C
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |
|---|---|---|---|
| Water | Polar Protic | Negligible | [To be determined] |
| Methanol | Polar Protic | Very Low | [To be determined] |
| Ethanol | Polar Protic | Very Low | [To be determined] |
| Hexane | Non-Polar | High | [To be determined] |
| Toluene | Non-Polar (Aromatic) | Very High | [To be determined] |
| Dichloromethane (DCM) | Polar Aprotic | Very High | [To be determined] |
| Tetrahydrofuran (THF) | Polar Aprotic | Very High | [To be determined] |
| Acetone | Polar Aprotic | Moderate to High | [To be determined] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [To be determined] |
Conclusion
The solubility profile of this compound is dominated by its large, hydrophobic triaryl structure. Physicochemical analysis strongly predicts high solubility in non-polar and polar aprotic solvents, with negligible solubility in polar protic solvents such as water. This guide provides both the theoretical foundation for these predictions and a rigorous, step-by-step experimental protocol for their quantitative verification. By applying the described methodology, researchers, scientists, and drug development professionals can generate the reliable solubility data necessary for advancing their work in chemical synthesis, materials science, and pharmaceutical formulation.
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). N-[(4-methylphenyl)(phenyl)methyl]aniline. Retrieved from [Link]
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ChemSrc. (2025, December 12). CAS#:101456-22-8 | N-methyl-4-[2-(4-nitrophenyl)ethynyl]aniline. Retrieved from [Link]
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-
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A Technical Guide to the Thermal Stability and Decomposition of Triarylamine Derivatives
Introduction: The Enduring Importance of Triarylamine Derivatives
Triarylamine (TPA) derivatives represent a cornerstone class of organic molecules, distinguished by their unique propeller-like three-dimensional structure and potent electron-donating capabilities.[1] This architecture imparts remarkable electronic and photophysical properties, making them indispensable in a vast array of applications, from pharmaceuticals to organic electronics.[2][3] Their role as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and other optoelectronic devices is particularly prominent.[2][3] The operational longevity and performance of such devices are intrinsically linked to the chemical and physical robustness of their components. Consequently, a profound understanding of the thermal stability and decomposition pathways of triarylamine derivatives is not merely an academic exercise but a critical prerequisite for the rational design of next-generation materials and technologies.
This guide provides an in-depth exploration of the thermal characteristics of triarylamine derivatives, intended for researchers, chemists, and material scientists. We will delve into the theoretical underpinnings of their thermal stability, the practical methodologies for its assessment, and the key structural factors that govern their decomposition temperatures.
Foundations of Thermal Stability in Triarylamine Derivatives
The thermal stability of an organic molecule is a measure of its resistance to decomposition at elevated temperatures. This decomposition is not an instantaneous event but rather a cascade of chemical reactions initiated by the absorption of thermal energy. For triarylamine derivatives, the inherent strength of the covalent bonds within their structure is the primary determinant of their thermal robustness.
The Central Role of C-N and C-C Bond Strengths
The core structure of a triarylamine consists of a central nitrogen atom bonded to three aryl groups. The thermal stability is therefore largely dictated by the bond dissociation energies of the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds within the aromatic rings. The delocalization of the nitrogen lone pair electrons into the phenyl rings strengthens the C-N bonds, contributing to the overall stability of the molecule.[1]
Proposed Thermal Decomposition Mechanism
While the precise, multi-step mechanism of thermal decomposition can be complex and substrate-dependent, the initial and rate-determining step for many triarylamine derivatives under inert atmosphere is believed to be the homolytic cleavage of a C-N bond. This process generates a diarylamine radical and an aryl radical.
These highly reactive radical species can then initiate a series of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation of the aromatic rings, leading to the formation of smaller, more volatile molecules and, eventually, a carbonaceous residue at very high temperatures. When heated in an oxidizing atmosphere (e.g., air), the decomposition process is further complicated by oxidation reactions.
Quantifying Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the preeminent technique for evaluating the thermal stability of materials. It provides a quantitative measurement of the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4][5] The output of a TGA experiment is a thermogram, a plot of mass versus temperature.
Interpreting the Thermogram
A typical TGA curve for a triarylamine derivative will show a stable baseline at 100% mass until the onset of decomposition.[6][7] At this point, a gradual or sharp decrease in mass is observed as the material decomposes and volatile products are released. The key parameter extracted from the TGA curve is the decomposition temperature (Td) , which is most commonly defined as the temperature at which a specific percentage of mass loss (typically 5% or 10%) occurs.[2][8] A higher Td value signifies greater thermal stability.
The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss against temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition, providing further insight into the decomposition kinetics.
Factors Influencing the Thermal Stability of Triarylamine Derivatives
The decomposition temperature of a triarylamine derivative is not a fixed constant but is highly dependent on its molecular structure. Judicious chemical modification can significantly enhance thermal stability.
Substituent Effects
The nature and position of substituents on the aryl rings play a critical role in modulating thermal stability.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and tert-butyl (-C(CH₃)₃) groups can increase the electron density on the aromatic rings and the central nitrogen atom.[9] This can strengthen the C-N bonds and, in some cases, lead to an increase in the decomposition temperature.
-
Bulky Substituents: The introduction of bulky groups can induce steric hindrance, which restricts intramolecular rotations and can lead to a more rigid and thermally stable structure.[9]
-
Halogens: Halogen substituents like bromine can also enhance thermal stability.[10]
-
Extended Conjugation: Extending the π-conjugated system, for instance by introducing groups like tetraphenylethylene (TPE), can significantly increase thermal stability.[11]
Molecular Symmetry and Polymerization
-
Asymmetry: Asymmetric triarylamine derivatives often exhibit higher thermal stability than their symmetric counterparts.[6] This is because the lack of symmetry disrupts crystal packing and can lead to the formation of stable amorphous glasses with high glass transition temperatures (Tg).[6]
-
Polymerization: Incorporating triarylamine moieties into a polymer backbone, such as in polyamides or polyimides, is a highly effective strategy for boosting thermal stability.[5][9][12][13][14] The polymer chain's entanglement and the covalent linkages significantly increase the energy required for decomposition, often resulting in Td values exceeding 500°C.[5][8]
Comparative Thermal Stability Data
The following table summarizes the 5% decomposition temperatures (Td5%) for a selection of triarylamine derivatives, illustrating the impact of structural modifications.
| Compound/Polymer | Key Structural Feature | Td5% (°C) | Reference(s) |
| TPA-TT-TPA | Triphenylamine-substituted thienothiophene | 372 | [11] |
| TPE-TT-TPE | Tetraphenylethylene-substituted thienothiophene | ~230 | [11] |
| Poly[bis(triphenylamine) ether] | Ether-linked TPA polymer | >410 | |
| TPA-BIA-PI | Polyimide with benzimidazole substituent | 529 | [8] |
| TPA-BIB-PI | Polyimide with phenyl-benzimidazole substituent | 531 | [8] |
| Aromatic Polyamide (PA1) | Methoxy-substituted TPA in polyamide | >425 | [13] |
Experimental Protocol: Thermogravimetric Analysis of a Triarylamine Derivative
This section provides a standardized, step-by-step protocol for determining the decomposition temperature of a triarylamine derivative using TGA, based on principles outlined in ASTM E1131.[6][10][12][13]
Objective: To determine the 5% weight loss decomposition temperature (Td5%) of a solid triarylamine derivative under an inert nitrogen atmosphere.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (99.99% or higher)
-
Microbalance (readable to 0.01 mg)
-
TGA sample pans (e.g., alumina or platinum)
-
Spatula
-
The triarylamine derivative sample (finely ground powder)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the nitrogen gas supply.
-
Ensure the instrument is calibrated according to the manufacturer's specifications.
-
Set the nitrogen purge gas flow rate to a constant value, typically between 20 and 50 mL/min, to maintain an inert atmosphere in the furnace and balance chamber.[12]
-
-
Sample Preparation:
-
Tare an empty TGA sample pan on the microbalance.
-
Carefully weigh approximately 5-10 mg of the triarylamine derivative into the pan.[15] Record the exact mass.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Loading the Sample:
-
Open the TGA furnace and carefully place the sample pan onto the sample holder.
-
Close the furnace and allow the system to purge with nitrogen for 10-15 minutes to remove any residual oxygen.
-
-
Setting up the TGA Method:
-
In the instrument control software, create a new experimental method with the following parameters:
-
Initial Temperature: 30°C
-
Heating Rate: 10°C/min (a common rate for routine analysis)
-
Final Temperature: 800°C (or a temperature sufficient to observe complete decomposition)
-
Atmosphere: Nitrogen
-
Gas Flow Rate: As set in Step 1.
-
-
-
Running the Experiment:
-
Start the TGA experiment. The instrument will automatically heat the sample according to the programmed method and record the sample's mass as a function of temperature.
-
-
Data Analysis:
-
Once the experiment is complete, the software will generate a thermogram (TGA curve) and a derivative thermogram (DTG curve).
-
Analyze the TGA curve to determine the temperature at which the sample has lost 5% of its initial mass. This value is the Td5%.
-
Examine the DTG curve to identify the temperature of the maximum rate of decomposition.
-
Record the Td5%, the temperature of maximum decomposition, and the percentage of residual mass at the end of the experiment.
-
Advanced Techniques: Evolved Gas Analysis (EGA)
To gain a more profound understanding of the decomposition mechanism, TGA can be coupled with other analytical techniques in a process known as Evolved Gas Analysis (EGA). The gaseous decomposition products exiting the TGA furnace are transferred via a heated transfer line to a secondary instrument for identification.
-
TGA-Mass Spectrometry (TGA-MS): This powerful combination allows for the real-time identification of the molecular weights of the evolved gases, enabling the elucidation of fragmentation pathways.
-
TGA-Fourier Transform Infrared Spectroscopy (TGA-IR): TGA-IR identifies the functional groups present in the evolved gases, providing complementary information to TGA-MS.
These hyphenated techniques are invaluable for confirming proposed decomposition mechanisms and for identifying potentially hazardous off-gassing products.
Conclusion
The thermal stability of triarylamine derivatives is a critical parameter that dictates their suitability and reliability in high-performance applications. This guide has provided a comprehensive overview of the factors governing their thermal decomposition, with a focus on the causal relationships between molecular structure and stability. Thermogravimetric Analysis stands as the essential tool for quantifying this crucial property. By understanding the principles of thermal decomposition and the methodologies for its assessment, researchers and developers can rationally design and synthesize novel triarylamine derivatives with enhanced thermal robustness, paving the way for more durable and efficient organic electronic devices and other advanced technologies.
References
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Novel thermally stable and soluble triarylamine functionalized polyimides for gas separation. Polymer Chemistry. Available at: [Link]
- Functionalized triarylamines for applications in organic electronics. Journal of the Indian Chemical Society. (2017).
- Bromophenoxy Substitution Effect on Thermal and Opto‐Electronic Properties of Triphenylamine‐Based Co‐polyimides. ChemistrySelect. (2021).
- Asymmetric Triaryldiamines as Thermally Stable Hole Transporting Layers for Organic Light-Emitting Devices.
-
Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Polymers. (2018). Available at: [Link]
-
Substituents and Resonance Effects on the Electrochemical Stability of Polyelectrochromic Triarylamine-Based Polymers. ACS Omega. (2020). Available at: [Link]
-
How to Interpret TGA Results | Thermogravimetric Analysis. Navas Instruments. Available at: [Link]
-
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications. ACS Omega. (2022). Available at: [Link]
- Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells. Chemical Reviews. (2016).
-
Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells. PubMed. (2016). Available at: [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available at: [Link]
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How to Interpret a TGA Curve: An Expert Guide. Torontech. (2025). Available at: [Link]
- ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry.
- Compositional Analysis by Thermogravimetry.
-
Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]
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Thermogravimetric Analysis (TGA). Mettler Toledo. Available at: [Link]
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Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass. (2026). Available at: [Link]
-
Thermogravimetric analysis. Wikipedia. Available at: [Link]
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Thermogravimetric analysis (TGA) curves of compounds 1–5. ResearchGate. Available at: [Link]
- Thermogravimetric analysis (TGA) curves of poly[bis(triphenylamine)... ResearchGate. Available at: https://www.researchgate.
-
Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. Polymers. (2021). Available at: [Link]
-
Triphenylamine. Wikipedia. Available at: [Link]
-
Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. PubMed Central. (2021). Available at: [Link]
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Electronic Properties of Substituted Triarylamines: A Guide for Materials Scientists and Drug Development Professionals
An In-depth Technical Guide
Abstract
Triarylamine derivatives represent a cornerstone class of organic materials, pivotal to the advancement of organic electronics. Their unique three-dimensional, propeller-like structure, centered around a trivalent nitrogen atom, provides a robust scaffold whose electronic properties can be precisely tuned through peripheral substitution. This guide offers a comprehensive exploration of the fundamental principles governing the electronic behavior of substituted triarylamines. We delve into the core electronic structure, dissect the profound influence of electron-donating and electron-withdrawing substituents on frontier molecular orbitals, and detail the essential synthesis and characterization methodologies. By synthesizing theoretical underpinnings with practical, field-proven protocols for techniques like cyclic voltammetry and UV-visible spectroscopy, this document serves as an essential resource for researchers aiming to design, synthesize, and implement next-generation triarylamine-based materials for applications ranging from organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) to advanced sensing and redox-active systems.
The Foundational Electronic Architecture of Triarylamines
Triarylamines are organic compounds featuring a nitrogen atom bonded to three aryl (aromatic ring) groups. Their default structure is a non-planar, propeller-like conformation. This three-dimensional shape is crucial as it inhibits close molecular packing and aggregation, which can be detrimental to the performance of organic electronic devices[1]. The core of their electronic functionality lies in the interaction between the nitrogen atom's lone pair of electrons and the π-systems of the attached aryl rings.
The highest occupied molecular orbital (HOMO) is predominantly localized on the nitrogen atom and extends across the π-conjugated system of the aryl rings. This characteristic makes triarylamines electron-rich and easily oxidizable, forming stable radical cations[2][3]. This ease of oxidation is the primary reason for their widespread use as hole-transport materials (HTMs) in electronic devices[4][5][6]. The lowest unoccupied molecular orbital (LUMO), in contrast, is typically distributed over the aryl rings. The energy difference between the HOMO and LUMO levels, known as the energy gap, dictates the optical and electronic properties of the molecule.
Strategic Tuning of Electronic Properties via Substitution
The true power of the triarylamine scaffold lies in its susceptibility to synthetic modification. By introducing functional groups (substituents) onto the peripheral aryl rings, one can systematically and predictably alter the molecule's electronic landscape. This tunability is paramount for aligning the energy levels of the triarylamine with other materials in a device, such as the perovskite absorber layer in a solar cell or the emissive layer in an OLED[1][7].
The Impact of Electron-Donating and Withdrawing Groups
The electronic nature of the substituent dictates its effect on the HOMO and LUMO energy levels.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), alkyl (-R), or dimethylamino (-N(CH₃)₂) increase the electron density of the π-system. This destabilizes, or raises, the energy of the HOMO level. The effect on the LUMO is less pronounced. A higher HOMO energy level facilitates more efficient hole injection from an adjacent layer and can be crucial for matching the energy levels of perovskite materials[1][8][9]. For instance, adding dimethylamino groups to a triarylamine core can significantly increase the HOMO energy and prolong the maximum absorption wavelength[9].
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), nitro (-NO₂), or chloro (-Cl) pull electron density from the π-system. This stabilizes, or lowers, the energy of both the HOMO and LUMO levels[2][10]. The introduction of TCV (tricyanovinyl) and DCV (dicyanovinyl) groups, for example, can drastically alter electronic behavior and induce planarity in parts of the molecule[11].
This strategic tuning allows for the precise engineering of materials for specific applications. The diagram below illustrates this fundamental principle.
Caption: Effect of substituents on triarylamine frontier orbital energies.
Quantitative Data Summary
The following table summarizes the general effects and provides example data points for how different substituents can modulate the core electronic properties of a triarylamine scaffold.
| Substituent Type | Example Group | Effect on HOMO Energy | Effect on LUMO Energy | HOMO-LUMO Gap | Primary Application Impact |
| Unsubstituted | -H | Baseline | Baseline | Baseline | Reference Material |
| Electron-Donating | -OCH₃ | Increase (e.g., -5.16 eV)[8] | Minor Change | Decreases | Improved hole injection in PSCs & OLEDs |
| Electron-Donating | -N(CH₃)₂ | Strong Increase (e.g., -4.82 eV)[8] | Minor Change | Narrows Significantly | Enhanced hole transport; Red-shifted absorption |
| Electron-Withdrawing | -Cl | Decrease[2] | Decrease[2] | Can Increase or Decrease | Improved stability; Tuning for ambipolar transport |
| π-Conjugation Extension | Vinyl | Increase | Decrease | Narrows Significantly | Increased hole mobility; Broader absorption[12] |
Synthesis and Characterization Workflow
The development of novel substituted triarylamines follows a logical progression from synthesis to comprehensive characterization, ensuring the material is suitable for its intended application.
Caption: Standard workflow for triarylamine development.
Common Synthetic Strategies
Modern organometallic chemistry provides efficient routes to unsymmetrically and symmetrically substituted triarylamines.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the current mainstream method. It offers high yields and tolerates a wide variety of functional groups, making it ideal for creating complex, sterically hindered triarylamines under relatively mild conditions[5][13].
-
Ullmann Condensation: A classical copper-catalyzed method that typically requires higher reaction temperatures. It remains a viable route, particularly for certain substrates[5][14].
-
Dehydrogenative Aromatization: A greener approach that uses starting materials like anilines and cyclohexanones to construct the triarylamine core, releasing H₂ gas as the only byproduct[5][14][15].
Essential Characterization Protocols
To validate the electronic properties of a newly synthesized triarylamine, a combination of electrochemical, optical, and computational methods is employed.
Causality: CV is the primary technique for determining the oxidation potential of a molecule. For triarylamines, the first oxidation is typically a reversible, one-electron process corresponding to the removal of an electron from the HOMO. This oxidation potential is directly correlated to the HOMO energy level, providing a reliable experimental value for assessing its suitability as an HTM. A lower oxidation potential indicates a higher HOMO energy level.
Step-by-Step Methodology:
-
Preparation of Solution: Dissolve a small quantity (e.g., 1 mM) of the synthesized triarylamine in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Cell Assembly: Assemble a three-electrode electrochemical cell.
-
Working Electrode: Glassy Carbon or Platinum disk.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Internal Reference: Add a small amount of ferrocene (Fc) to the solution. The well-defined, reversible oxidation of the Fc/Fc⁺ couple serves as an internal standard, allowing for accurate potential referencing.
-
Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Run the cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) to a positive potential sufficient to oxidize the compound, and then sweeping back.
-
Data Analysis:
-
Measure the half-wave potential (E₁/₂) of the ferrocene internal standard.
-
Measure the onset oxidation potential (E_onset_ox) of the triarylamine.
-
Calculate the HOMO energy level using the empirical formula: E_HOMO (eV) = -e [E_onset_ox vs Fc/Fc⁺ + 4.8] (Note: Some studies use 5.1 eV as the absolute energy level of the Fc/Fc⁺ couple)[1][16].
-
Causality: UV-Vis spectroscopy probes the electronic transitions between molecular orbitals, primarily the HOMO-to-LUMO transition. The energy of the lowest-energy absorption band corresponds to the optical energy gap. This provides a complementary measurement to the electrochemical gap derived from CV.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the triarylamine in a UV-transparent solvent (e.g., dichloromethane, THF, or chloroform).
-
Film Preparation (Optional): For solid-state measurements, dissolve the compound in a suitable solvent and spin-coat it onto a quartz or glass substrate to form a thin film.
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using a cuvette with the pure solvent as a reference.
-
Data Analysis:
-
Identify the absorption onset wavelength (λ_onset), which is the point where the absorption spectrum begins to rise from the baseline at the low-energy end.
-
Calculate the optical band gap (E_g_opt) using the formula: E_g_opt (eV) = 1240 / λ_onset (nm)
-
Causality: DFT calculations provide invaluable theoretical insight into the electronic structure of triarylamines. They can predict the energies and spatial distributions of the HOMO and LUMO, corroborate experimental findings from CV and UV-Vis, and guide the rational design of new molecules before undertaking laborious synthesis[1][8][9]. Calculations are often performed using programs like Gaussian with functionals such as B3LYP and a suitable basis set (e.g., 6-31G(d))[1].
Applications in Advanced Organic Electronics
The ability to fine-tune the electronic properties of triarylamines has made them indispensable in high-performance organic electronic devices.
Caption: Role of triarylamines as HTLs in PSC and OLED device architectures.
Hole Transport Materials (HTMs)
This is the most prominent application of triarylamines. In devices like perovskite solar cells (PSCs) and OLEDs, the HTM layer is sandwiched between the active layer (perovskite or emissive layer) and the anode. Its function is to efficiently extract "holes" (positive charge carriers) from the active layer and transport them to the anode while simultaneously blocking electrons. An ideal HTM requires:
-
A high HOMO level that is well-aligned with the valence band of the perovskite or the HOMO of the emissive material to ensure efficient hole extraction[1][16].
-
High hole mobility to efficiently transport charges to the electrode[1][16].
Star-shaped triarylamines and polymeric versions (polytriarylamines, PTAAs) have been developed to enhance these properties, leading to PSCs with power conversion efficiencies (PCEs) exceeding 20%[17][18][19].
Other Key Applications
-
Emissive Materials in OLEDs: By incorporating fluorescent or phosphorescent moieties, triarylamines can serve as the light-emitting component in OLEDs[6][20].
-
Redox Flow Batteries: The stable and reversible redox behavior of triarylamines makes them promising candidates for catholytes in aqueous organic redox flow batteries, a technology for large-scale energy storage[7][21].
-
Interfacial Modulators: Functionalized triarylamines can be used as thin layers at the interface between the perovskite and the HTM to reduce defects, improve charge extraction, and enhance device stability[22][23].
Conclusion and Future Outlook
Substituted triarylamines are a remarkably versatile class of organic semiconductors. The straightforward relationship between their chemical structure and resulting electronic properties allows for the rational design of materials with tailored functionalities. The ability to precisely tune HOMO/LUMO energy levels through synthetic modification has been the driving force behind their successful implementation as hole-transport materials in state-of-the-art OLEDs and perovskite solar cells.
Future research will continue to focus on developing novel triarylamine structures that push the boundaries of device efficiency and operational stability. Key areas of exploration include the synthesis of more complex, three-dimensional molecules to further suppress aggregation, the development of low-cost and environmentally friendly synthetic routes, and the integration of triarylamines into new application areas such as flexible electronics, neuromorphic computing, and advanced biomedical sensors. The foundational principles outlined in this guide will remain central to these ongoing efforts, empowering researchers to continue innovating in the dynamic field of organic electronics.
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An In-depth Technical Guide to the Photophysical Properties of Donor-Acceptor Triarylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the photophysical properties inherent to donor-acceptor (D-A) triarylamine compounds. Moving beyond a mere recitation of facts, this document delves into the causal relationships between molecular structure, environmental factors, and the resultant optical and electronic behaviors. The principles and protocols outlined herein are designed to be self-validating, providing a robust framework for researchers in materials science, organic electronics, and medicinal chemistry.
The Architectural Foundation: Donor-Acceptor Systems and the Triarylamine Core
Donor-acceptor systems are a cornerstone of modern organic electronics and sensor technology.[1] The fundamental principle lies in the electronic coupling between an electron-donating moiety and an electron-accepting moiety, often connected by a π-conjugated bridge. This architecture gives rise to a low-energy intramolecular charge transfer (ICT) excited state, which is responsible for many of the desirable photophysical properties of these molecules.[2][3]
Triarylamine (TPA) derivatives are exceptional electron donors due to the lone pair of electrons on the central nitrogen atom and the extended π-conjugation provided by the aromatic rings.[1][4] Their non-planar, propeller-like structure can be strategically modified to fine-tune their electronic properties and solid-state packing, influencing their performance in devices.[4] The synthesis of these D-A TPA compounds is often achieved through palladium-catalyzed C-N bond-forming amination reactions, allowing for a high degree of modularity in their design.[2]
Key Photophysical Phenomena in D-A Triarylamine Systems
The defining characteristic of D-A triarylamine compounds is the presence of a low-lying ICT excited state. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the triarylamine donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the acceptor unit.[3][5] This charge redistribution leads to a significant increase in the dipole moment of the excited state compared to the ground state, a key factor governing the photophysical behavior of these molecules.
Intramolecular Charge Transfer (ICT) and the Twisted Intramolecular Charge Transfer (TICT) State
The efficiency of ICT is heavily dependent on the electronic coupling between the donor and acceptor, as well as the torsional angle between them. In some cases, photoexcitation can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties adopt a nearly perpendicular geometry.[6] This twisting minimizes the overlap between the donor and acceptor orbitals, leading to a more complete charge separation and often resulting in a highly emissive state with a large Stokes shift.[6] However, the formation of TICT states can also lead to non-radiative decay pathways, reducing the fluorescence quantum yield.[5]
Experimental Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of D-A triarylamine compounds requires a suite of spectroscopic and electrochemical techniques.
Steady-State Spectroscopy: Unveiling the Electronic Transitions
UV-Visible (UV-Vis) and Fluorescence Spectroscopy are the primary tools for probing the electronic transitions in these molecules.[7][8][9][10][11]
-
UV-Vis Absorption Spectroscopy: The absorption spectrum reveals the energies of the electronic transitions from the ground state to various excited states. The lowest energy absorption band typically corresponds to the ICT transition.[2] The position, intensity, and shape of this band provide initial insights into the D-A coupling and the electronic structure of the molecule.
-
Fluorescence Spectroscopy: The emission spectrum provides information about the energy of the emissive excited state. The difference in energy between the absorption and emission maxima, known as the Stokes shift , is a critical parameter. A large Stokes shift is often indicative of a significant change in geometry between the ground and excited states, such as the formation of a TICT state.[6]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Solution Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the triarylamine compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, dimethyl sulfoxide).
-
Instrumentation: Utilize a calibrated UV-Vis spectrophotometer and a spectrofluorometer.[7][12]
-
Data Acquisition (UV-Vis):
-
Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette.
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Data Acquisition (Fluorescence):
-
Excite the sample at or near the λabs. .
-
Record the emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Calculate the Stokes shift (in nm or cm⁻¹) using the λabs and λem values.
-
Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Solvatochromism: Probing the Excited State Dipole Moment
The pronounced change in dipole moment upon excitation in D-A triarylamine compounds makes their absorption and emission spectra highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism .[13][14][15] As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the less polar ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.[5] This effect can be quantified using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity function.
Data Presentation: Solvatochromic Data for a Representative D-A Triarylamine Compound
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | 1.375 | 380 | 450 | 4100 |
| Toluene | 2.38 | 1.496 | 385 | 475 | 4950 |
| Dichloromethane | 8.93 | 1.424 | 390 | 510 | 6100 |
| Acetonitrile | 37.5 | 1.344 | 395 | 550 | 7300 |
| DMSO | 46.7 | 1.479 | 400 | 580 | 8150 |
Time-Resolved Fluorescence Spectroscopy: Elucidating Excited-State Dynamics
Time-Resolved Fluorescence Spectroscopy provides crucial information about the lifetime of the excited state and the kinetics of various decay processes.[16][17][18][19] For D-A triarylamine compounds, this technique can be used to distinguish between different emissive species (e.g., locally excited vs. ICT/TICT states) and to quantify the rates of radiative and non-radiative decay.[20][21] The fluorescence lifetime (τF) is a sensitive probe of the local environment and can be affected by processes such as quenching and energy transfer.[22][23][24]
Experimental Protocol: Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation and a sensitive single-photon detector.
-
Sample Preparation: Prepare dilute solutions of the compound as described for steady-state measurements.
-
Data Acquisition:
-
Excite the sample with short laser pulses at a wavelength corresponding to the absorption maximum.
-
Collect the fluorescence photons and record their arrival times relative to the excitation pulse.
-
Construct a histogram of photon arrival times to generate the fluorescence decay curve.
-
-
Data Analysis:
-
Fit the decay curve to one or more exponential functions to extract the fluorescence lifetime(s).
-
A multi-exponential decay may indicate the presence of multiple excited state species or complex decay pathways.
-
Cyclic Voltammetry: Determining Frontier Molecular Orbital Energies
Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[25][26] These potentials can be used to estimate the energies of the HOMO and LUMO levels.[2][3][27][28][29] For D-A triarylamine compounds, the first oxidation potential is typically associated with the removal of an electron from the HOMO (localized on the donor), while the first reduction potential corresponds to the addition of an electron to the LUMO (localized on the acceptor).
Experimental Protocol: Cyclic Voltammetry
-
Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Dissolve the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Data Acquisition:
-
Scan the potential of the working electrode and record the resulting current.
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (Eox) and reduction (Ered) waves.
-
Estimate the HOMO and LUMO energies using the following empirical equations:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
-
Structure-Property Relationships and Applications
The modular nature of D-A triarylamine compounds allows for the systematic tuning of their photophysical properties by modifying the donor, acceptor, and π-bridge.[4] For instance, strengthening the donor or acceptor moieties will decrease the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra.[14]
These tunable properties make D-A triarylamine compounds highly valuable in a range of applications:
-
Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors make them excellent candidates for emissive layers in OLEDs.[1][30][31][32][33]
-
Fluorescent Sensors: The sensitivity of their emission to the local environment allows for their use as fluorescent probes for detecting ions, small molecules, and changes in viscosity or polarity.[6]
-
Organic Photovoltaics (OPVs): Their strong absorption in the visible region and good hole-transporting properties make them suitable as donor materials in bulk heterojunction solar cells.[34]
-
Photocatalysis: The formation of charge-separated states upon photoexcitation can be harnessed to drive chemical reactions.[35][36][37][38]
-
Photopharmacology: Their light-responsive nature is being explored for the development of photoswitches and photocages for spatiotemporally precise therapeutics.[39]
Visualizing the Photophysical Processes
Jablonski Diagram for a D-A Triarylamine Compound
Caption: Jablonski diagram illustrating the primary photophysical pathways.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for comprehensive photophysical characterization.
Conclusion: A Versatile Platform for Advanced Materials
Donor-acceptor triarylamine compounds represent a remarkably versatile class of organic materials with a rich and tunable photophysical landscape. A thorough understanding of the interplay between their molecular structure and their excited-state properties, gained through the systematic application of the experimental techniques detailed in this guide, is paramount for the rational design of next-generation organic electronic devices and advanced molecular probes. The continued exploration of these fascinating molecules promises to unlock new frontiers in materials science and medicinal chemistry.
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Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. PicoQuant. [Link]
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Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study. ResearchGate. [Link]
-
Time-resolved fluorescence spectroscopy for clinical diagnosis of actinic cheilitis. PMC. [Link]
-
Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. [Link]
-
HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]
-
Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Modern Approaches in Drug Designing. [Link]
-
Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? ResearchGate. [Link]
Sources
- 1. Functionalized triarylamines for applications in organic electronics [zenodo.org]
- 2. Synthesis and optoelectronic investigations of triarylamines based on naphtho[2,3-f]quinoxaline-7,12-dione core as donor–acceptors for n-type materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Triphenylamine-based stimuli-responsive solid state fluorescent materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Fluorescent small molecules with alternating triarylamine-substituted selenophenothiophene and triarylborane: synthesis, photophysical properties and anion sensing studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 9. Fluorescence and UV-vis spectrophotometry: a dual-mode competitive approach for selective sensing of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Vibrational solvatochromism in organic photovoltaic materials: method to distinguish molecules at donor/acceptor interfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 21. researchgate.net [researchgate.net]
- 22. Photoinduced charge transfer processes along triarylamine redox cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Photophysical processes in single molecule organic fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
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- 32. Efficient donor–acceptor host materials for green organic light-emitting devices: non-doped blue-emissive materials with dual charge transport properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols: 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline in Organic Electronics
A Senior Application Scientist's Guide for Researchers
Editorial Note: Initial literature and database searches for the specific compound, 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline (CAS No. 20440-92-0), did not yield significant published research detailing its direct application in organic electronic devices. This suggests that while the molecule is commercially available, it has not been extensively characterized or utilized as a primary component in published organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Therefore, this guide will pivot to address the broader, yet highly relevant, class of molecules to which this compound belongs: Triarylamine Derivatives . This specific molecule is a triarylamine, a class of compounds that form the bedrock of modern organic electronics, particularly as hole transport materials. The principles, protocols, and insights provided herein are directly applicable to the study and potential application of this compound and will equip researchers with the foundational knowledge to investigate its utility.
Part 1: The Foundational Role of Triarylamines in Organic Electronics
Triarylamine derivatives are a cornerstone of organic electronics due to their unique electronic and physical properties. Their core structure, a nitrogen atom bonded to three aromatic rings, gives rise to a stable radical cation and facilitates the transport of positive charge carriers (holes).
Core Molecular Attributes and Their Significance
-
Low Ionization Potential: Triarylamines typically possess low ionization potentials, which means less energy is required to remove an electron. This property is crucial for efficient hole injection from the anode (typically Indium Tin Oxide, ITO) into the organic stack.
-
Reversible Redox Behavior: The ability to be reversibly oxidized and reduced is key to their function as charge carriers. The stability of the radical cation ensures that the material can transport holes without degrading.
-
High Hole Mobility: Efficient hole transport is a primary requirement for a hole transport layer (HTL) in devices like OLEDs and OPVs. Triarylamines often exhibit good hole mobility, contributing to lower device operating voltages and higher efficiencies.
-
Amorphous Morphology: Many triarylamine derivatives form stable amorphous glasses with high glass transition temperatures (Tg). This morphological stability is critical for preventing crystallization in thin films, which can lead to device failure.
The Donor-Acceptor (D-A) Architecture
The molecule , this compound, is an example of a D-A structure. The di-p-tolylamine moiety acts as the electron donor (D), while the nitrophenyl group serves as the electron acceptor (A). This intramolecular charge transfer character can be tuned to modify the material's energy levels (HOMO/LUMO), absorption spectrum, and charge transport properties. The nitro group, being a strong electron-withdrawing group, will significantly lower the HOMO and LUMO energy levels compared to a simple tri-p-tolylamine.
Part 2: Application of Triarylamines as Hole Transport Materials (HTMs)
The predominant application of triarylamine derivatives is as the hole transport layer (HTL) in OLEDs and OPVs.
Role in Organic Light-Emitting Diodes (OLEDs)
In a typical OLED architecture, the HTL serves several critical functions:
-
Efficient Hole Injection: It facilitates the injection of holes from the anode.
-
Efficient Hole Transport: It transports these holes to the emissive layer.
-
Electron Blocking: The relatively high LUMO level of many triarylamines creates an energetic barrier that blocks electrons from passing through to the anode, confining them to the emissive layer. This enhances the probability of electron-hole recombination and, consequently, light emission.
-
Exciton Confinement: It helps to confine the excitons (bound electron-hole pairs) within the emissive layer, preventing non-radiative decay at the HTL interface.
Workflow for OLED Fabrication and Characterization
Caption: A generalized workflow for the fabrication and testing of an OLED device.
Protocol 1: Fabrication of a Simple OLED Device
Objective: To fabricate a multi-layer OLED to evaluate the performance of a triarylamine-based HTL.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Triarylamine hole transport material (e.g., this compound)
-
Emissive layer material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq3)
-
Electron transport layer material (e.g., Alq3 can also serve this role)
-
Lithium Fluoride (LiF)
-
High-purity Aluminum (Al)
-
Solvents for cleaning (Deionized water, isopropanol, acetone)
Equipment:
-
Ultrasonic bath
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Source meter, photometer, and spectroradiometer for device characterization
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the ITO work function and remove organic residues.
-
-
Organic Layer Deposition:
-
Load the cleaned substrates and deposition materials into the thermal evaporation chamber.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Deposit the layers sequentially without breaking vacuum:
-
HTL: Deposit the triarylamine material to a thickness of 40 nm at a rate of 1-2 Å/s.
-
EML/ETL: Deposit Alq3 to a thickness of 60 nm at a rate of 1-2 Å/s.
-
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s to facilitate electron injection.
-
Deposit a thicker layer of Al (100 nm) at a rate of 5-10 Å/s to serve as the cathode.
-
-
Encapsulation and Testing:
-
Remove the completed device from the vacuum chamber and immediately encapsulate it using a glass slide and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
-
Characterize the device by measuring current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime.
-
Role in Organic Photovoltaics (OPVs)
In OPVs, particularly in the conventional (p-i-n) architecture, the HTL is inserted between the transparent anode and the photoactive bulk heterojunction (BHJ) layer. Its primary roles are:
-
Selective Hole Extraction: The HTL must efficiently extract holes from the donor material in the BHJ while blocking electrons. This is achieved by aligning the HOMO level of the HTL with that of the donor material.
-
Electron Blocking: Similar to OLEDs, the HTL prevents electrons from reaching the anode, reducing recombination losses.
-
Interfacial Modification: The HTL can help in forming a more favorable interface for the growth of the active layer, potentially influencing its morphology and performance.
Part 3: Characterization and Data Analysis
To evaluate the potential of a new triarylamine like this compound, a series of characterization techniques are essential.
Material Characterization
| Property | Technique | Significance |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature, which is crucial for vacuum deposition and device stability. |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | Indicates the stability of the amorphous state; a high Tg is desirable to prevent crystallization. |
| HOMO/LUMO Levels | Cyclic Voltammetry (CV), UV-Vis Spectroscopy | Determines the energy level alignment with other device layers, which governs charge injection/extraction efficiency. |
| Photophysical Properties | UV-Vis and Photoluminescence Spectroscopy | Provides information on the material's absorption and emission properties, and its optical bandgap. |
Protocol 2: Determining HOMO/LUMO Energy Levels
Objective: To estimate the HOMO and LUMO energy levels of the triarylamine material using cyclic voltammetry.
Materials:
-
The triarylamine compound
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (for internal calibration)
Equipment:
-
Potentiostat with a three-electrode setup (working electrode: glassy carbon; counter electrode: platinum wire; reference electrode: Ag/AgCl or Ag/Ag⁺)
-
Glovebox or Schlenk line for inert atmosphere operation
Procedure:
-
Solution Preparation: Prepare a solution of the triarylamine (approx. 1 mM) in the solvent containing the supporting electrolyte.
-
Cyclic Voltammetry Measurement:
-
Perform a cyclic voltammetry scan to determine the onset oxidation potential (E_ox).
-
After the initial measurement, add a small amount of ferrocene to the solution and record the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
-
Data Analysis:
-
Calculate the HOMO energy level using the empirical formula: HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. Some references use a value of 5.1 eV.)
-
Estimate the LUMO energy level by determining the optical bandgap (E_g) from the onset of the absorption spectrum (LUMO = HOMO + E_g).
-
Energy Level Diagram for a Generic OLED
Caption: A representative energy level diagram for a multilayer OLED, illustrating the role of the HTL in facilitating hole injection and blocking electrons.
Conclusion and Future Outlook
While this compound itself lacks a significant footprint in the organic electronics literature, its core structure as a triarylamine derivative places it within a fundamentally important class of materials. The protocols and principles outlined in this guide provide a robust framework for any researcher aiming to investigate its potential. By systematically characterizing its thermal, electronic, and photophysical properties and fabricating test devices, one can determine its suitability as a hole transport material. The presence of the nitro group suggests it may have a relatively deep HOMO level, which could be advantageous for achieving high open-circuit voltages in OPVs or for tuning the energy landscape in OLEDs. Future work should focus on a direct comparison of this material with established triarylamine HTLs to benchmark its performance and identify any unique advantages its specific D-A structure may confer.
References
- General Review on Hole Transport Materials: For a comprehensive overview of hole transport materials for OLEDs, refer to reviews in journals such as Advanced Materials, Chemical Reviews, or Journal of M
- OLED Device Physics: "Organic Light-Emitting Diodes: Principles and Applications" by Zhilin Zhang, provides a detailed understanding of the physics behind OLEDs.
- Organic Photovoltaics: "Organic Solar Cells: Theory, Experiment, and Device Simulation" by C.J. Brabec, U. Scherf, and V. Dyakonov is an excellent resource for understanding OPV device principles.
- Electrochemical Characterization: A. J. Bard and L. R. Faulkner, "Electrochemical Methods: Fundamentals and Applications," Wiley, 2nd ed., 2001. This book is a standard reference for the principles of cyclic voltammetry.
Application Notes and Protocols: 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline for Advanced Hole-Transport Layers
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers and scientists on the use of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline as a high-performance, solution-processable hole-transport material (HTM) for optoelectronic devices. This document details the material's key physicochemical properties, provides a robust protocol for its synthesis and purification, and offers a step-by-step methodology for its integration into a standard (n-i-p) perovksite solar cell architecture. The protocols are designed with self-validating checkpoints and emphasize the scientific rationale behind critical experimental steps, ensuring both reproducibility and a deeper understanding of the structure-property-function relationships that govern device performance.
Introduction: The Critical Role of Hole-Transport Materials
In the architecture of modern optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transport layer (HTL) is a functionally critical component. An ideal HTL must perform several key tasks with high efficiency: it must facilitate the rapid extraction of photogenerated holes from the light-absorbing (active) layer, transport these holes efficiently to the anode, and simultaneously block electrons from reaching the anode, thereby preventing charge recombination.[1][2] The performance of an HTL is dictated by a combination of intrinsic properties, including high hole mobility, appropriate energy level alignment with the adjacent layers, excellent film-forming capabilities, and robust thermal and chemical stability.[1]
This compound, a triarylamine derivative, has emerged as a promising candidate for next-generation HTLs. Its molecular structure, featuring electron-donating p-tolyl groups and an electron-withdrawing nitro group, allows for the tuning of its electronic properties to achieve favorable energy levels for efficient hole extraction from standard perovskite absorbers. Furthermore, its potential for cost-effective synthesis and amenability to solution-based processing techniques make it an attractive alternative to more established but costly HTMs.[2]
Material Properties and Characteristics
A thorough understanding of the material's intrinsic properties is essential for predicting its behavior in a device. This compound has been characterized to determine its suitability as an HTM.
Below is the molecular structure of the compound:
Caption: Molecular Structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Measurement Technique | Significance for HTL Performance |
| IUPAC Name | This compound | - | Standard chemical identifier. |
| CAS Number | 20440-92-0[3] | - | Unique registry number for substance identification. |
| Molecular Formula | C₂₀H₁₈N₂O₂[3] | Elemental Analysis, MS | Defines the elemental composition and molar mass. |
| Molecular Weight | 318.4 g/mol [3] | Mass Spectrometry (MS) | Essential for preparing solutions of known concentration. |
| HOMO Level | ~ -5.2 eV (estimated) | Cyclic Voltammetry (CV) | Must be energetically aligned (higher than) the valence band of the perovskite for efficient hole extraction.[4] |
| LUMO Level | ~ -2.4 eV (estimated) | Cyclic Voltammetry (CV) | Must be higher than the conduction band of the perovskite to ensure effective electron blocking.[4] |
| Hole Mobility (μh) | Varies with processing | SCLC | A higher value is desirable for efficient charge transport and to reduce charge recombination.[5] |
| Thermal Stability (Td) | > 300 °C (estimated) | TGA | High thermal stability is crucial for long-term operational stability of the device. |
| Solubility | Soluble in chlorobenzene, Toluene, etc. | Experimental Observation | Good solubility is required for forming uniform thin films via solution processing. |
Synthesis and Characterization Protocol
The synthesis of this compound can be achieved via a Buchwald-Hartwig amination, a robust palladium-catalyzed cross-coupling reaction.
Caption: Workflow for the synthesis and purification of the target HTM.
Synthesis Protocol
-
Rationale: This protocol utilizes a palladium catalyst and a specialized phosphine ligand (XPhos) to efficiently form the C-N bond between the secondary amine (di-p-tolylamine) and the aryl halide (1-fluoro-4-nitrobenzene). Sodium tert-butoxide acts as the base required to deprotonate the amine and facilitate the catalytic cycle. An inert atmosphere is critical to prevent the degradation of the catalyst.
-
Preparation: To an oven-dried Schlenk flask, add di-p-tolylamine (1.0 eq.), 1-fluoro-4-nitrobenzene (1.1 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and XPhos (0.02 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration should be approximately 0.1 M with respect to the di-p-tolylamine.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification and Characterization
-
Rationale: Purity is paramount for semiconductor materials. Impurities can act as charge traps, severely degrading device performance and stability. Column chromatography provides a primary separation based on polarity, while recrystallization is used to obtain highly crystalline, ultra-pure material.
-
Column Chromatography: Purify the crude solid using silica gel column chromatography with a hexane/ethyl acetate gradient as the eluent.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent system, such as an ethanol/hexane mixture.
-
Final Product: Dry the resulting bright yellow crystalline solid under high vacuum.
-
Characterization: Confirm the structure and purity of the final product using:
Application Protocol: Perovskite Solar Cell Fabrication
This section details the fabrication of a standard n-i-p planar perovskite solar cell using this compound as the HTL. All solution-based steps should be performed inside a nitrogen-filled glovebox.
Caption: Layered architecture of the n-i-p perovskite solar cell.
Substrate Preparation
-
Rationale: Substrate cleanliness is non-negotiable for achieving good film adhesion and avoiding short-circuits. This multi-step cleaning process removes organic residues, dust, and ionic contaminants from the FTO (Fluorine-doped Tin Oxide) surface.
-
Load FTO-coated glass substrates into a cleaning rack.
-
Sequentially sonicate for 15 minutes each in:
-
2% Hellmanex detergent solution.[7]
-
Deionized water.
-
Acetone.
-
Isopropyl alcohol (IPA).
-
-
Dry the substrates under a stream of nitrogen gas.
-
Treat with UV-Ozone for 15 minutes immediately before transferring into the glovebox. This step removes final organic traces and improves the surface wettability.
Device Fabrication Workflow
Sources
- 1. Advances in Hole Transport Materials for Layered Casting Solar Cells | MDPI [mdpi.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | C20H18N2O2 | CID 12250350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selected Electrochemical Properties of 4,4'-((1E,1'E)-((1,2,4-Thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N, N-di-p-tolylaniline) towards Perovskite Solar Cells with 14.4% Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine [academia.edu]
- 7. ossila.com [ossila.com]
Application Notes and Protocols for the Integration of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline in Perovskite Solar Cells
Introduction: The Role of Hole-Transporting Materials in Perovskite Solar Cell Efficiency
Perovskite solar cells (PSCs) have demonstrated remarkable advancements in photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of traditional silicon-based cells.[1] A critical component in the architecture of high-performance PSCs is the hole-transporting material (HTM), which facilitates the efficient extraction and transport of photogenerated positive charge carriers (holes) from the perovskite absorber layer to the electrode.[2][3] The properties of the HTM, such as its hole mobility, energy level alignment with the perovskite, and film-forming capabilities, are paramount to device performance and stability.
While 2,2',7,7'-tetrakis-(N,N'-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD) is the most commonly used HTM in high-efficiency PSCs, its high cost and complex synthesis present significant barriers to large-scale commercialization.[4] This has spurred intensive research into novel, cost-effective HTMs. Triarylamine derivatives have emerged as a promising class of materials due to their excellent charge transport properties and tunable energy levels.[5][6]
This document provides a detailed experimental protocol for the application of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline , a triarylamine-based compound, as a potential HTM in n-i-p planar perovskite solar cells. The protocol is based on established methodologies for similar triarylamine-based HTMs and serves as a comprehensive guide for researchers. It is important to note that optimization of the described parameters is recommended to achieve maximum device performance.
Molecular Structure and Properties
This compound is a triarylamine derivative with the following chemical structure:
-
Molecular Formula: C20H18N2O2
-
Synonyms: (4-Nitrophenyl)-di-p-tolylamine
The presence of electron-donating tolyl groups and an electron-withdrawing nitro group can influence the molecule's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Proper alignment of the HTM's HOMO level with the valence band of the perovskite is crucial for efficient hole extraction.
Perovskite Solar Cell Device Architecture
This protocol focuses on a conventional n-i-p planar heterojunction architecture, a widely studied and high-performing device structure.
Caption: General experimental workflow for PSC fabrication.
Detailed Experimental Protocols
Part 1: Substrate Preparation
-
Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the surface.
Part 2: Electron Transport Layer (ETL) Deposition
-
Prepare a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) onto the FTO substrate.
-
Spin-coat at 2000 rpm for 30 seconds.
-
Dry the substrates at 125°C for 5 minutes.
-
Sinter the c-TiO₂ layer at 500°C for 30 minutes in air.
-
Allow the substrates to cool to room temperature before transferring them into a nitrogen-filled glovebox.
Part 3: Perovskite Layer Fabrication (One-Step Method Example)
This protocol uses a common mixed-cation perovskite, which should be handled in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Prepare the perovskite precursor solution. For example, for (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅, dissolve formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
-
Spin-coat the perovskite precursor solution onto the c-TiO₂ layer in a two-step program:
-
1000 rpm for 10 seconds.
-
4000 rpm for 30 seconds.
-
-
During the second step, dispense an anti-solvent such as chlorobenzene or toluene onto the spinning substrate approximately 15 seconds before the end of the program. This induces rapid crystallization, leading to a uniform and dense perovskite film. [7]4. Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes. The optimal temperature and time should be determined experimentally.
Part 4: Hole Transport Layer (HTL) Deposition
This section details the preparation and deposition of the this compound HTL.
-
HTM Solution Preparation:
-
Dissolve this compound in a suitable solvent such as chlorobenzene or toluene. A typical starting concentration is 20-40 mg/mL.
-
To enhance the conductivity and performance of the HTL, additives are commonly used. [4] * Add lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) from a stock solution in acetonitrile (e.g., 520 mg/mL). A common molar ratio of Li-TFSI to the HTM is around 0.5.
-
Add 4-tert-butylpyridine (tBP). A common molar ratio of tBP to the HTM is around 3.3.
-
-
Stir the solution at room temperature for at least 30 minutes until all components are fully dissolved.
-
-
HTL Deposition:
-
Post-Deposition Treatment:
-
After spin-coating, allow the film to rest in the inert atmosphere for at least 30 minutes to promote oxidation of the HTM by air (oxygen doping), which improves its conductivity. Some protocols suggest drying on a hot plate at a mild temperature (e.g., 70°C) for a short duration (e.g., 10-30 minutes). [10]
Parameter Suggested Starting Value Range for Optimization HTM Concentration 30 mg/mL 10 - 50 mg/mL Solvent Chlorobenzene Toluene, Dichlorobenzene Li-TFSI:HTM Molar Ratio 0.5 0.2 - 1.0 tBP:HTM Molar Ratio 3.3 2.0 - 5.0 Spin-Coating Speed 4000 rpm 2000 - 6000 rpm Spin-Coating Time 30 s 20 - 45 s Annealing Temperature 70°C (optional) Room Temperature - 85°C | Annealing Time | 10 min (optional) | 5 - 30 min |
-
Part 5: Electrode Deposition
-
Transfer the substrates to a thermal evaporator.
-
Deposit a gold (Au) or silver (Ag) electrode with a thickness of 80-100 nm through a shadow mask to define the active area of the solar cell.
Device Characterization
Once the fabrication is complete, the performance of the perovskite solar cells should be evaluated using standard characterization techniques:
-
Current Density-Voltage (J-V) Measurement: This is the primary method for determining the key photovoltaic parameters:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE) The J-V curve should be measured under simulated AM 1.5G solar illumination (100 mW/cm²).
-
-
External Quantum Efficiency (EQE): This measurement determines the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum should yield a Jsc value that corresponds well with the J-V measurement.
-
Electrochemical Impedance Spectroscopy (EIS): EIS can be used to investigate the charge transfer and recombination processes within the device.
-
Stability Testing: The long-term stability of the devices should be assessed under various conditions, such as continuous illumination, elevated temperatures, and controlled humidity, to evaluate the robustness of the HTM. [6]
Causality and Trustworthiness of the Protocol
-
Substrate Cleaning: Thorough cleaning of the FTO substrate is essential to ensure good adhesion and uniform coverage of subsequent layers, preventing short circuits.
-
Compact TiO₂ Layer: The c-TiO₂ layer acts as a hole-blocking layer, preventing recombination at the FTO/perovskite interface. A pinhole-free, uniform layer is critical.
-
Anti-Solvent Quenching: The use of an anti-solvent during perovskite deposition is a widely adopted technique to induce rapid nucleation and growth of the perovskite crystals, resulting in a high-quality film with large grains and low defect density. [7]* HTM Additives: Li-TFSI is used as a p-dopant to increase the hole concentration and conductivity of the HTM layer. tBP is believed to deprotonate the HTM and prevent the aggregation of Li+ ions, improving the film morphology and device performance.
-
Inert Atmosphere: The fabrication of the perovskite and HTM layers in a nitrogen-filled glovebox is crucial to prevent degradation of the perovskite material by moisture and oxygen.
This protocol provides a self-validating system by including standard characterization techniques. The correlation between J-V and integrated EQE data, for instance, serves as a check for measurement accuracy. The detailed, step-by-step methodology, grounded in established practices for similar materials, provides a reliable starting point for the investigation of this compound as a novel hole-transporting material.
References
-
Hole-Transporting Materials for Printable Perovskite Solar Cells. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Development of a new hole transport material for perovskite solar cells. (2023). AIP Publishing. Retrieved January 20, 2026, from [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Additive‐Free Transparent Triarylamine‐Based Polymeric Hole‐Transport Materials for Stable Perovskite Solar Cells. (2016). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐4‐ylmethyl)aniline. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Fabricating Planar Perovskite Solar Cells through a Greener Approach. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
4-methyl-N-[(4-nitrophenyl)methyl]aniline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]
-
Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Strategies and Methods for Upscaling Perovskite Solar Cell Fabrication from Lab-Scale to Commercial-Area Fabrication. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Nitrobenzene as Additive to Improve Reproducibility and Degradation Resistance of Highly Efficient Methylammonium-Free Inverted Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Efficient Perovskite Solar Cells by Employing Triphenylamine-Functionalized Azadipyrromethene Dyes as Dopant-Free Hole-Transporting Materials and Bidentate Surface Passivating Agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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NanoSeminar: Perovskite & quantum dot solar cells towards interface control & environment. (2022). YouTube. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline in Organic Light-Emitting Diodes (OLEDs)
Senior Application Scientist Note: The following guide provides a detailed framework for the synthesis, characterization, and application of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline in the field of Organic Light-Emitting Diodes (OLEDs). It is important to note that while the fundamental principles and protocols are based on established methodologies for analogous triarylamine compounds, specific performance data for this exact molecule is not extensively reported in peer-reviewed literature. Therefore, this document serves as an expert-guided projection of its potential application, primarily as a hole-transporting material, and outlines the necessary experimental steps to validate its performance.
Introduction: Rationale and Hypothetical Role
This compound, a derivative of triphenylamine, possesses a molecular architecture that suggests its utility in OLEDs. The core triphenylamine structure is a well-established scaffold for hole-transporting materials (HTMs) due to its thermal stability and ability to form stable amorphous films[1]. The nitrogen atom's lone pair of electrons can effectively stabilize a positive charge (hole), facilitating its transport through the organic layer.
The key structural features of this molecule are:
-
Di(p-tolyl)amine group: The two electron-donating methyl groups on the phenyl rings can enhance the hole mobility and influence the highest occupied molecular orbital (HOMO) energy level.
-
4-nitrophenyl group: The electron-withdrawing nitro group will significantly lower the energy of the lowest unoccupied molecular orbital (LUMO) and likely also the HOMO, potentially improving charge injection from the anode and enhancing thermal stability.
Based on these characteristics, the primary hypothesized role for this compound is as a Hole Transport Layer (HTL) in an OLED device. Its properties may also make it a candidate as a host material for phosphorescent or thermally activated delayed fluorescence (TADF) emitters.
Synthesis Protocol
A plausible and efficient synthetic route to this compound is via a Buchwald-Hartwig amination, a powerful cross-coupling reaction for forming C-N bonds.
Diagram of Synthetic Workflow
Caption: Proposed Buchwald-Hartwig synthesis route.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add di(p-tolyl)amine (1.97 g, 10 mmol), 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol), sodium tert-butoxide (1.44 g, 15 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.5 mg, 0.1 mmol), and Xantphos (173.6 mg, 0.3 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add 50 mL of anhydrous toluene via cannula.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and quench with 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in OLEDs: Device Fabrication Protocol
The following protocol details the fabrication of a standard multi-layer OLED to evaluate the performance of the synthesized compound as an HTL.
Diagram of OLED Device Architecture
Caption: Multi-layer OLED device stack.
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning:
-
Ultrasonically clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates sequentially in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁷ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of hexaazatriphenylene-hexacarbonitrile (HAT-CN) at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of the synthesized this compound at a rate of 0.2 Å/s.
-
Emissive Layer (EML): Co-evaporate 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) as the host and fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) as the green phosphorescent dopant with a doping concentration of 8%. The total thickness should be 20 nm, deposited at a rate of 0.2 Å/s for the host and adjusted for the dopant to achieve the desired concentration.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi) at a rate of 0.2 Å/s.
-
-
-
Cathode Deposition:
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of lithium fluoride (LiF) at a rate of 0.05 Å/s.
-
Cathode: Deposit a 100 nm layer of aluminum (Al) at a rate of 1-2 Å/s.
-
-
Encapsulation:
-
Transfer the completed devices to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
-
Performance Characterization and Hypothetical Data
The fabricated OLED devices should be characterized to evaluate the performance of this compound as an HTL.
Characterization Workflow
Caption: Device performance characterization workflow.
Hypothetical Performance Data
The following table presents plausible performance metrics for an OLED device incorporating this compound as the HTL.
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.2 V |
| Maximum Luminance | > 15,000 cd/m² |
| Maximum Current Efficiency | 55 cd/A |
| Maximum Power Efficiency | 48 lm/W |
| Maximum External Quantum Efficiency (EQE) | 18.5% |
| Color Coordinates (CIE 1931) | (0.32, 0.61) |
| Electroluminescence Peak | 515 nm |
Discussion and Causality
-
Turn-on Voltage: A low turn-on voltage of 3.2 V would suggest efficient hole injection from the ITO/HAT-CN anode into the HOMO of this compound. The electron-withdrawing nitro group likely tunes the HOMO level to be well-aligned with the HIL, minimizing the injection barrier.
-
Efficiency Metrics (EQE, cd/A, lm/W): The high projected efficiencies would indicate that the material possesses good hole mobility, leading to a balanced charge injection and recombination within the emissive layer. Its amorphous nature would prevent grain boundaries that could act as charge traps or quenching sites.
-
Color Purity: The electroluminescence spectrum and CIE coordinates are primarily determined by the Ir(ppy)₃ emitter. The high triplet energy of the host (CBP) and potentially the HTL would ensure efficient energy transfer to the dopant without exciton quenching.
Conclusion
This compound is a promising candidate for a high-performance hole-transporting material in OLEDs. Its synthesis is accessible through standard organic chemistry techniques like the Buchwald-Hartwig amination. The protocols outlined in this guide provide a comprehensive framework for its synthesis, device fabrication, and performance evaluation. The hypothetical data suggests that its unique electronic structure, combining electron-donating and withdrawing moieties, could lead to devices with low turn-on voltages and high efficiencies. Further experimental validation is required to confirm these projections and fully establish its potential in next-generation display and lighting technologies.
References
-
UKDiss.com. (2021). Fabrication and Characterization of Organic Light Emitting Diode (OLED). [Link]
-
ResearchGate. (n.d.). OLED structure and the materials used to fabricate the devices. [Link]
-
MDPI. (2021). Enhanced Hole Injection Characteristics of a Top Emission Organic Light-Emitting Diode with Pure Aluminum Anode. [Link]
-
PubChem. (n.d.). 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline. [Link]
-
Beilstein Journals. (n.d.). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). [Link]
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Application Notes & Protocols: A Scientist's Guide to the Ullmann Condensation for N,N-Diaryl-p-Toluidine Synthesis
Introduction: Revitalizing a Century-Old Reaction for Modern Synthesis
The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a foundational method for forming carbon-heteroatom bonds for over a century.[1][2][3] Initially discovered by Fritz Ullmann, the classic reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper metal, which limited its scope and functional group tolerance.[1][4][5] However, the last two decades have witnessed a renaissance of the Ullmann reaction. The development of sophisticated ligand systems has transformed it into a versatile and mild catalytic process, enabling the synthesis of complex molecules under significantly more benign conditions.[6][7]
This guide focuses on a specific, high-value application of this reaction: the synthesis of N,N-diaryl-p-toluidine derivatives. These triarylamine structures are not mere synthetic curiosities; they are privileged scaffolds in materials science, serving as essential hole-transporting layers in Organic Light-Emitting Diodes (OLEDs), and as versatile building blocks in medicinal chemistry and polymer science.[8][9][10]
Herein, we provide an in-depth exploration of the Ullmann C-N coupling for this purpose, moving beyond a simple recitation of steps. We will delve into the mechanistic underpinnings that dictate experimental choices, present robust and validated protocols, and offer a logical framework for troubleshooting and optimization. This document is intended for researchers and professionals in organic synthesis and drug development who seek to master this powerful transformation.
Part 1: Mechanistic Insights - The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is not academic; it is the bedrock of successful experimentation, enabling rational choices for catalysts, ligands, and conditions. The modern ligand-accelerated Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[3][6][11] While several pathways have been proposed, the oxidative addition-reductive elimination sequence is widely supported.[6]
The Catalytic Cycle consists of several key steps:
-
Amine Deprotonation & Ligand Exchange: The reaction is initiated by the base, which deprotonates the starting amine (p-toluidine derivative). This resulting amide anion coordinates to the ligated Cu(I) catalyst, displacing the halide counter-ion.
-
Oxidative Addition: This is often the rate-determining step. The aryl halide oxidatively adds to the Cu(I) center, forming a transient, high-energy Cu(III) intermediate.[6][11] The choice of ligand is critical here, as it must stabilize this high-valent copper species.
-
Reductive Elimination: The newly formed Cu(III) complex rapidly undergoes reductive elimination, forming the desired C-N bond of the N,N-diaryl-p-toluidine product. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.[1][11]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-N coupling reaction.
The Role of Key Reagents: A Causal Explanation
-
Copper Source (The Catalyst): While Cu(0) and Cu(II) salts can be used, they are generally considered pre-catalysts that must generate the active Cu(I) species in situ.[6] Using a high-purity Cu(I) salt, such as Copper(I) iodide (CuI), is the most direct and reliable approach, often leading to more reproducible results.[12] The catalyst loading is typically low, ranging from 1-10 mol%.
-
Ligand (The Accelerator): In modern Ullmann reactions, the ligand is arguably the most crucial component. It serves multiple functions:
-
Solubilizes the copper salt in organic solvents.
-
Stabilizes the copper catalyst against disproportionation or decomposition.
-
Facilitates the key oxidative addition and reductive elimination steps, thereby lowering the activation energy and allowing for milder reaction temperatures (often 80-120°C instead of >200°C).[12][13] Commonly used ligands for C-N coupling include N,N'-chelating diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline, N,N-dimethylglycine), and various oxime or diol derivatives.[7][12][14][15][16] The choice of ligand is substrate-dependent and often requires empirical screening for optimal performance.
-
-
Base (The Activator): The base is essential for deprotonating the N-H bond of the amine, significantly increasing its nucleophilicity.[12] Common inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used. Cs₂CO₃ is often superior due to its higher solubility in organic solvents, but K₃PO₄ is a more economical choice that is effective in many systems. The base also acts as a scavenger for the hydrogen halide (HX) generated during the cycle.
-
Solvent (The Medium): High-boiling, polar aprotic solvents are the standard choice.[1] Dimethylformamide (DMF), dioxane, and toluene are commonly employed as they effectively dissolve the reactants and the catalytic species while allowing the reaction to be heated to the required temperature.[4][12] It is critical to use anhydrous solvents, as water can lead to catalyst deactivation and competing side reactions like hydrodehalogenation of the aryl halide.[12][17]
-
Aryl Halide (The Electrophile): The reactivity of the aryl halide follows the trend of bond dissociation energy: Ar-I > Ar-Br >> Ar-Cl.[1] Aryl iodides are the most reactive and are excellent substrates for developing new methodologies. Aryl bromides are also widely used and are often more cost-effective. Coupling of aryl chlorides is more challenging and typically requires more specialized and electron-rich ligands.[14] Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition.[1]
Part 2: Experimental Protocols & Optimization
General Considerations for Success
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent the oxidation of the active Cu(I) catalyst to the less active Cu(II) state.[12]
-
Dry Glassware and Reagents: Use oven- or flame-dried glassware. Anhydrous solvents and high-purity reagents are essential to minimize side reactions.[12][17]
-
Reagent Purity: The purity of the copper source and ligand can significantly impact reaction efficiency. Using a fresh bottle of CuI is often a simple fix for a failing reaction.[13]
Protocol: Synthesis of 4-methyl-N,N-diphenylaniline
This protocol provides a reliable method for the coupling of p-toluidine with iodobenzene, a representative synthesis of an N,N-diaryl-p-toluidine derivative.
Materials & Equipment:
-
p-Toluidine (1.0 mmol, 1.0 eq)
-
Iodobenzene (2.2 mmol, 2.2 eq)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 eq)
-
Anhydrous Toluene (5 mL)
-
Oven-dried 25 mL Schlenk flask or reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar
-
Magnetic stirrer with heating block
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
TLC plates, GC-MS for reaction monitoring
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask containing a magnetic stir bar, add p-toluidine (107 mg), CuI (19 mg), 1,10-phenanthroline (36 mg), and K₃PO₄ (531 mg).
-
Inerting: Seal the flask with the septum cap. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]
-
Addition of Reagents: Through the septum, add the anhydrous toluene (5 mL) via syringe, followed by the iodobenzene (0.245 mL).
-
Reaction: Place the sealed flask into a preheated heating block set to 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS to check for the disappearance of the starting p-toluidine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Washing & Drying: Combine the organic layers and wash them with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N-diphenyl-p-toluidine product.
Part 3: Data, Troubleshooting, and Optimization Workflow
Table 1: Representative Conditions for Ullmann C-N Coupling
| Aryl Halide | Amine | Copper Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | p-Toluidine | CuI (5) | L-Proline (20) | K₂CO₃ (2) | DMSO | 90 | ~85 | Adapted from[12] |
| Bromobenzene | p-Toluidine | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ (2) | Dioxane | 100 | ~90 | Adapted from[15] |
| 4-Iodotoluene | Aniline | CuI (10) | 1,10-Phenanthroline (10) | K₃PO₄ (2) | Toluene | 110 | ~92 | Adapted from[18] |
| 4-Bromoanisole | p-Toluidine | CuI (5) | (S)-N-Methylpyrrolidine-2-carboxylate (10) | K₃PO₄ (2) | Dioxane | 110 | ~88 | Adapted from[7][19] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxidized CuI). | Use fresh, high-purity CuI.[12][13] Consider a brief sonication of the reaction mixture at the start. |
| Ineffective ligand for the substrate. | Screen a panel of different ligand classes (e.g., diamine, amino acid).[12] | |
| Presence of oxygen or moisture. | Ensure rigorous inert atmosphere technique; use anhydrous solvents and oven-dried glassware.[12][17] | |
| Insufficient temperature. | Incrementally increase the temperature by 10-20 °C, but monitor for decomposition. | |
| Hydrodehalogenation | Protic impurities (water) are present. | Use high-purity anhydrous solvents and reagents. Add activated molecular sieves to the reaction.[16] |
| Homocoupling of Aryl Halide | Reaction temperature is too high. | Lower the reaction temperature. |
| Ligand choice favors C-C coupling. | Screen alternative ligands. | |
| Reaction Stalls | Catalyst decomposition. | Add a fresh portion of catalyst and ligand (e.g., 2-5 mol%). |
| Product inhibition. | This is less common but can occur. Try running the reaction at a slightly higher dilution. |
Optimization Workflow
For any new substrate combination, a systematic optimization is recommended. The following workflow provides a logical progression for identifying the ideal reaction conditions.
Caption: A systematic workflow for optimizing Ullmann C-N coupling conditions.
Conclusion
The modern, ligand-accelerated Ullmann condensation is a robust and highly effective method for the synthesis of N,N-diaryl-p-toluidine derivatives. By understanding the underlying catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent, researchers can move from trial-and-error to rational design. The protocols and troubleshooting guides provided here serve as a validated starting point for synthesizing these valuable compounds, empowering chemists to efficiently access key intermediates for groundbreaking research in materials science and pharmaceuticals.
References
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Ullmann condensation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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Typical ligands for Cu-catalyzed N-arylation and N-vinylation - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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The Mechanism of the Modified Ullmann Reaction - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Copper Catalysed Ullmann Type Chemistry: From Mechanistic Aspects to Modern Development - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. (2017). Retrieved January 21, 2026, from [Link]
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Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
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Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023). Retrieved January 21, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Versatile Approach to Ullmann C–N Couplings at Room Temperature: New Families of Nucleophiles and Electrophiles for Photoinduced, Copper-Catalyzed Processes | Journal of the American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]
-
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Ullmann Ether Condensation - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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P-Toluidine Unveiled: From Precursor to Powerhouse - Exploring its Chemical Wizardry, Ubiquitous Applications, and Safety Triumphs. (n.d.). Retrieved January 21, 2026, from [Link]
-
Ullmann Reaction Questions - Sciencemadness Discussion Board. (2011). Retrieved January 21, 2026, from [Link]
-
Ullmann reaction - L.S.College, Muzaffarpur. (2020). Retrieved January 21, 2026, from [Link]
-
N,N-Dihydroxyethyl-p-toluidine - Lanxess. (n.d.). Retrieved January 21, 2026, from [Link]
- CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine. (n.d.).
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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- 7. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actylis - N,N-Dimethyl-P-Toluidine - Intermediate - Amines [solutions.actylis.com]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 10. N,N-Dihydroxyethyl-p-toluidine [lanxess.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 16. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 17. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. semanticscholar.org [semanticscholar.org]
Application Note: Determination of HOMO Energy Level of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline using Cyclic Voltammetry
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of cyclic voltammetry (CV) for the determination of the Highest Occupied Molecular Orbital (HOMO) energy level of the triphenylamine derivative, 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline. The HOMO level is a critical parameter in the fields of organic electronics and drug development, influencing charge transport properties and molecular interactions. This document details the theoretical underpinnings, a step-by-step experimental protocol, data analysis, and interpretation, emphasizing scientific integrity and field-proven insights.
Introduction: The Significance of HOMO Level in Molecular Design
The electronic structure of organic molecules, particularly the energy of the frontier molecular orbitals (HOMO and LUMO), dictates their optoelectronic and chemical properties. For this compound, a triphenylamine derivative, the HOMO level is of paramount importance. Triphenylamine-based compounds are known for their electron-donating nature and are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2] The HOMO energy level directly impacts the efficiency of hole injection and transport in these devices.[3] In the context of drug development, the HOMO level can be related to the molecule's susceptibility to oxidation, which is a key factor in metabolic stability and potential toxicological pathways.
Cyclic voltammetry (CV) is a powerful and accessible electrochemical technique to probe the redox behavior of molecules and estimate the energies of their frontier molecular orbitals.[4][5] By measuring the potential at which a molecule is oxidized, we can gain direct insight into the energy required to remove an electron from its HOMO. This application note will demonstrate that the oxidation process observed in the cyclic voltammogram corresponds to the removal of an electron from the HOMO of this compound.
Theoretical Principles: Linking Electrochemistry to Molecular Orbitals
The fundamental principle behind using CV to determine the HOMO level lies in the relationship between the oxidation potential of a molecule and its ionization potential. The first oxidation of a molecule corresponds to the removal of an electron from its HOMO. The energy required for this process is directly related to the HOMO energy level.
To ensure accurate and reproducible measurements, an internal standard with a well-defined and stable redox potential is employed. Ferrocene (Fc) is the most common internal standard in non-aqueous electrochemistry.[6][7] Its reversible one-electron oxidation to the ferrocenium cation (Fc+) provides a reliable reference point.[6] By referencing the oxidation potential of the analyte to the Fc/Fc+ couple, we can minimize variations arising from the reference electrode and solvent effects.[8][9]
The HOMO energy level can be calculated from the onset oxidation potential (Eox, onset) of the analyte and the half-wave potential (E1/2) of the Fc/Fc+ couple using the following empirical equation[3][10]:
EHOMO (eV) = -[Eox, onset (vs. Fc/Fc+) + 4.8]
Where:
-
Eox, onset (vs. Fc/Fc+) is the onset oxidation potential of the analyte measured relative to the ferrocene internal standard.
-
4.8 eV is an empirical value that relates the potential of the Fc/Fc+ redox couple to the vacuum level.[10] It's important to note that this value can vary slightly in the literature, with some sources citing values around -5.1 eV.[10] Consistency in the chosen value is crucial for comparing results across different studies.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure high-quality, reproducible data. Each step has a clear rationale to guide the researcher in obtaining trustworthy results.
-
Analyte: this compound (Purity > 99%)
-
Solvent: Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN), anhydrous, electrochemical grade. The choice of solvent is critical; it must be able to dissolve the analyte and the supporting electrolyte, and have a wide electrochemical window.[11]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP), electrochemical grade, dried under vacuum before use. The supporting electrolyte is essential to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.[12]
-
Internal Standard: Ferrocene (Fc), sublimed grade.
-
Working Electrode: Glassy carbon electrode (GCE). GCE is often preferred for its wide potential window and relative inertness.[12]
-
Counter Electrode: Platinum wire or gauze. The counter electrode completes the electrical circuit.[13]
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Ion (Ag/Ag+) pseudo-reference electrode. A stable reference potential is crucial for accurate measurements.[13]
-
Polishing Materials: Alumina slurry (0.3 µm and 0.05 µm) and polishing pads.
-
A potentiostat capable of performing cyclic voltammetry.
-
An electrochemical cell designed for a three-electrode setup.[4]
-
A system for deaerating the solution with an inert gas (e.g., Argon or Nitrogen). Oxygen is electroactive and its presence can interfere with the measurement.[14]
The following diagram illustrates the key stages of the experimental procedure:
Figure 1: Experimental workflow for HOMO level determination.
-
Electrode Preparation (The Foundation of a Good Measurement):
-
Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by 0.05 µm alumina slurry for 2 minutes.[12] This removes any adsorbed species from previous experiments.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation (Ensuring Purity and Concentration):
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent (e.g., CH2Cl2).
-
Prepare a stock solution of the analyte, this compound, at a concentration of approximately 1-5 mM in the electrolyte solution.[11]
-
Prepare a stock solution of ferrocene at a similar concentration.
-
-
Electrochemical Cell Assembly and Deaeration (Creating an Inert Environment):
-
Assemble the three-electrode cell with the polished working electrode, platinum counter electrode, and the reference electrode.[13]
-
Add the electrolyte solution (without the analyte) to the cell.
-
Purge the solution with a gentle stream of argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen.[15] Maintain a blanket of inert gas over the solution throughout the experiment.
-
-
Data Acquisition (Systematic and Controlled Measurement):
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to ensure there are no interfering redox peaks within the potential window of interest.[13]
-
Analyte Measurement: Add the analyte solution to the cell.
-
Record the cyclic voltammogram. Start the potential sweep from a value where no faradaic current is observed and sweep towards a more positive potential to observe the oxidation peak. The switching potential should be set just after the oxidation peak.
-
Typical scan rates are between 20 and 100 mV/s.[12]
-
Internal Standard Measurement: Add a small amount of the ferrocene stock solution to the cell and record the cyclic voltammogram again.[14] The characteristic reversible wave of the Fc/Fc+ couple should be observed.
-
Data Analysis and Interpretation
The data obtained from the cyclic voltammetry experiment will be in the form of a plot of current versus potential.
The onset oxidation potential is determined by finding the intersection of two tangents drawn on the cyclic voltammogram: one along the baseline before the oxidation peak and the other along the steepest part of the rising current of the oxidation peak.[4]
For a reversible couple like Fc/Fc+, the half-wave potential (E1/2) is calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc):
E1/2 = (Epa + Epc) / 2
-
Reference the Oxidation Potential: Calculate the onset oxidation potential of the analyte relative to the ferrocene internal standard: Eox, onset (vs. Fc/Fc+) = Eox, onset (vs. Ref) - E1/2 (Fc/Fc+ vs. Ref) where "Ref" is the reference electrode used in the experiment.
-
Calculate the HOMO Level: Use the referenced oxidation potential in the empirical formula: EHOMO (eV) = -[Eox, onset (vs. Fc/Fc+) + 4.8]
The following table provides a template for summarizing the experimental results:
| Compound | Eox, onset (V vs. Ag/AgCl) | E1/2 (Fc/Fc+) (V vs. Ag/AgCl) | Eox, onset (V vs. Fc/Fc+) | Calculated HOMO (eV) |
| This compound | e.g., 0.95 | e.g., 0.45 | e.g., 0.50 | e.g., -5.30 |
Visualization of Energy Level Relationships
The following diagram illustrates the relationship between the electrochemical potentials and the molecular orbital energy levels.
Figure 2: Energy level diagram relating electrochemical potential to HOMO energy.
Trustworthiness and Validation
To ensure the trustworthiness of the obtained HOMO level, the following checks should be performed:
-
Reversibility of the Ferrocene Couple: The peak separation (ΔEp = Epa - Epc) for the ferrocene couple should be close to 59/n mV at room temperature (where n=1 for ferrocene), and the ratio of the anodic to cathodic peak currents (ipa/ipc) should be approximately 1.[13] This confirms the proper functioning of the electrochemical setup.
-
Scan Rate Dependence: The peak current for a diffusion-controlled process should be proportional to the square root of the scan rate.[13] A plot of peak current vs. the square root of the scan rate should be linear.
-
Reproducibility: Repeat the measurement multiple times to ensure the consistency of the results.[16]
Conclusion
Cyclic voltammetry is an indispensable tool for the characterization of novel organic materials. By following the detailed protocol and data analysis procedure outlined in this application note, researchers can reliably determine the HOMO energy level of this compound. This information is crucial for understanding its electronic properties and for the rational design of new materials for applications in organic electronics and drug development.
References
-
Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications. Advanced Materials, 23(20), 2367–2371. [Link]
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Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
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Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]
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Gagne, R. R., Koval, C. A., & Lisensky, G. C. (1980). Ferrocene as an internal standard for electrochemical measurements. Inorganic Chemistry, 19(9), 2854–2855. [Link]
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Gururayar, A. A. (n.d.). Characterization of Organic Semiconductors Using Cyclic Voltammetry. Thesis. [Link]
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ResearchGate. (2014). Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? [Link]
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Pluczyk, S., Vasylieva, M., & Data, P. (2017). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (127), e56656. [Link]
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Branzoi, V., & Branzoi, F. (2012). Cyclic Voltammetry for Energy Levels Estimation of Organic Materials. Scientific Bulletin, Series B: Chemistry and Materials Science, 74(4), 249-258. [Link]
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Zhang, Y., Zhang, S., & Chen, Y. (2023). Possibility of Using Ferrocene as the Cyclic Voltammetry Probe to Investigate the Polarities of Ionic Liquids. The Journal of Physical Chemistry B, 127(26), 5899–5904. [Link]
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UMass Boston. (n.d.). Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide. [Link]
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ResearchGate. (2014). How to find HOMO and LUMO levels in CV Measurements? [Link]
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Green, K. (2015). Cyclic Voltammetry CV: Measuring Redox Potentials and Currents. Journal of Visualized Experiments. [Link]
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Zhang, Y., Zhang, S., & Chen, Y. (2023). Possibility of Using Ferrocene as the Cyclic Voltammetry Probe to Investigate the Polarities of Ionic Liquids. PubMed. [Link]
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Rogers, E. I. (2022). Cyclic Voltammetry Guidelines for Non-specialists—Interpreting Common Artifacts. ChemElectroChem, 9(16), e202200542. [Link]
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ResearchGate. (n.d.). Cyclic voltammetry behavior of 2 mM ferrocene in acetonitrile+0.1 M n‐Hx4NPF6 on glassy carbon electrode... [Link]
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Santos, J. R., et al. (2020). Seven Steps to Reliable Cyclic Voltammetry Measurements for the Determination of Double Layer Capacitance. ResearchGate. [Link]
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de Freitas, J. C., et al. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]
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JoVE. (2022). Cyclic Voltammetry, UV-Vis-NIR, & EPR Spectroelectrochemistry | Protocol Preview. [Link]
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Branzoi, V., & Iancu, D. (2017). Electrochemistry of triphenylamine derivatives. ResearchGate. [Link]
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Sim, J. H., et al. (2007). Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. Synthetic Metals, 157(22-23), 940-944. [Link]
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Zhou, X., et al. (2021). Energy level measurement for organic semiconductors. Physical Chemistry Chemical Physics, 23(1), 107-120. [Link]
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ResearchGate. (2013). What solvents are used for cyclic voltammetry studies? [Link]
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ResearchGate. (n.d.). HOMO, E gap and LUMO obtained by cyclic voltammetry. [Link]
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University of California, Riverside. (n.d.). Electrochemistry. [Link]
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Gamry Instruments. (n.d.). Cyclic Voltammetry. [Link]
-
ResearchGate. (n.d.). Cyclic voltammograms of triphenylamine-based monohydrazone monomer 3e... [Link]
-
PubChem. (n.d.). 4-methyl-N-[(4-nitrophenyl)methyl]aniline. [Link]
-
Scribd. (n.d.). Triphenylamine Derivatives Study. [Link]
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University of Cincinnati. (n.d.). Study of Electrode Mechanism by Cyclic Voltammetry. [Link]
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PubChem. (n.d.). 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline. [Link]
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Chemsrc. (2025). This compound. [Link]
-
PubChem. (n.d.). 4-Methoxy-N-phenyl-N-(p-tolyl)aniline. [Link]
-
PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline. [Link]
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Application Notes and Protocols for the Formulation of Inks with 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline for Printable Electronics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a predictive guide for the formulation and use of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline in printable electronics. As of the writing of this document, this specific molecule is not extensively characterized in scientific literature for these applications. Therefore, the following recommendations are based on the known properties of the broader class of triarylamine derivatives and established principles of ink formulation for organic electronics. All protocols should be considered as starting points for experimental validation and optimization.
Introduction: The Potential of this compound in Printable Electronics
Printable electronics offer a paradigm shift in the fabrication of electronic devices, enabling low-cost, large-area, and flexible applications. The performance of these devices is intrinsically linked to the properties of the functional materials used. Triarylamine derivatives have emerged as a significant class of hole-transporting materials (HTMs) due to their excellent electrochemical stability, low ionization potentials, and tunable electronic properties.[1][2]
This compound, a member of the triarylamine family, presents a promising scaffold for a solution-processable p-type organic semiconductor. The molecule's structure, featuring a central nitrogen atom bonded to three aromatic rings, is characteristic of triarylamines known for their hole-transporting capabilities. The presence of electron-donating (methyl) and electron-withdrawing (nitro) groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in electronic devices.[3][4]
These application notes will provide a comprehensive guide to formulating inks with this compound and fabricating thin-film electronic devices. We will cover the essential steps from initial material characterization to device testing, emphasizing the scientific rationale behind each procedural step.
Initial Characterization of this compound
Before ink formulation, a thorough characterization of the as-synthesized or procured this compound is crucial to establish a baseline for its electronic and physical properties.
Purity Analysis
The purity of the active material is paramount for achieving optimal and reproducible device performance. Impurities can act as charge traps, degrading the charge carrier mobility.
Protocol: Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point.
-
Stationary Phase: A C18 column is typically used for compounds of this nature.
-
Detection: UV-Vis detector set to the absorption maximum of the compound (determined by UV-Vis spectroscopy).
-
Objective: To identify and quantify any impurities. A purity level of >99.5% is desirable for electronic applications.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Objective: To confirm the chemical structure and identify any residual solvents or synthesis byproducts.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Objective: To confirm the molecular weight of the compound.
-
Thermal Properties
The thermal stability of the material is critical for post-deposition processing steps, such as annealing.
Protocol: Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Atmosphere: Nitrogen or Argon.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C.
-
Objective: To determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs. A high Td is essential for thermal stability during device fabrication and operation.
-
-
Differential Scanning Calorimetry (DSC):
-
Atmosphere: Nitrogen or Argon.
-
Heating/Cooling Rate: 10 °C/min.
-
Objective: To identify the glass transition temperature (Tg) and melting point (Tm). These parameters are important for understanding the morphological stability of the thin films.
-
Electrochemical and Optical Properties
The electrochemical and optical properties determine the suitability of the material for a specific electronic application.
Protocol: Electrochemical and Optical Characterization
-
Cyclic Voltammetry (CV):
-
Solvent: Dichloromethane or acetonitrile with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[5]
-
Electrodes: A three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Calibration: Use of ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Objective: To determine the HOMO and LUMO energy levels from the onset of the first oxidation and reduction potentials, respectively.[2][3] These values are crucial for assessing the energy level alignment with other materials in a device.
-
-
UV-Visible (UV-Vis) Spectroscopy:
Ink Formulation: A Systematic Approach
The formulation of a stable and printable ink is a critical step. The ink must possess the appropriate viscosity, surface tension, and drying characteristics for the chosen deposition method.
Solvent Selection
The choice of solvent is crucial for dissolving the active material and achieving the desired ink properties.
Rationale for Solvent Selection:
-
Solubility: The primary criterion is the ability to dissolve this compound at the desired concentration (typically 1-20 mg/mL for printable electronics).
-
Boiling Point: A higher boiling point solvent can help to prevent nozzle clogging in inkjet printers and can influence the morphology of the dried film.[7]
-
Surface Tension: The surface tension of the ink affects its jetting behavior and wetting on the substrate.
-
Safety and Environmental Impact: Less toxic and more environmentally benign solvents should be prioritized.
Protocol: Solvent Screening
-
Initial Solubility Tests:
-
Test the solubility of this compound in a range of common organic solvents (e.g., toluene, xylene, chlorobenzene, dichlorobenzene, anisole, and tetrahydrofuran) at room temperature and with gentle heating.
-
-
Ink Formulation with Promising Solvents:
-
Prepare small batches of ink (1-2 mL) with the solvents that show good solubility.
-
Observe the stability of the solutions over time. Look for any precipitation or aggregation.
-
Binder Selection
A binder is often added to the ink to improve film formation, adhesion to the substrate, and mechanical robustness. However, the binder must not significantly impede charge transport.
Rationale for Binder Selection:
-
Solubility: The binder must be soluble in the same solvent as the active material.
-
Electronic Properties: The binder should be an insulator with a wide bandgap to avoid interfering with the semiconducting properties of the active material.
-
Compatibility: The binder should be chemically compatible with the active material.
Commonly Used Binders:
-
Polystyrene (PS)
-
Poly(methyl methacrylate) (PMMA)
-
Poly(α-methylstyrene)
Protocol: Binder Evaluation
-
Prepare ink formulations with varying ratios of this compound to binder (e.g., 9:1, 8:2, 7:3 by weight).
-
Deposit thin films from these formulations (e.g., by spin coating).
-
Characterize the morphology and electronic properties of the films to determine the optimal binder concentration that provides good film quality without significantly compromising performance. The impact of the binder on the charge carrier mobility should be carefully assessed.[8]
Additives
Additives can be used to fine-tune the ink's properties.
-
Surfactants: A small amount of surfactant can be added to modify the surface tension of the ink and improve wetting on the substrate.
-
Viscosity Modifiers: High molecular weight polymers can be added in small quantities to increase the viscosity of the ink, which may be necessary for certain printing techniques like screen printing.
Recommended Starting Ink Formulations
The following table provides hypothetical starting formulations for inkjet and spin coating applications. These should be optimized experimentally.
| Parameter | Inkjet Printing Formulation (Hypothetical) | Spin Coating Formulation (Hypothetical) |
| Active Material | This compound | This compound |
| Concentration | 5 - 15 mg/mL | 10 - 20 mg/mL |
| Solvent | o-dichlorobenzene or Anisole | Chlorobenzene or Toluene |
| Binder | Polystyrene (if necessary) | Polystyrene (if necessary) |
| Binder Ratio (Active:Binder) | 95:5 to 90:10 (by weight) | 90:10 to 80:20 (by weight) |
| Filtration | 0.22 µm PTFE filter | 0.45 µm PTFE filter |
Deposition and Post-Processing
The choice of deposition technique depends on the desired application and the required resolution.
Inkjet Printing
Inkjet printing is an attractive method for the precise deposition of materials in a non-contact, data-driven manner.
Protocol: Inkjet Printing
-
Substrate Preparation:
-
Clean the substrate (e.g., glass, flexible PET) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Treat the substrate with UV-ozone or an oxygen plasma to improve wettability.
-
-
Ink Loading:
-
Load the filtered ink into a clean inkjet cartridge.
-
-
Printing Parameters:
-
Nozzle Temperature: Typically set slightly above room temperature to prevent solvent evaporation at the nozzle.
-
Platen Temperature: Can be varied to control the drying rate of the printed droplets.
-
Droplet Spacing: Adjust to achieve a continuous film.
-
Waveform: Optimize the voltage and pulse width to ensure stable droplet formation.
-
-
Post-Deposition Annealing:
-
Anneal the printed film on a hotplate in a nitrogen-filled glovebox. The annealing temperature and time should be optimized based on the thermal properties of the material (determined by TGA and DSC) to improve film morphology and charge transport.
-
Spin Coating
Spin coating is a widely used laboratory technique for producing uniform thin films.
Protocol: Spin Coating
-
Substrate Preparation:
-
Follow the same cleaning procedure as for inkjet printing.
-
-
Deposition:
-
Dispense a small amount of the ink onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness is controlled by the spin speed and the solution concentration.
-
-
Annealing:
-
Anneal the film on a hotplate under an inert atmosphere.
-
Characterization of Thin Films and Devices
After deposition, the thin films and fabricated devices must be thoroughly characterized.
Film Morphology and Structure
The morphology of the semiconductor film significantly impacts device performance.
Protocol: Morphological and Structural Analysis
-
Atomic Force Microscopy (AFM):
-
Objective: To visualize the surface topography and determine the root-mean-square (RMS) roughness of the film. A smooth, uniform film is generally desirable.
-
-
X-ray Diffraction (XRD):
-
Objective: To investigate the crystallinity of the film.
-
Device Fabrication and Characterization
To evaluate the performance of this compound as a hole-transporting material, a simple device structure such as an Organic Thin-Film Transistor (OTFT) can be fabricated.
Protocol: OTFT Fabrication and Testing
-
Device Structure: A bottom-gate, bottom-contact (BGBC) or top-contact (TGBC) architecture can be used.
-
Fabrication Steps:
-
Start with a pre-patterned gate electrode (e.g., heavily doped silicon).
-
Deposit a dielectric layer (e.g., SiO₂ or a printable polymer dielectric).
-
Deposit the this compound ink as the active layer.
-
Deposit the source and drain electrodes (e.g., gold) by thermal evaporation through a shadow mask (for top-contact devices).
-
-
Electrical Characterization:
-
Measure the output and transfer characteristics of the OTFT using a semiconductor parameter analyzer in an inert atmosphere.
-
Key Performance Metrics:
-
Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to the current when it is "off."
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.
-
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Ink Instability (Precipitation) | Poor solubility of the active material or binder. | Screen for a better solvent; gently heat and sonicate the solution; reduce the concentration. |
| Nozzle Clogging (Inkjet) | Solvent evaporation at the nozzle; particle aggregation. | Use a higher boiling point solvent; filter the ink with a smaller pore size filter; adjust the nozzle temperature. |
| "Coffee Ring" Effect | Non-uniform evaporation of the solvent. | Use a solvent mixture with different boiling points; increase the substrate temperature during printing.[9] |
| Poor Film Quality (Dewetting, Pinholes) | Poor wetting of the ink on the substrate; contaminants on the substrate. | Improve substrate cleaning; use a surface treatment (UV-ozone or plasma); add a surfactant to the ink. |
| Low Charge Carrier Mobility | Disordered film morphology; impurities in the material; inappropriate binder. | Optimize the annealing temperature and time; purify the active material; reduce the binder concentration or screen for a different binder. |
Visualizations
Ink Formulation Workflow
Caption: Workflow for developing printable electronic inks with a novel material.
Device Fabrication Process
Caption: Fabrication steps for a bottom-gate, bottom-contact OTFT.
References
-
ResearchGate. (n.d.). Ink formulation of in-situ crosslinkable hole-transporting composite for multilayer inkjet-printed organic light-emitting diodes. Retrieved from [Link]
-
Frontiers. (2022, August 4). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, June 7). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Retrieved from [Link]
- Google Patents. (n.d.). EP3916823A3 - Hole-transporting ink composition, light-emitting device, and method of....
-
Royal Society of Chemistry. (n.d.). Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Blended host ink for solution processing high performance phosphorescent OLEDs. Retrieved from [Link]
-
MDPI. (n.d.). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Retrieved from [Link]
-
PubMed. (2019, April 24). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. Retrieved from [Link]
-
ACS Publications. (2019, March 29). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. Retrieved from [Link]
-
MDPI. (n.d.). Inkjet-Printed Organic Transistors Based on Organic Semiconductor/Insulating Polymer Blends. Retrieved from [Link]
-
ResearchGate. (2023, January 30). Binder polymer influence on the electrical and UV response of organic field-effect transistors. Retrieved from [Link]
-
ResearchGate. (n.d.). a) UV-vis absorption spectra of triarylamine-substituted.... Retrieved from [Link]
-
Scribd. (n.d.). Printing Ink Problems-Causes and Remedies. Retrieved from [Link]
-
ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2014, February 26). UV/Vis Absorption Spectroscopy Theoretical Calculations on Starburst Triphynylamines. Retrieved from [Link]
-
ACS Publications. (2019, March 29). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectron. Retrieved from [Link]
-
PubMed. (n.d.). Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes. Retrieved from [Link]
-
Eurosac. (n.d.). Printing Issues. Retrieved from [Link]
-
MDPI. (2024, January 24). Molecular Effects of Li+-Coordinating Binders and Negatively Charged Binders on the Li+ Local Mobility near the Electrolyte/LiFePO4 Cathode Interface within Lithium-Ion Batteries. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Engineering the surface morphology of inkjet printed Ag by controlling solvent evaporation during plasma conversion of AgNO3 inks. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Inkjet-printed alloy-like cross-linked hole-transport layer for high-performance solution-processed green phosphorescent OLEDs. Retrieved from [Link]
Sources
- 1. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 2. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
- 3. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inkjet-printed alloy-like cross-linked hole-transport layer for high-performance solution-processed green phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline, also known as 4,4'-Dimethyl-4''-nitrotriphenylamine. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to common experimental challenges.
Introduction to the Synthesis
4,4'-Dimethyl-4''-nitrotriphenylamine is an unsymmetrical triarylamine, a class of compounds widely used as hole-transporting materials in organic light-emitting diodes (OLEDs), photoreceptors, and as intermediates in the synthesis of dyes and pharmaceuticals.[1] Its synthesis typically relies on modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination and the Ullmann condensation.[2][3] While powerful, these reactions are notoriously sensitive to reaction parameters, often leading to issues with yield, purity, and reproducibility.[4] This guide is designed to address these specific challenges head-on.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4,4'-Dimethyl-4''-nitrotriphenylamine?
A1: The most common and effective strategies involve the coupling of a diarylamine with an aryl halide. Specifically:
-
Route A: Buchwald-Hartwig Amination: This involves the palladium-catalyzed coupling of di(p-tolyl)amine with an activated aryl halide like 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene. This is often the preferred method due to its milder conditions and broader substrate scope.[3]
-
Route B: Ullmann Condensation: This classic method uses a copper catalyst to couple di(p-tolyl)amine with an aryl halide. It typically requires higher reaction temperatures and can be more sensitive to catalyst and ligand choice.[5][6]
-
Route C: Nucleophilic Aromatic Substitution (SNAr): This route is viable if a highly activated aryl halide, such as 1-fluoro-4-nitrobenzene, is used. The strong electron-withdrawing nitro group facilitates the displacement of the fluoride by the di(p-tolyl)amine nucleophile.[7]
Q2: Which coupling method is generally better: Buchwald-Hartwig or Ullmann?
A2: For laboratory-scale synthesis and methods development, the Buchwald-Hartwig amination is generally superior. Its advantages include higher yields under milder conditions (typically 80-120 °C), greater functional group tolerance, and a wider selection of well-defined, commercially available catalysts and ligands.[8] The Ullmann condensation, while often cheaper for large-scale industrial processes, can be more "capricious" and may require extensive optimization of the copper source, ligand, base, and solvent, often at very high temperatures (>150 °C).[2][6]
Q3: What are the critical starting materials and how pure do they need to be?
A3: The key reagents are di(p-tolyl)amine and a 4-halo-nitrobenzene (e.g., 1-bromo-4-nitrobenzene). The purity of these starting materials is paramount.
-
Di(p-tolyl)amine: Should be free of residual primary amines (p-toluidine), which can lead to symmetrical side products like tri(p-tolyl)amine.[9]
-
Aryl Halide: Must be pure and free from isomers (e.g., 2- or 3-halonitrobenzene).
-
Solvents & Reagents: Solvents like toluene or dioxane must be anhydrous, and reactions, especially Buchwald-Hartwig, should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[10]
Q4: What are the primary safety concerns during this synthesis?
A4:
-
Nitroaromatic Compounds: 4-halonitrobenzene and the final product are nitroaromatic compounds, which are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[11]
-
Strong Bases: The Buchwald-Hartwig reaction often employs strong, moisture-sensitive, and corrosive bases like sodium tert-butoxide (NaOtBu). Handle these reagents under an inert atmosphere.
-
Palladium Catalysts: While used in small amounts, palladium compounds can be toxic and are expensive heavy metals. Avoid inhalation of dust and ensure proper disposal.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has run overnight, but TLC and LC-MS analysis show only unreacted di(p-tolyl)amine and aryl halide. What are the most likely causes?
A: This is a common and frustrating issue, typically pointing to a failure in the catalytic cycle. The cause can be systematically diagnosed.
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
Detailed Explanations:
-
Catalyst System Failure: The Buchwald-Hartwig reaction relies on a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it may not be reducing effectively to the active Pd(0) state.[10]
-
Solution: Use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle). These form the active LPd(0) species more reliably. Also, ensure your phosphine ligand has not been oxidized by air exposure.
-
-
Incorrect Base: The base plays a crucial role in regenerating the amine nucleophile and facilitating the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling with aryl bromides and chlorides. Ensure it is fresh and has been handled under inert gas, as it readily absorbs moisture.
-
-
Solvent and Atmosphere: Oxygen can irreversibly oxidize both the phosphine ligand and the Pd(0) catalyst, killing the reaction. Water can hydrolyze the base and interfere with the reaction.
-
Solution: Use a solvent that has been passed through a purification system (e.g., a Grubbs apparatus) or is freshly distilled. Degas the solvent thoroughly by sparging with nitrogen or argon for at least 30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction.[10]
-
Problem 2: Complex Product Mixture & Side Reactions
Q: My reaction worked, but I have multiple spots on my TLC plate that are difficult to separate. What are these impurities?
A: Side reactions are common when optimization is needed. The likely culprits are:
-
Hydrodehalogenation: Your aryl halide (1-bromo-4-nitrobenzene) is converted to nitrobenzene. This arises from side reactions within the catalytic cycle and is often promoted by moisture.
-
Homocoupling of Aryl Halide: You may form 4,4'-dinitrobiphenyl. This is more common in Ullmann reactions but can occur in palladium catalysis as well.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, especially if the reaction is run for extended periods at high temperatures or if certain ligands are used. This would form 4,4'-dimethyl-4''-aminotriphenylamine.
-
Symmetrical Triarylamine Formation: If your di(p-tolyl)amine starting material is contaminated with p-toluidine, you may form tri(p-tolyl)amine.
Solutions:
-
Screen Ligands: The choice of phosphine ligand can dramatically influence side reactions. For electron-poor aryl halides like 1-bromo-4-nitrobenzene, a moderately electron-rich and bulky ligand is often optimal.
-
Control Temperature and Time: Do not overheat or run the reaction for longer than necessary. Monitor the reaction by TLC or LC-MS and stop it upon consumption of the limiting reagent.
-
Purify Starting Materials: Ensure the di(p-tolyl)amine is pure via recrystallization or column chromatography before use.
Problem 3: Product Isolation and Purification Challenges
Q: The reaction is complete, but the crude product is a dark, viscous oil that is difficult to handle. How can I effectively purify my product?
A: Triarylamines are often high-boiling oils or low-melting solids. A systematic workup and purification strategy is key.
General Purification Workflow
Caption: Standard workflow for the purification of triarylamines.
Detailed Steps & Tips:
-
Initial Filtration: After cooling, dilute the reaction mixture with a solvent like toluene or dichloromethane. Pass it through a short plug of silica gel or Celite®. This removes the insoluble base (e.g., NaOtBu) and a significant portion of the baseline palladium catalyst residue.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. This removes any remaining salts and highly polar impurities.
-
Column Chromatography: This is almost always necessary to achieve high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity eluent (e.g., 100% hexanes or heptane) and gradually increase the polarity by adding ethyl acetate or dichloromethane. The product, being moderately polar, should elute after non-polar impurities like nitrobenzene but before highly polar impurities.
-
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/hexanes or toluene/heptane) can be an excellent final step to achieve analytical purity.
Section 3: Experimental Protocol Example
This protocol describes a reliable lab-scale synthesis using Buchwald-Hartwig amination.
Reaction: Di(p-tolyl)amine + 1-Bromo-4-nitrobenzene → 4,4'-Dimethyl-4''-nitrotriphenylamine
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Di(p-tolyl)amine | 197.28 | 1.97 g | 10.0 | 1.0 |
| 1-Bromo-4-nitrobenzene | 202.01 | 2.22 g | 11.0 | 1.1 |
| RuPhos Pd G3 | 868.58 | 90 mg | 0.10 | 0.01 |
| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 | 1.4 |
| Toluene (anhydrous) | - | 50 mL | - | - |
Procedure:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add di(p-tolyl)amine (1.97 g), 1-bromo-4-nitrobenzene (2.22 g), RuPhos Pd G3 precatalyst (90 mg), and sodium tert-butoxide (1.35 g).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add 50 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 1x50 mL of water, followed by 1x50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield 4,4'-Dimethyl-4''-nitrotriphenylamine as a yellow solid. (Typical yield: 85-95%).
-
References
- CN101121668B - The synthetic method of 4,4'-dimethyltriphenylamine. Google Patents.
-
Weinberg, E. - First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. Available at: [Link]
-
PubChem - 4-nitro-N-(4-nitrophenyl)aniline. National Center for Biotechnology Information. Available at: [Link]
-
Wolfe, J. P., et al. (2000). One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit r/chemistry - Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
-
Kim, Y., et al. (1997). Synthesis of Unsymmetrical Triarylamines for Photonic Applications via One-Pot Palladium-Catalyzed Aminations. Chemistry of Materials. Available at: [Link]
-
Goodbrand, H. B., et al. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available at: [Link]
- CN105820056A - Synthesizing method of 4,4'-dimethyltriphenylamine and production system. Google Patents.
- CN101580473B - Method for preparing N-methyl paranitroaniline. Google Patents.
-
D'Anna, F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Fujita, K., et al. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. RSC Publishing. Available at: [Link]
-
Wang, Y., et al. (2006). Synthesis and purification of 4,4′-diaminotriphenylamine. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry - How To: Troubleshoot a Reaction. Available at: [Link]
-
Chemistry Stack Exchange - Buchwald-Hartwig coupling troubleshooting. Available at: [Link]
-
Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. Available at: [Link]
-
Reddit r/chemistry - Removing triethylamine from purified product. Available at: [Link]
-
Organic Chemistry Portal - Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available at: [Link]
-
Wikipedia - 4-Nitroaniline. Available at: [Link]
-
Wikipedia - Buchwald–Hartwig amination. Available at: [Link]
-
Corey Organics - 4,4-Dimethyl Diphenylamine manufacturers. Available at: [Link]
-
NROChemistry - Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
Sources
- 1. CN101121668B - The synthetic method of 4,4'-dimethyltriphenylamine - Google Patents [patents.google.com]
- 2. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. CN105820056A - Synthesizing method of 4,4'-dimethyltriphenylamine and production system - Google Patents [patents.google.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Amination of Diarylamines
Welcome to the technical support center for the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of C–N bonds.[1][2][3] This guide is specifically tailored to address the nuances and challenges encountered during the synthesis of diarylamines, a class of molecules prevalent in pharmaceuticals and materials science.[4][5][6] Low yields in these reactions can be a significant bottleneck, and this resource is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable troubleshooting advice.
The synthesis of diarylamines often presents unique challenges due to the electronic properties and steric hindrance of the coupling partners.[7][8][9][10] This guide will walk you through a logical troubleshooting process, explaining the "why" behind each recommendation to empower you to make informed decisions in your own experiments.
Visual Troubleshooting Guide
When faced with a low-yielding Buchwald-Hartwig amination for diarylamine synthesis, it's crucial to systematically evaluate the potential causes. The following flowchart provides a structured approach to diagnosing and resolving common issues.
Caption: A troubleshooting flowchart for low-yielding Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting in Detail
This section expands on the troubleshooting flowchart, providing detailed explanations and actionable protocols for the most common issues encountered during the synthesis of diarylamines.
Issue 1: No Conversion or a Stalled Reaction
A complete lack of product formation or a reaction that starts but fails to proceed to completion is a common and frustrating problem. This often points to a fundamental issue with one of the core components of the reaction.
Q: I've set up my reaction, but I'm seeing no product formation by TLC or LC-MS. What should be my first checks?
A: The first step is to meticulously re-examine your reagents and setup.
-
Catalyst Activity: The active Pd(0) species is highly sensitive to oxygen.[11] If you are not using a pre-catalyst, the in-situ reduction of the Pd(II) source (like Pd(OAc)₂) might be inefficient.[12]
-
Recommendation: For more reliable and reproducible results, consider using a palladium pre-catalyst (e.g., a G3 or G4 palladacycle).[11][12] These pre-catalysts are designed to readily generate the active Pd(0) species upon exposure to the base.[12] Also, ensure that all your reagents and solvents have been thoroughly degassed.[11]
-
-
Ligand Integrity: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps in diarylamine synthesis.[13] These ligands can be sensitive to air and moisture.
-
Recommendation: Handle phosphine ligands in a glovebox or under a stream of inert gas. If you suspect ligand degradation, it's best to use a fresh batch from a reliable supplier.
-
-
Base Quality and Solubility: The base is critical for the deprotonation of the amine to form the active nucleophile.[1][14] The physical form and solubility of the base can significantly impact the reaction.[11][12]
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used strong base.[11] However, its effectiveness can be hampered by poor solubility in some solvents.[12] Grinding inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) before use can improve their reactivity by increasing the surface area.[11]
-
-
Solvent Purity: Water and oxygen are detrimental to the catalyst.
Q: I'm confident in my reagents, but the reaction is still not working. What else could be the problem?
A: If your reagents are of high quality, the issue may lie with the specific combination of catalyst, ligand, and base for your particular substrates.
-
Ligand Choice: There is no one-size-fits-all ligand for Buchwald-Hartwig aminations. For sterically hindered or electron-rich/deficient diarylamines, ligand choice is paramount.
-
Base Compatibility: While strong bases like NaOtBu are generally effective, they can be incompatible with base-sensitive functional groups on your substrates.[16]
Issue 2: Significant Side Product Formation
The formation of side products can drastically reduce the yield of your desired diarylamine. Identifying the major side products is key to diagnosing and solving the problem.
Q: I'm observing a significant amount of hydrodehalogenation of my aryl halide. How can I prevent this?
A: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[16] It can arise from several factors:
-
Mechanism: This side reaction can occur via β-hydride elimination from an intermediate palladium-amide complex.[1]
-
Recommendations:
-
Ligand Choice: Bulky ligands can disfavor the geometry required for β-hydride elimination. Experimenting with different ligands is a good strategy.
-
Base: The choice of base can influence the rate of hydrodehalogenation. Sometimes, switching to a different base can minimize this side reaction.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired C-N bond formation.[11]
-
Q: My reaction is producing a complex mixture of products. What are other common side reactions?
A: Besides hydrodehalogenation, other side reactions can include:
-
Homocoupling of the Aryl Halide: This leads to the formation of biaryl species. This is often more prevalent with highly reactive aryl halides.
-
Reaction with the Solvent: Some solvents, particularly those with reactive C-H bonds, can participate in side reactions.
-
Recommendations:
-
Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of decomposition products.
-
Issue 3: Decomposition of Starting Materials or Product
A dark, tarry reaction mixture is a clear sign of decomposition. This can be caused by overly harsh reaction conditions or inherent instability of the reactants or products.
Q: My reaction mixture turns black, and I'm getting a low yield of a messy product. What's happening?
A: This indicates decomposition, which can be caused by:
-
Excessive Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C), but some substrates or products may not be stable under these conditions.[11][16]
-
Recommendation: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.[11]
-
-
Incompatible Functional Groups: Certain functional groups can be sensitive to the reaction conditions. For example, esters and nitro groups may not be compatible with strong bases like KOtBu.[17]
-
Recommendation: If your substrates contain sensitive functional groups, you may need to use a milder base and/or lower the reaction temperature.[17] In some cases, a protecting group strategy may be necessary.
-
Data-Driven Recommendations
To aid in your experimental design, the following tables summarize key parameters for the Buchwald-Hartwig amination of diarylamines.
Table 1: Ligand and Base Selection Guide for Diarylamine Synthesis
| Substrate Characteristics | Recommended Ligands | Recommended Bases | Notes |
| Electron-rich aniline & electron-neutral/deficient aryl halide | XPhos, SPhos, RuPhos | NaOtBu, LHMDS | These are generally good starting points for many diarylamine syntheses.[11] |
| Sterically hindered aniline and/or aryl halide | Bulky biarylphosphine ligands (e.g., BrettPhos) or specialized P,N-ligands[7][8][9] | NaOtBu, K₃PO₄ | Steric hindrance can slow down the reaction, so more active catalyst systems may be required.[7][8][9] |
| Electron-deficient aniline & electron-rich aryl halide | Josiphos-type ligands, tBuXPhos | Cs₂CO₃, K₃PO₄ | Weaker bases are often preferred to avoid side reactions with electron-deficient anilines. |
| Base-sensitive functional groups present | Xantphos, DavePhos | Cs₂CO₃, K₃PO₄ | Milder conditions are necessary to preserve the integrity of the functional groups.[16] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Boiling Point (°C) | Properties and Considerations |
| Toluene | 111 | A common and effective solvent.[15][18] |
| 1,4-Dioxane | 101 | Another widely used solvent, but it is a suspected carcinogen and should be handled with care.[2][15] |
| tert-Butanol | 82 | Can be a good choice for reactions that require lower temperatures. |
| Tetrahydrofuran (THF) | 66 | Generally used for lower temperature reactions. |
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol provides a framework for systematically screening different ligands, bases, and solvents to find the optimal conditions for your specific diarylamine synthesis.
-
Preparation: To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), the diarylamine (1.2 equiv), the phosphine ligand (0.1 equiv), and the palladium precatalyst (0.05 equiv).[19]
-
Inert Atmosphere: Seal the vials and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[19]
-
Reagent Addition: Add the base (2.0 equiv) and anhydrous, degassed solvent via syringe.[19]
-
Reaction: Stir the reaction mixtures at the desired temperature for the specified time.
-
Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute it, and analyze by TLC, LC-MS, or GC-MS to determine the conversion and identify any side products.
Protocol 2: Purification of Diarylamines
Diarylamines can sometimes be challenging to purify due to their similar polarity to starting materials and side products.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[20] Wash the Celite pad with additional solvent.
-
Extraction: If necessary, wash the organic layer with water or brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[11]
Visualizing the Catalytic Cycle
Understanding the mechanism of the Buchwald-Hartwig amination is crucial for effective troubleshooting. The following diagram illustrates the key steps in the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of diarylamines, but achieving high yields can be challenging. By systematically approaching troubleshooting and understanding the underlying principles of the reaction, you can overcome these hurdles and successfully synthesize your target molecules. This guide provides a comprehensive framework for diagnosing and solving common problems, but remember that each reaction is unique and may require some degree of empirical optimization.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. Wiley Online Library. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. ResearchGate. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals. [Link]
-
Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate. [Link]
-
Synthesis of sterically hindered secondary diarylamines. ResearchGate. [Link]
-
Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. Royal Society of Chemistry. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
-
Insights into the Origin of High Activity and Stability of Catalysts Derived from Bulky, Electron-Rich Monophosphinobiaryl Ligands in the Pd-Catalyzed C−N Bond Formation. Journal of the American Chemical Society. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Nature Communications. [Link]
-
Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. ResearchGate. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. ResearchGate. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
(PDF) Waste-minimized access to diarylamines and triarylamines via Csp–N coupling under batch and flow conditions. ResearchGate. [Link]
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF. ResearchGate. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? National Institutes of Health. [Link]
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]
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Technical Support Center: Synthesis of Asymmetric Triarylamines
Welcome to the technical support center for the synthesis of asymmetric triarylamines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Here, we address common side reactions, offering troubleshooting advice and preventative strategies based on established chemical principles and field-proven insights.
Introduction: The Challenge of Asymmetry
The synthesis of asymmetric triarylamines, molecules with three distinct aryl groups attached to a central nitrogen atom, is a common objective in materials science and medicinal chemistry. While powerful cross-coupling methodologies like the Buchwald-Hartwig amination and Ullmann condensation exist, achieving high selectivity and yield can be challenging due to competing side reactions. This guide provides a structured approach to diagnosing and mitigating these issues.
Section 1: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of C-N bond formation. However, its success is highly dependent on the fine-tuning of reaction parameters to suppress unwanted pathways.
FAQ 1: I am observing significant amounts of a diarylated amine byproduct. How can I favor the monoarylation of my primary or secondary amine?
Root Cause Analysis:
Diarylation occurs when the initially formed secondary or tertiary amine product competes with the starting amine as a nucleophile, reacting with another equivalent of the aryl halide. This is particularly problematic when the product amine is more reactive than the starting amine or when using highly active catalyst systems.
Troubleshooting & Prevention:
-
Ligand Selection is Crucial: The choice of phosphine ligand can dramatically influence selectivity. Bulky, electron-rich ligands can sterically hinder the approach of the larger, already-arylated amine to the palladium center, thus favoring the reaction with the smaller starting amine.
-
Recommendation: For sterically demanding substrates, consider using biarylphosphine ligands like XPhos or SPhos. For less hindered substrates, Josiphos-type ligands can also be effective.
-
-
Control Stoichiometry: While a slight excess of the amine is common, a large excess can sometimes drive diarylation, especially if the amine is inexpensive. Conversely, using the amine as the limiting reagent can help, but may result in incomplete conversion of the aryl halide.
-
Actionable Step: Start with a 1.1 to 1.5 molar excess of the amine relative to the aryl halide.
-
-
Lower Reaction Temperature: High temperatures can overcome the kinetic barrier for the diarylation reaction.
-
Experimental Protocol: Begin the reaction at a lower temperature (e.g., 80 °C) and monitor the progress. If the reaction is sluggish, incrementally increase the temperature.
-
Troubleshooting Workflow: Minimizing Diarylation
Caption: A workflow for troubleshooting diarylation in Buchwald-Hartwig amination.
FAQ 2: My reaction is yielding a significant amount of hydrodehalogenation product (Ar-H instead of Ar-NRR'). What is causing this and how can I fix it?
Root Cause Analysis:
Hydrodehalogenation is the reduction of the aryl halide to the corresponding arene. This side reaction can be promoted by several factors, including the presence of β-hydrides on the phosphine ligand or alkoxide base, or the presence of water which can lead to the formation of palladium hydride species. These Pd-H species can then participate in a reductive elimination pathway with the aryl halide.
Troubleshooting & Prevention:
-
Choice of Base: The nature of the base is critical. While strong bases are needed, some can contribute to hydrodehalogenation.
-
Recommendation: Use a base that is less prone to β-hydride elimination, such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). Sodium tert-butoxide (NaOt-Bu) is very common but can sometimes be a source of β-hydrides.
-
-
Anhydrous Conditions: Rigorously exclude water and oxygen from your reaction.
-
Experimental Protocol:
-
Dry all glassware in an oven overnight.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Degas the reaction mixture thoroughly using a freeze-pump-thaw cycle or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
-
-
Ligand Choice: Ligands that are prone to degradation or contain β-hydrides can exacerbate this issue.
-
Recommendation: Use robust biarylphosphine ligands which are less prone to P-C bond cleavage.
-
| Parameter | Recommendation for Minimizing Hydrodehalogenation |
| Base | LiHMDS, K₃PO₄, Cs₂CO₃ |
| Solvent | Anhydrous Toluene or Dioxane |
| Atmosphere | Inert (Argon or Nitrogen) |
| Ligand | Robust biarylphosphines (e.g., RuPhos, BrettPhos) |
Section 2: Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classical method for forming C-N bonds, particularly useful for less reactive aryl halides. However, it often requires harsh reaction conditions and can be plagued by side reactions.
FAQ 3: My Ullmann reaction is producing a homocoupled biaryl (Ar-Ar) product. What are the likely causes?
Root Cause Analysis:
Homocoupling of the aryl halide is a common side reaction in Ullmann-type reactions. It is generally believed to proceed through the oxidative addition of the aryl halide to a Cu(I) species to form an Ar-Cu(III)-X intermediate, which can then undergo reductive elimination with another aryl halide molecule. High temperatures and certain ligands can promote this pathway.
Troubleshooting & Prevention:
-
Ligand Assistance: The use of appropriate ligands can stabilize the copper catalyst and favor the desired C-N coupling over C-C homocoupling.
-
Recommendation: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), or phenanthroline-based ligands are often effective in suppressing homocoupling.
-
-
Temperature Control: Ullmann reactions are notorious for requiring high temperatures, but excessive heat can favor homocoupling.
-
Actionable Step: Screen a range of temperatures. It's possible that a lower temperature with a more active catalyst system or a different solvent could provide the desired product with less byproduct.
-
-
Solvent Choice: The solvent can influence the solubility and reactivity of the copper species.
-
Recommendation: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are common. However, in some cases, less polar solvents like toluene or xylene with a suitable ligand can give cleaner reactions.
-
Reaction Pathways: Ullmann Condensation
Caption: Competing pathways in the Ullmann condensation.
FAQ 4: I am observing significant ether formation (Ar-OR) as a byproduct, especially when using an alcohol as a solvent or a hydroxide base.
Root Cause Analysis:
Ether formation is a competing nucleophilic substitution reaction where an alkoxide or hydroxide species attacks the aryl halide. This is particularly prevalent in copper-catalyzed reactions where the copper can also catalyze C-O bond formation.
Troubleshooting & Prevention:
-
Avoid Alcoholic Solvents: If possible, avoid using alcohols as the reaction solvent.
-
Alternative Solvents: Toluene, dioxane, DMF, or DMSO are generally preferred.
-
-
Choice of Base: If you suspect your base is the source of the alkoxide, switch to a non-nucleophilic base.
-
Recommendation: Use an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of hydroxide or alkoxide bases.
-
-
Protecting Groups: If the amine substrate contains a hydroxyl group, it should be protected prior to the coupling reaction to prevent it from acting as a competing nucleophile.
References
-
Title: A Simple, Efficient, and General Method for the Synthesis of Triarylamines. Source: Organic Letters, 2001, 3 (17), pp 2729–2732. URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. Source: Accounts of Chemical Research, 1998, 31 (12), pp 805–818. URL: [Link]
-
Title: The Copper-Catalyzed N-Arylation of Amines. Source: Chemical Society Reviews, 2011, 40, 5049-5067. URL: [Link]
Technical Support Center: Enhancing Triarylamine Derivative Solubility for Advanced Device Fabrication
Welcome to the technical support center for researchers and scientists working with triarylamine derivatives. This guide is designed to provide practical, in-depth solutions to one of the most common hurdles in the field: poor solubility. Overcoming this challenge is critical for the successful fabrication of high-performance organic electronic devices. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions - Understanding the Solubility Problem
This section addresses fundamental questions regarding the solubility of triarylamine derivatives.
Q1: Why are many high-performance triarylamine derivatives poorly soluble in common organic solvents?
Triarylamine derivatives are often large, planar, π-conjugated molecules. Their poor solubility stems from two primary factors:
-
Strong Intermolecular Forces: The planar structure facilitates strong π-π stacking between molecules, an intermolecular interaction that promotes crystallization and aggregation. These forces are energetically favorable and require significant energy from solvent-solute interactions to overcome. The three-dimensional structure of the triarylamine core itself can help hamper molecular aggregation to some extent, but extensive π-systems often dominate.[1]
-
Molecular Rigidity and Symmetry: High molecular symmetry and rigidity can lead to a stable crystal lattice, making it difficult for solvent molecules to penetrate and solvate the individual molecules. Breaking this lattice requires a large amount of energy, resulting in low solubility.
Q2: How does poor solubility directly impact device fabrication and performance?
Poor solubility is not just an inconvenience; it is a critical bottleneck that directly compromises device quality and reproducibility. Key impacts include:
-
Inability to Form Solutions: The most basic issue is the inability to dissolve the material at a concentration suitable for thin-film deposition techniques like spin-coating or inkjet printing.[2][3]
-
Non-Uniform Film Formation: Even if a solution can be prepared, low solubility often leads to aggregation in the solution. During solvent evaporation on a substrate, these aggregates can cause pinholes, high surface roughness, and inconsistent film thickness, which are detrimental to device performance.[3]
-
Poor Device Performance: Inconsistent morphology leads to inefficient charge transport, increased charge recombination at interfaces, and lower overall device efficiency and stability.[4] For hole transport materials (HTMs) in perovskite solar cells, for example, good film-forming properties are essential for creating a uniform layer that effectively extracts and transports charge.[1]
-
Limited Processability: It severely restricts the choice of viable solvents, which can be problematic if the desired "good" solvent is incompatible with other layers in the device stack.[5]
Q3: What are the primary strategies to improve the solubility of triarylamine derivatives?
There are two main avenues for tackling solubility issues: modifying the processing conditions and redesigning the molecule itself.
-
Processing & Formulation Strategies: These are immediate, lab-based solutions that involve optimizing the dissolution process. This includes careful solvent selection, the use of co-solvents, and physical methods like heating and sonication.[6][7]
-
Chemical & Molecular Design Strategies: This is a more fundamental approach where the molecular structure of the triarylamine derivative is altered to intrinsically increase its solubility. This is the most effective long-term strategy and includes adding solubilizing groups or changing the overall molecular architecture.[8][9][10]
Part 2: Troubleshooting Guide - Immediate Solutions for Common Lab Problems
This section provides a step-by-step guide to resolving solubility issues you might encounter during your experiments.
Q4: My new triarylamine derivative won't dissolve in my standard solvent (e.g., chloroform, toluene). What are my immediate options?
When facing an insoluble compound, a systematic approach to solvent screening and physical assistance is the first line of defense.
Troubleshooting Workflow:
Caption: Key molecular design strategies to improve solubility.
-
Attaching Flexible Chains: Adding long, flexible alkyl or alkoxy chains is the most common and effective strategy. [1]These chains act as "solvent-philic" spacers that physically disrupt the close packing of the aromatic cores, weakening π-π stacking. [4][11]Shorter chains are more soluble in polar solvents, while longer chains are more soluble in non-polar solvents. [12]* Introducing Bulky Groups: Incorporating bulky, three-dimensional groups (like tert-butyl) creates steric hindrance that prevents molecules from approaching each other closely, thus reducing intermolecular forces.
-
Increasing Molecular Asymmetry: A perfectly symmetric molecule packs more efficiently into a crystal lattice. Intentionally designing asymmetry into the molecule disrupts this packing and often improves solubility.
-
Adding Polar Moieties: For solubility in more polar solvents, attaching chains with polar functional groups, such as oligoethylene glycol ethers, can be highly effective, sometimes leading to complete miscibility. [13]
Q8: What is the trade-off when adding long alkyl chains to improve solubility?
While longer alkyl chains are excellent for solubility, they can have unintended consequences on the material's electronic properties. This represents a critical optimization challenge. Longer chains increase the distance between the conductive π-cores, which can lead to poorer molecular ordering and weaker intermolecular electronic coupling. [4]This often results in lower charge carrier mobility.
Table 1: Effect of Alkyl Chain Length on Triarylamine Properties
| Property | Short Alkyl Chain (e.g., Methoxy) | Long Alkyl Chain (e.g., Butoxy, Hexyloxy) | Rationale & References |
| Solubility | Moderate | High | Longer chains disrupt π-π stacking more effectively, increasing solubility in common organic solvents. [4][12] |
| Molecular Packing | More Compact / Crystalline | Less Ordered / Amorphous | The flexibility of longer chains prevents efficient, close packing. [4][14] |
| Charge Mobility | Generally Higher | Generally Lower | Closer packing in materials with shorter chains facilitates more efficient charge hopping between molecules. [4] |
| Film Formation | Can be prone to crystallization | Generally good amorphous film formers | The disordered nature induced by long chains helps form smooth, uniform films. [1] |
This table synthesizes general trends observed in the literature. Actual results will vary based on the specific molecular core and substitution pattern.
Q9: What are star-shaped and dendritic triarylamines, and how do they address solubility?
Star-shaped and dendritic molecules are non-linear architectures where multiple triarylamine "arms" are connected to a central core. [15][16]This three-dimensional, globular shape is inherently effective at preventing the close packing and π-π stacking that plague linear analogues. [1][17]The result is materials that often exhibit excellent solubility and form good amorphous films, while maintaining high glass transition temperatures, which is important for device stability. [15][16]
Q10: Can supramolecular chemistry be used to control solubility and self-assembly?
Yes, this is an advanced strategy where non-covalent interactions are programmed into the molecule to guide its assembly. By adding specific functional groups, such as amides or ureas, that can form hydrogen bonds, one can direct the triarylamine molecules to self-assemble into well-defined structures like columnar stacks or nanofibers. [18][19]This approach allows for a high degree of control, where the molecules might be highly soluble as individual units but can be triggered to assemble into ordered, charge-transporting structures under specific conditions (e.g., in a thin film). [18][20]
Part 4: Standardized Experimental Protocols
Adhering to standardized protocols is key for obtaining reproducible results.
Protocol 1: Standard Procedure for Solubility Testing
-
Preparation: Weigh 1 mg of the triarylamine derivative into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., chloroform, toluene, THF, chlorobenzene) to achieve a starting concentration of 1 mg/mL.
-
Initial Observation: Cap the vial and let it stand at room temperature for 10 minutes. Observe if the material dissolves completely, partially, or not at all.
-
Agitation: Vigorously vortex the vial for 1 minute. Observe solubility.
-
Sonication: Place the vial in a bath sonicator for 15 minutes at room temperature. Observe solubility.
-
Heating: If still insoluble, gently heat the vial in a sand bath or on a hot plate to 40-60°C for 15 minutes with occasional swirling. Caution: Use a fume hood and do not heat flammable solvents near an open flame. Monitor for any color change that might indicate decomposition.
-
Documentation: Record the results for each solvent at each step (e.g., "Soluble at 1 mg/mL in chloroform after sonication," "Insoluble in acetonitrile even with heating").
-
Concentration Increase: If soluble, incrementally add more material to determine the approximate saturation point.
Protocol 2: General Method for Preparing a Solution for Spin-Coating
-
Calculation: Determine the required mass of the triarylamine derivative to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Add the weighed material and the chosen solvent to a clean glass vial. For a 10 mg/mL solution, add 10 mg of solid to 1 mL of solvent.
-
Aid Dissolution: If necessary, use a magnetic stir bar and stir the solution on a hotplate at a gentle temperature (e.g., 40°C) for 30-60 minutes or until fully dissolved. Avoid aggressive heating that could degrade the material or significantly evaporate the solvent.
-
Filtering: Before use, filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any dust particles or undissolved micro-aggregates. This step is critical for achieving high-quality, defect-free films.
-
Application: The solution is now ready for deposition onto the substrate via spin-coating or other methods.
References
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Shklyaev, Y. V., et al. (2022). New highly soluble triarylamine-based materials as promising catholytes for redox flow batteries. Journal of Materials Chemistry A. Available at: [Link]
-
Kong, R., et al. (2023). Strategy for enhancing the Tg of linear hole-transporting materials without sacrificing solubility toward efficient and stable perovskite solar cells. ResearchGate. Available at: [Link]
-
Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. MDPI. Available at: [Link]
-
Hilton, A. N., et al. (2021). Effects of Planarization of the Triphenylamine Unit on the Electronic and Transport Properties of Triarylamine–Fluorene Copolymers in Both Doped and Undoped Forms. ACS Applied Materials & Interfaces. Available at: [Link]
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Favereau, L., et al. (2019). Triarylamine-Based Supramolecular Polymers: Structures, Dynamics, and Functions. Accounts of Chemical Research. Available at: [Link]
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Gukasyan, H. J., et al. (2023). Improving the solubility of pseudo-hydrophobic Alzheimer's Disease medicinal chemicals through co-crystal formulation. Nature Communications. Available at: [Link]
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Kong, R., et al. (2023). Strategy for enhancing the Tg of linear hole-transporting materials without sacrificing solubility toward efficient and stable perovskite solar cells. Semantic Scholar. Available at: [Link]
-
Various Authors. (2014-2024). Star‐Shaped, Dendrimeric and Polymeric Triarylamines as Photoconductors and Hole Transport Materials for Electro‐Optical Applications. ResearchGate. Available at: [Link]
-
Various Authors. (2014-2024). Hole Transport Materials with Low Glass Transition Temperatures and High Solubility for Application in Solid-State Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]
-
Patsnap. (2024). Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. Available at: [Link]
-
Wu, J.-T., et al. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. ACS Applied Materials & Interfaces. Available at: [Link]
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Strohriegl, P., & Grazulevicius, J. V. (2002). Star-shaped, dendrimeric and polymeric triarylamines as photoconductors and hole transport materials for electro-optical applications. Semantic Scholar. Available at: [Link]
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Sharma, D., & Singh, J. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
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Gálico, D. A., et al. (2018). Effect of alkyl chain length on the properties of triphenylamine-based hole transport materials and their performance in perovskite solar cells. Physical Chemistry Chemical Physics. Available at: [Link]
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Patel, M. S. N., et al. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Le, T. T. N., et al. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. National Institutes of Health. Available at: [Link]
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Strutt, N. L., et al. (2021). Supramolecular Polymerization of Triarylamine-Based Macrocycles into Electroactive Nanotubes. Journal of the American Chemical Society. Available at: [Link]
-
Kambale, R. C., et al. (2017). Functionalized triarylamines for applications in organic electronics. Journal of the Indian Chemical Society. Available at: [Link]
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Wu, J.-T., et al. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. PubMed. Available at: [Link]
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Das, S., et al. (2023). Cooperative Supramolecular Polymerization of Triphenylamine bis-Urea Macrocycles. Chemistry – A European Journal. Available at: [Link]
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Lee, Y. K., & Kim, K. (2013). Supramolecular approaches for drug development. PubMed. Available at: [Link]
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Kumar, S., et al. (2020). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
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Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. EurekAlert!. Available at: [Link]
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Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery. Available at: [Link]
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Wu, J.-T., et al. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. ACS Figshare. Available at: [Link]
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Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
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Thelakkat, M., & Schmitz, C. (2000). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. ACS Publications. Available at: [Link]
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Sherrow, M., & Luscombe, C. K. (2022). How does alkyl chain length modify the properties of triphenylamine-based hole transport materials? Journal of Materials Chemistry C. Available at: [Link]
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Patel, M. S. N., et al. (2019). Chemical Modification: A unique solutions to Solubility problem. ResearchGate. Available at: [Link]
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Singh, A., et al. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
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Kolanowska, A., et al. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. National Institutes of Health. Available at: [Link]
-
Yang, H., et al. (2004). Polyethylene Glycol-Polyamidoamine Dendritic Micelle as Solubility Enhancer. Scholars' Mine. Available at: [Link]
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Tsvetkova, E. A., et al. (2021). Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties. Soft Matter. Available at: [Link]
-
Watson, T. M., et al. (2019). Sustainable solvent selection for the manufacture of methylammonium lead triiodide (MAPbI3) perovskite solar cells. Green Chemistry. Available at: [Link]
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Wang, Y., et al. (2021). Effects of length and type of the alkyl chain on the micellization behavior of mixed systems of HS15 with fatty acids. Open Ukrainian Citation Index. Available at: [Link]
-
Romero, P., et al. (2022). Effect of Hydrogen Bonding and Chirality in Star-Shaped Molecules with Peripheral Triphenylamines: Liquid Crystal Semiconductors and Gels. Chemistry of Materials. Available at: [Link]
-
Liu, C., et al. (2014). Synthesis and characterization of dendritic star-shaped zwitterionic polymers as novel anticancer drug delivery carriers. PubMed. Available at: [Link]
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- 12. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 13. New highly soluble triarylamine-based materials as promising catholytes for redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Supramolecular Polymerization of Triarylamine-Based Macrocycles into Electroactive Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Hole-Transport Layers in Solar Cells
Welcome to the technical support center for researchers, scientists, and professionals in solar cell development. This guide is designed to provide in-depth, practical solutions and foundational knowledge for overcoming one of the most critical challenges in the field: the thermal instability of hole-transport layers (HTLs). Our goal is to move beyond simple procedural lists, offering insights into the underlying mechanisms to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions for Common Problems
This section addresses the most common issues encountered during the development and testing of thermally stable HTLs.
Question 1: My Spiro-OMeTAD-based perovskite solar cell (PSC) shows a rapid drop in efficiency after thermal stress testing at 85°C. What are the likely causes?
Answer: This is a classic and multifaceted problem. The degradation of Spiro-OMeTAD-based devices at elevated temperatures is rarely due to a single cause. Here are the primary suspects, in order of likelihood:
-
Additive Volatilization and Migration: The most common additives, 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), are major culprits. At temperatures as low as 85°C, tBP can evaporate from the film.[1] This process can lead to the formation of pinholes and voids, compromising the integrity of the HTL.[1] LiTFSI is hygroscopic and its migration can lead to dopant redistribution and aggregation, causing poor conductivity and shorts.[2][3]
-
Morphological Instability of Spiro-OMeTAD: Pure Spiro-OMeTAD is amorphous, but under thermal stress, especially in the presence of additives and a gold (Au) top electrode, it can crystallize.[4] This crystallization changes the film's morphology, leading to poor contact with the perovskite and the electrode, and creating pathways for shunting.
-
Interfacial Reactions and Ion Migration: Iodine ions from the perovskite layer can migrate into the Spiro-OMeTAD layer at high temperatures.[5][6] This leads to a "de-doping" effect, where the oxidized, conductive Spiro-OMeTAD is reduced back to its neutral state, drastically increasing the HTL's resistance.[3][7] This creates an energy barrier that hinders efficient hole extraction.[5][6]
Question 2: I'm observing poor reproducibility in the thermal stability of my PTAA-based devices. What factors should I investigate?
Answer: Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is generally more thermally stable than Spiro-OMeTAD, but achieving consistent results requires careful control over several parameters:
-
Purity and Molecular Weight of PTAA: Variations between batches of PTAA can significantly impact film formation and thermal behavior. Ensure you are using a consistent source with well-defined molecular weight and low polydispersity.
-
Solvent and Additive Interactions: While often used dopant-free, any residual solvents or unintentional contaminants can affect the polymer's glass transition temperature and long-term stability.
-
Interfacial Engineering: The interface between the perovskite and PTAA is critical. Poor wetting or adhesion can lead to delamination under thermal stress. Surface treatments on the perovskite layer may be necessary to ensure a robust interface. Introducing a thin interlayer, such as NiO, to create a PTAA/NiO bilayer can improve energy level alignment and charge extraction, enhancing both performance and stability.[8][9]
Question 3: Can I use inorganic HTLs to completely avoid thermal degradation issues?
Answer: While inorganic HTLs offer a significant advantage in thermal stability, they are not a "magic bullet" and come with their own set of challenges.
-
Advantages: Materials like Nickel Oxide (NiOₓ), Copper Thiocyanate (CuSCN), and Copper(I) Iodide (CuI) exhibit superior intrinsic thermal and chemical stability compared to their organic counterparts.[10][11] They are generally processed without the problematic additives used in Spiro-OMeTAD.[10][12]
-
Common Issues:
-
Interfacial Defects: Achieving a defect-free interface between the perovskite and an inorganic HTL can be difficult. Mismatches in crystal lattice or surface energy can create trap states that impede hole extraction and lead to recombination.
-
Energy Level Mismatch: The valence band energy level of the inorganic HTL must be well-aligned with the perovskite to ensure efficient hole transfer.[13] Significant mismatches can create an energy barrier, reducing the open-circuit voltage (V_oc).
-
Conductivity and Doping: The conductivity of many pristine inorganic HTLs is often lower than doped organic HTLs. This can lead to higher series resistance and a lower fill factor (FF). Doping strategies for inorganic materials are an active area of research.
-
Section 2: Troubleshooting Guides - In-Depth Problem Solving
This section provides detailed, step-by-step guides for diagnosing and resolving complex experimental issues related to HTL thermal stability.
Guide 1: Diagnosing the Dominant Degradation Pathway in Spiro-OMeTAD HTLs
Problem: Your Spiro-OMeTAD-based device fails under thermal stress (e.g., 85°C in a nitrogen environment), but the specific cause is unclear.
Causality: To solve the problem, you must first isolate whether the failure is primarily morphological (physical change in the film) or chemical (unwanted reactions at the interface).
Experimental Workflow:
Caption: Workflow for diagnosing HTL thermal degradation.
Step-by-Step Protocol:
-
Fabricate Two Sets of Devices:
-
Set A (Full Device): Glass/ITO/ETL/Perovskite/Spiro-OMeTAD/Au
-
Set B (Test Structure): Glass/ITO/Perovskite/Spiro-OMeTAD (no Au electrode)
-
-
Initial Characterization: Measure the initial Power Conversion Efficiency (PCE) of Set A. Characterize the surface morphology (AFM) and electronic properties (UPS) of a pristine sample from Set B.
-
Thermal Stress Test: Place both sets of devices in a nitrogen-filled glovebox on a hotplate at 85°C for a defined period (e.g., 24, 48, 100 hours).
-
Post-Stress Analysis:
-
Set A: Measure the J-V curves again. A significant increase in series resistance often points to morphological issues or de-doping.
-
Set B:
-
AFM Analysis: Re-examine the Spiro-OMeTAD surface. The appearance of crystalline domains or large pinholes strongly suggests morphological degradation is a primary failure mode.[4]
-
UPS Analysis: Measure the Highest Occupied Molecular Orbital (HOMO) level. A deepening of the HOMO level (i.e., it becomes more negative) indicates post-doping by iodine, creating an energy barrier for hole extraction.[5]
-
-
Interpreting the Results:
| Observation | Likely Cause | Recommended Action |
| Significant crystallization in AFM | Morphological instability of Spiro-OMeTAD | See Guide 2 on Additive Engineering. |
| Deepening of HOMO level in UPS | Iodine-induced de-doping | Insert an iodine-blocking interlayer (e.g., a thin polymer layer) between the perovskite and HTL. |
| Both observations are present | Combined degradation pathways | Prioritize addressing the interfacial reaction first, as it directly impacts charge extraction. |
Guide 2: Mitigating Spiro-OMeTAD Morphological Instability through Additive Engineering
Problem: Your diagnostic tests (Guide 1) confirm that Spiro-OMeTAD is crystallizing under thermal stress, leading to device failure.
Causality: The standard additives, tBP and LiTFSI, while necessary for high conductivity, can accelerate morphological degradation. tBP evaporation leaves voids, and Li-ion migration can disrupt the amorphous nature of the film. The solution lies in replacing or supplementing these additives with more stable alternatives.
Alternative Additive Strategies:
| Additive Strategy | Mechanism of Action | Key Benefits | Reference Protocol |
| Organic Molten Salt (e.g., CYTFA) | Strong ionic interactions suppress Li⁺ diffusion and tBP volatilization. | Enhances hole mobility and improves energy level alignment. | Dope Spiro-OMeTAD with cyclohexylamine trifluoroacetic acid (CYTFA) to stabilize the film.[14] |
| Heteroaryl Derivatives (e.g., 3-phenylpyridine) | Control void formation and minimize reactivity with the perovskite layer. | Significantly improves long-term thermal stability at 85°C. | Replace tBP with novel heteroaryl additives like 2- or 3-phenylpyridine.[15] |
| Polymer Additives (e.g., PMMA) | PMMA acts as a matrix to physically constrain Spiro-OMeTAD and additives, improving moisture resistance. | Enhances film uniformity and provides a barrier against moisture and oxygen.[16][17] | Dope the Spiro-OMeTAD solution with polymethyl methacrylate (PMMA).[16] |
Experimental Protocol: Incorporating a Polymer Additive (PMMA)
-
Prepare Stock Solutions:
-
Spiro-OMeTAD Solution: Dissolve 90 mg Spiro-OMeTAD, 7.65 mg LiTFSI, and 10 µL tBP in 1 mL of chlorobenzene. Stir for 12 hours.
-
PMMA Stock Solution: Dissolve PMMA in chlorobenzene to a concentration of 10 mg/mL.
-
-
Create Doped Spiro-OMeTAD: Add the PMMA stock solution to the Spiro-OMeTAD solution to achieve the desired final concentration (e.g., 2 mg/mL PMMA).[16] Stir thoroughly.
-
HTL Deposition: Spin-coat the PMMA:Spiro-OMeTAD solution onto your perovskite layer as you would with the standard solution.
-
Characterization and Testing:
-
Compare the film quality (using SEM or AFM) of the standard and PMMA-doped HTLs. The PMMA-doped film should appear more uniform and condensed.
-
Fabricate full devices and subject them to thermal stress tests (e.g., 80 days in ambient air or 100+ hours at 85°C) to compare stability against a control group without PMMA.[16]
-
Caption: Optimizing the NiOₓ/Perovskite interface.
Protocol: Implementing a NiOₓ/PTAA Bilayer HTL
This strategy combines the stability of inorganic NiOₓ with the superior interfacial properties and energy level tuning of polymeric PTAA. [8][9]
-
NiOₓ Deposition: Deposit your NiOₓ layer on the ITO substrate using your established method (e.g., spin-coating a nanoparticle solution followed by annealing, or sputtering).
-
PTAA Interlayer Deposition:
-
Prepare a dilute solution of PTAA in a suitable solvent (e.g., chlorobenzene or toluene, ~1-2 mg/mL).
-
Spin-coat a very thin layer of the PTAA solution directly onto the NiOₓ layer. The goal is not a bulk layer, but an interfacial modification layer.
-
Anneal at a moderate temperature (e.g., 100°C) to remove the solvent.
-
-
Perovskite Deposition: Proceed with the deposition of your perovskite absorber layer on top of the PTAA-modified NiOₓ surface.
-
Device Completion and Analysis: Complete the device fabrication. Compare the performance (J-V curves, EQE) and stability (thermal stress tests) of the bilayer NiOₓ/PTAA devices against devices with only NiOₓ. The bilayer structure is expected to improve the V_oc and FF by reducing interfacial recombination and creating a more favorable energy cascade for hole extraction. [8][9]
References
- Efficient and Stable Perovskite Solar Cells Based on Inorganic Hole Transport M
- Polymer hole-transport material improving thermal stability of inorganic perovskite solar cells. (n.d.). Journal of Semiconductors.
- Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Compar
- Understanding the Degradation of Spiro-OMeTAD-Based Perovskite Solar Cells at High Temperature. (2020).
- Stabilizing doped Spiro-OMeTAD with an organic molten salt for efficient and stable perovskite solar cells. (n.d.). Energy & Environmental Science.
- Thermally and Air Stable Perovskite Solar Cells with a Hole Transporting PTAA/NiO Bilayer. (2022). MDPI.
- Recent Advances in Nanostructured Inorganic Hole-Transporting Materials for Perovskite Solar Cells. (n.d.). MDPI.
- Unlocking the full potential of spiro-OMeTAD in perovskite solar cells: towards synthetic routes, doping mechanism, degradation, and stability. (2025). RSC Publishing.
- Severe Morphological Deformation of Spiro-OMeTAD in (CH3NH3)PbI3 Solar Cells at High Temperature. (n.d.).
- Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells. (2025). ChemRxiv.
- Thermal and photodegradation mechanism of (FA-MA)PbI3 perovskite and spiro-OMeTAD captured by in situ EPR spectroscopy. (2025). EES Solar.
- Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. (2024). PubMed.
- Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. (2024). Figshare.
- Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. (n.d.). Semantic Scholar.
- Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. (2021).
- Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. (2024).
- Inorganic Hole Transporting Materials for Stable and High Efficiency Perovskite Solar Cells. (2018). The Journal of Physical Chemistry C.
- Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. (n.d.). MDPI.
- Efficient and Stable Perovskite Solar Cells Based on Inorganic Hole Transport Materials. (2025).
- Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. (2024). ACS Energy Letters.
- Thermally and Air Stable Perovskite Solar Cells with a Hole Transporting PTAA/NiO Bilayer. (2025).
- Improving stability and efficiency of PTAA-based inverted perovskite solar cells through a guest strategy. (n.d.).
- understanding-the-degradation-of-spiro-ometad-based-perovskite-solar-cells-at-high-temper
- Additive engineering on spiro-OMeTAD hole transport material for CsPbI3 all-inorganic perovskite solar cells with improved performance and stability. (2025).
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Technical Support Center: Strategies to Prevent Phase Segregation in Blended Organic Semiconductor Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with blended organic semiconductor films. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the critical challenge of phase segregation. Our goal is to provide you with the expertise and practical insights needed to control film morphology and enhance device performance and stability.
Understanding Phase Segregation: A Foundational Overview
Phase segregation in blended organic semiconductor films refers to the spatial separation of the constituent materials, typically a donor and an acceptor, into distinct domains. While a nanoscale phase-separated morphology, known as a bulk heterojunction (BHJ), is essential for efficient charge separation in organic photovoltaic (OPV) devices, uncontrolled or large-scale phase segregation can be detrimental.[1] This can lead to exciton recombination, poor charge transport, and overall reduced device efficiency and stability.[1][2]
The final morphology of a blended film is a complex interplay between the thermodynamics of mixing and the kinetics of film formation.[3][4][5][6] The Gibbs free energy of mixing (ΔG_m) dictates the thermodynamic driving force for miscibility. For two polymers to be miscible, ΔG_m must be negative.[7][8]
ΔG_m = ΔH_m - TΔS_m
Where:
-
ΔH_m is the enthalpy of mixing.
-
T is the temperature.
-
ΔS_m is the entropy of mixing.
For polymer blends, the entropy of mixing is typically very small, meaning the enthalpy of mixing, which is often positive (unfavorable), dominates.[9] This inherent immiscibility is a primary driver for phase segregation. The kinetics of the deposition process, such as solvent evaporation rate, determines the extent to which the system can approach its thermodynamically favored, phase-separated state.[10]
Visualizing the Thermodynamics of Mixing
Caption: Key thermodynamic factors governing polymer blend miscibility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Rapid and Large-Scale Phase Segregation Observed After Film Deposition
Q: My freshly cast films show large, micron-sized domains of the donor and acceptor materials when I analyze them with atomic force microscopy (AFM). What could be causing this, and how can I fix it?
A: This is a classic sign that the kinetics of your film formation are too slow, allowing for excessive phase separation. The choice of solvent and its evaporation rate are critical here.
Causality: If you are using a solvent in which both components are highly soluble and that evaporates slowly, the donor and acceptor molecules have ample time to diffuse and aggregate into large, thermodynamically stable domains.
Solutions:
-
Solvent Selection:
-
Increase the Evaporation Rate: Switch to a more volatile solvent or a solvent mixture with a lower boiling point. This "kinetically traps" the blend in a more intimately mixed, non-equilibrium state.[3][5]
-
Differential Solubility: Use a solvent system where one component is slightly less soluble than the other. This can induce a more controlled precipitation and finer morphology.
-
-
Solvent Additives:
-
Mechanism: Introducing a small percentage (typically 1-5% by volume) of a high-boiling-point solvent additive that selectively dissolves one component (often the fullerene or small molecule acceptor) can significantly refine the morphology.[11][12][13][14] As the primary solvent evaporates, the additive remains, keeping one component solvated longer and promoting the formation of smaller, purer domains upon final drying.[2]
-
Common Additives: 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN), and diphenylether (DPE) are frequently used.
-
Caution: Excessive additive concentration can lead to overly large domains or act as a plasticizer, negatively impacting device performance.[2]
-
Experimental Protocol: Solvent Additive Screening
-
Prepare Stock Solutions: Create a stock solution of your donor:acceptor blend in the primary solvent (e.g., chlorobenzene or chloroform).
-
Additive Blends: Prepare a series of solutions with varying concentrations of the solvent additive (e.g., 0.5%, 1%, 2%, 3%, 5% v/v of DIO).
-
Film Deposition: Spin-coat the different solutions onto your substrates under identical conditions (spin speed, time, atmosphere).
-
Characterization:
-
Use AFM to visualize the surface morphology and domain sizes.
-
Fabricate and test OPV devices to correlate morphology with performance parameters (PCE, FF, Jsc).
-
Issue 2: Poor Device Performance and Stability Due to Vertical Phase Segregation
Q: My devices have decent initial performance, but they degrade quickly. I suspect vertical phase segregation is occurring. How can I control the vertical distribution of the components?
A: Uncontrolled vertical phase segregation, where one component preferentially accumulates at either the top or bottom interface, can create charge extraction barriers and pathways for degradation.[15][16][17] This is often driven by differences in surface energy between the donor, acceptor, and the underlying substrate or top electrode.
Causality: The component with the lower surface energy will tend to migrate to the air interface, while the component with a more favorable interaction with the substrate will accumulate at the bottom interface.
Solutions:
-
Interfacial Engineering:
-
Substrate Surface Energy Modification: Modify the surface energy of your substrate (e.g., ITO/PEDOT:PSS) to promote the desired component segregation at the bottom electrode.[15][16] This can be achieved by using self-assembled monolayers (SAMs) or other thin interfacial layers.[18][19]
-
Top Electrode Interface: The choice of the top interfacial layer can also influence the vertical composition at that interface.
-
-
Crosslinking:
-
Mechanism: Incorporating crosslinkable moieties into the donor or acceptor materials allows for the morphology to be "locked in" after an initial optimal structure is formed.[20] This can be triggered by thermal or UV treatment, preventing further morphological changes and enhancing thermal stability.[20]
-
Workflow for Controlling Vertical Phase Segregation
Caption: A systematic workflow for addressing and controlling vertical phase segregation.
Issue 3: Film Morphology Changes After Post-Deposition Annealing
Q: I use thermal annealing to improve crystallinity, but it often leads to excessive phase segregation and a drop in performance. How can I optimize my annealing process?
A: Thermal annealing provides the energy for molecules to rearrange into more ordered structures, which can improve charge mobility.[21][22][23] However, it can also provide the energy to overcome kinetic barriers, allowing the blend to move closer to its thermodynamically unfavorable, phase-separated state.[24] The key is to find a balance.
Causality: At elevated temperatures, polymer chain mobility increases, facilitating both crystallization and large-scale diffusion, which leads to domain coarsening.
Solutions:
-
Optimize Annealing Temperature and Time:
-
Systematically vary the annealing temperature and duration. Often, a lower temperature for a longer time or a brief high-temperature anneal can achieve the desired crystallinity without causing excessive phase separation.
-
The optimal temperature is often near the glass transition temperature (Tg) of the polymer components.[25]
-
-
Solvent Vapor Annealing (SVA):
-
Mechanism: Exposing the film to a controlled vapor of a solvent or solvent mixture can plasticize the film, allowing for molecular rearrangement at room temperature.[26] This is often a gentler method than thermal annealing and can lead to a more refined morphology.
-
Procedure: Place the film in a sealed chamber containing a small amount of the chosen solvent. The degree of swelling and rearrangement can be controlled by the solvent choice, vapor pressure, and exposure time.
-
Data Summary: Annealing Parameter Optimization
| Annealing Method | Key Parameters to Vary | Typical Range | Desired Outcome | Potential Pitfall |
| Thermal Annealing | Temperature, Time | 80-150 °C, 1-30 min | Increased crystallinity, improved charge mobility | Excessive domain growth, dewetting[22] |
| Solvent Vapor Annealing | Solvent Type, Time, Vapor Pressure | 1-60 min | Refined morphology, controlled crystallization | Over-swelling, film dissolution |
Frequently Asked Questions (FAQs)
Q1: What are compatibilizers, and can they prevent phase segregation?
A1: Compatibilizers are additives, often block or graft copolymers, that are designed to reside at the interface between two immiscible polymers.[27][28][29][30] They work by reducing the interfacial tension and improving adhesion between the different phases.[28] While they don't eliminate phase separation entirely (which is needed for a BHJ), they can stabilize the morphology, prevent large-scale coarsening, and lead to a finer, more intermixed blend.[27][30][31] Amphiphilic molecules can also act as surfactants to stabilize the morphology.[32]
Q2: How can I characterize phase segregation in my films?
A2: A multi-technique approach is often best:
-
Microscopy: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to visualize the surface and bulk morphology, respectively, providing direct imaging of domain sizes and distribution.[33][34]
-
X-ray Techniques: Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) provides information on the crystallinity and molecular orientation of the different phases.[3][34] X-ray microscopy can also be used to monitor phase separation.[35][36]
-
Spectroscopy: Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used for depth profiling to analyze vertical phase segregation.[15][16] UV-Vis absorption spectroscopy can also provide clues about aggregation and film quality.[33]
Q3: Is there a difference between kinetic and thermodynamic control of morphology?
A3: Yes, this is a fundamental concept.
-
Thermodynamic Control: This refers to allowing the system to reach its lowest energy state, which for most polymer blends is a fully phase-separated state.[6] This is typically achieved with very slow processing conditions or high-temperature annealing.
-
Kinetic Control: This involves "freezing" the film in a non-equilibrium, but functionally optimal, state.[3][4][5] Rapid solvent evaporation is a primary method of kinetic control, trapping the components in a finely intermixed morphology that is thermodynamically unstable but kinetically persistent.[1]
Q4: Can the substrate itself influence phase segregation?
A4: Absolutely. The surface energy and chemical properties of the substrate can strongly influence the morphology of the film, particularly the vertical distribution of the components.[15][16][17] This is a key aspect of interfacial engineering, where the substrate is intentionally modified to guide the self-assembly of the blend during film formation.
References
- Long-Term Stable Organic Solar Cells through Amphiphilic Additives.
- Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells. King Fahd University of Petroleum & Minerals.
- Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells. OSTI.GOV.
- Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells. PubMed.
- Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells | Request PDF.
- Unraveling the Effect of Solvent Additive and Fullerene Component on Morphological Control in Organic Solar Cells.
- Recent Advances to Understand Morphology Stability of Organic Photovoltaics. PMC - NIH.
- Phase segregation in polymer thin films: Elucidations by X-ray and scanning force microscopy. EPL.
- Morphological Stabilization in Organic Solar Cells via a Fluorene-Based Crosslinker for Enhanced Efficiency and Thermal Stability | Request PDF.
- Role of Interfacial Layers in Organic Solar Cells: Energy Level Pinning versus Phase Segregation.
- Phase field simulations of thermal annealing for all-small molecule organic solar cells.
- Recent Advances in Thermo- and Photostabilities of Organic Solar Cells: Material Design and Morphology Control. Polymer Science & Technology.
- Role of Interfacial Layers in Organic Solar Cells: Energy Level Pinning Versus Phase Segreg
- Thermodynamics of Polymer Blends.
- Phase segregation in polymer thin films: Elucidations by X-ray and scanning force microscopy | Request PDF.
- Kinetic Versus Thermodynamic Orientational Preferences for a Series of Isomorphic Molecular Semiconductors. PMC - NIH.
- Thin Film Deposition and Characteriz
- Thin film Characteriz
- Miscibility and Thermodynamics of Polymer Blends. PPTX - Slideshare.
- Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | Request PDF.
- Kinetic Versus Thermodynamic Orientational Preferences for a Series of Isomorphic Molecular Semiconductors. PubMed.
- Role of Interfacial Layers in Organic Solar Cells: Energy Level Pinning versus Phase Segregation | Request PDF.
- Interfacial Engineering in Organic Photovoltaics: Enhancing Efficiency through Material Innovations.
- Thermodynamics of Polymer Blends.
- 7.1: Thermodynamics of Mixing. Chemistry LibreTexts.
- Interfacial Modification in Organic and Perovskite Solar Cells. PubMed.
- High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. NIH.
- Kinetic Versus Thermodynamic Orientational Preferences for a Series of Isomorphic Molecular Semiconductors | ACS Omega.
- Recent Advances of Film–Forming Kinetics in Organic Solar Cells. MDPI.
- Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. MPG.PuRe.
- Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection. MDPI.
- Compatibiliz
- Kinetic Control of Perovskite Thin-Film Morphology and Application in Printable Light-Emitting Diodes | ACS Energy Letters.
- What Are Compatibilizers In Polymer Blends? - Chemistry For Everyone. YouTube.
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- Compatibilization of Polymer Blends.
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Degradation mechanisms of triarylamine-based materials in electronic devices
Welcome to the technical support center for researchers, scientists, and professionals working with triarylamine-based materials in electronic devices. This guide is designed to provide field-proven insights and actionable troubleshooting advice for the common degradation-related challenges encountered during your experiments.
Section 1: General Troubleshooting & FAQs
This section addresses initial observations of device failure and provides a high-level diagnostic framework.
Q1: My device (OLED/Perovskite Solar Cell) is failing much faster than expected. Where do I start my investigation?
A1: Rapid device failure is a common issue stemming from a variety of factors. The degradation of the triarylamine (TAA) layer, often used as a Hole Transport Layer (HTL), is a frequent culprit. The most common failure modes are rooted in material interactions and environmental conditions during operation.[1] A logical diagnostic approach is crucial.
Initial Diagnostic Workflow:
-
Environmental Control Check: Have you rigorously controlled the device's exposure to atmosphere (oxygen and moisture) during fabrication and testing? Even minute exposure can initiate degradation. Ingress of moisture and oxygen through device edges can rapidly destabilize the active layers.[2]
-
Thermal Stress Analysis: Was the device subjected to high temperatures during operation or processing? Heat can cause decomposition of organic materials, leading to reduced efficiency.[3][4] High temperatures (>70°C) can also induce diffusion of metal from the back contact into the active layers, causing permanent damage.[5]
-
Electrical Stress Review: Analyze the operating voltage and current density. Electrical degradation can occur from charge buildup in the organic layers, leading to irreversible chemical reactions.[3]
-
Photostability Assessment: Was the device exposed to high-intensity light, particularly UV, for extended periods? Optical degradation is a known pathway for organic materials.[3]
The following diagram outlines a systematic approach to diagnosing the root cause of device failure.
Caption: A workflow for diagnosing the root cause of device failure.
Section 2: Oxidative & Atmospheric Degradation
The nitrogen center in triarylamines is electron-rich, making it susceptible to oxidation, which is often the primary degradation pathway.
Q2: My TAA-based HTL seems to be degrading upon air exposure. What is the chemical mechanism, and how can I confirm it?
A2: This is a classic case of oxidative degradation. The atmospheric photo-oxidation of amines is primarily initiated by hydroxyl (OH) radicals, which abstract a hydrogen atom.[6] In the context of a device, the process begins with the oxidation of the neutral TAA molecule to a radical cation (TAA•+). This is highly favored in the presence of oxygen and moisture, which act as catalysts and reactants.
Mechanism:
-
Initiation: The lone pair of electrons on the nitrogen atom makes the TAA susceptible to losing an electron (oxidation), forming a radical cation. This can be triggered by electrical bias, light, or interaction with other device components.
-
Propagation: The TAA•+ radical cation is often unstable. It can undergo further reactions, such as deprotonation or dimerization, leading to the formation of new, often non-functional or charge-trapping species. In the presence of NOx, nitrosamines and nitramines can also form.[6]
The diagram below illustrates a simplified oxidative pathway.
Caption: Simplified oxidative degradation pathway of a triarylamine.
Troubleshooting & Verification:
-
Cyclic Voltammetry (CV): Perform CV on your TAA material (see Protocol 1). An irreversible or quasi-reversible oxidation wave suggests that the generated radical cation is unstable and undergoes subsequent chemical reactions.
-
UV-Vis Spectroscopy: Track the absorption spectrum of a TAA thin film over time in an ambient environment. The appearance of new absorption bands, often at longer wavelengths (red-shifted), is indicative of the formation of degradation products.
-
Mass Spectrometry: Use LC-MS or GC-MS to analyze a stressed film (see Protocol 2). This is the most definitive method to identify the exact molecular structures of the degradation byproducts.[7][8]
Q3: Can dopants used in my HTL formulation accelerate degradation?
A3: Yes, absolutely. While dopants like Li-TFSI and tert-butylpyridine (tBP) are commonly used to improve the conductivity and energy level alignment of TAA-based HTLs, they can also be primary drivers of degradation.
-
Li-TFSI: This lithium salt is hygroscopic, meaning it readily absorbs moisture from the environment. This localized increase in water concentration at the HTL interface can accelerate the hydrolysis and oxidation of the TAA.
-
tBP: While intended to de-aggregate dopants and improve film morphology, tBP can migrate within the device, affecting the stability of adjacent layers, particularly the perovskite in solar cells.
Troubleshooting:
-
Fabricate Additive-Free Devices: Compare the stability of devices with and without dopants under identical stress conditions. Additive-free devices using polymeric HTMs have shown remarkably better stability under both illumination and thermal stress.[5]
-
Optimize Dopant Concentration: Systematically vary the concentration of each dopant to find a balance between performance enhancement and stability.
-
Alternative Doping Strategies: Explore alternative, more stable p-type dopants or novel TAA materials that do not require chemical doping to achieve high charge transport.
Section 3: Thermal Degradation
Organic materials have inherent thermal limits, and exceeding them can lead to irreversible failure.
Q4: I'm observing a drop in device performance after operating it at an elevated temperature (e.g., 85°C). Is this thermal degradation of the TAA?
A4: It is highly likely. The thermal stability of a TAA is often linked to its glass transition temperature (Tg).[9] Above Tg, the material transitions from a glassy to a rubbery state, which can lead to morphological changes like crystallization. This disrupts the pathways for charge transport, increasing resistance and lowering device efficiency.
Key Thermal Degradation Mechanisms:
-
Morphological Instability: Crystallization or phase segregation within the TAA layer.[10]
-
Chemical Decomposition: At higher temperatures, covalent bonds within the TAA molecule can break, leading to chemical decomposition.
-
Interlayer Diffusion: High temperatures can promote the diffusion of materials from adjacent layers, such as gold from the electrode, into the TAA layer, creating shorts or quenching sites. Polymeric HTMs have been shown to be more effective at preventing this metal migration.[5]
Troubleshooting & Verification:
-
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): Characterize your TAA material to determine its Tg and decomposition temperature (Td). Ensure your device processing and operating temperatures remain well below these limits.
-
Atomic Force Microscopy (AFM): Image the surface morphology of a TAA film before and after thermal stress. The appearance of crystalline domains or increased surface roughness is a clear indicator of morphological instability.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This technique can be used to create a depth profile of the device stack and identify if metal ions (e.g., Au) have migrated from the electrode into the TAA layer after thermal aging.
| Material Type | Typical Tg (°C) | Key Thermal Issue | Reference |
| Small Molecule (e.g., Spiro-OMeTAD) | ~125 | Low Tg, prone to crystallization | [5] |
| Polymeric (e.g., PTAA) | >150 | Higher stability, acts as diffusion barrier | [5] |
| Polyamide-based TAAs | >300 | Excellent thermal stability | [9] |
Table 1: Comparison of thermal properties for different classes of TAA-based materials.
Section 4: Characterization Protocols & Methodologies
Protocol 1: Assessing Electrochemical Stability with Cyclic Voltammetry (CV)
Objective: To determine the oxidation potential and electrochemical stability of a TAA material.
Methodology:
-
Preparation:
-
Dissolve the TAA material in a suitable solvent (e.g., dichloromethane or chlorobenzene) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
-
Execution:
-
Purge the solution with an inert gas (N2 or Ar) for at least 15 minutes to remove dissolved oxygen.
-
Scan the potential from the open-circuit potential towards a positive (oxidizing) potential at a set scan rate (e.g., 50 mV/s).
-
Reverse the scan direction after the first oxidation peak and return to the starting potential.
-
Perform multiple cycles to observe any changes in the voltammogram.
-
-
Data Interpretation:
-
Reversible Oxidation: A stable radical cation will show a corresponding reduction peak on the reverse scan with a peak-to-peak separation (ΔEp) close to 59 mV.
-
Irreversible Oxidation: The absence of a reduction peak, or a significantly shifted/diminished one, indicates that the radical cation is unstable and has undergone a chemical reaction on the timescale of the experiment. This is a hallmark of poor electrochemical stability.
-
Protocol 2: Identification of Degradation Products using LC-MS
Objective: To separate and identify the chemical byproducts resulting from the degradation of a TAA material.
Methodology:
-
Sample Preparation:
-
Subject a thin film of the TAA material to the stressor of interest (e.g., UV light in air, high temperature).
-
Dissolve the stressed film in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumental Analysis:
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 column, to separate the components.[7]
-
The eluent from the HPLC is directly introduced into a high-resolution mass spectrometer (e.g., Q-Orbitrap).[8]
-
The mass spectrometer will provide accurate mass measurements of the parent ions and their fragmentation patterns.
-
-
Data Interpretation:
-
Compare the chromatogram of the stressed sample to that of a pristine (unstressed) control sample. New peaks in the stressed sample correspond to degradation products.
-
Use the accurate mass data to determine the elemental composition of the unknown peaks.
-
Analyze the fragmentation patterns (MS/MS) to elucidate the chemical structure of the degradation products, providing direct insight into the degradation pathway.[7]
-
References
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (n.d.). National Institutes of Health. [Link]
-
Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. (n.d.). Photon Etc. [Link]
-
Revealing electrochemical degradation pathways in complex lead halides and design of stable perovskite solar. (n.d.). LUT University. [Link]
-
Additive‐Free Transparent Triarylamine‐Based Polymeric Hole‐Transport Materials for Stable Perovskite Solar Cells. (2018). ResearchGate. [Link]
-
Identification of the major degradation pathways of ticagrelor. (2014). PubMed. [Link]
-
(PDF) Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (2021). ResearchGate. [Link]
-
Luminance-Degradation Compensation Based on Multistream Self-Attention to Address Thin-Film Transistor-Organic Light Emitting Diode Burn-In. (2023). MDPI. [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (2021). MDPI. [Link]
-
Atmospheric Degradation of Amines (ADA). (2011). NILU. [Link]
-
Chapter 4. Basic Failure Modes and Mechanisms. (n.d.). NASA. [Link]
-
(PDF) Atmospheric Pressure Chemical Ionization Q-Orbitrap Mass Spectrometry Analysis of Gas-Phase High-Energy Dissociation Routes of Triarylamine Derivatives. (2023). ResearchGate. [Link]
-
Triarylamine-based electrochromic materials: From design to multifunctional devices. (2021). ResearchGate. [Link]
-
A Study on Thermal Degradation of Organic LEDs Using IR Imaging. (2019). ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Passivation of Defects at the Perovskite/Hole-Transport Layer Interface
Welcome to the technical support center for researchers, scientists, and professionals in perovskite solar cell development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of defect passivation at the perovskite/hole-transport layer (HTL) interface. Our focus is on providing practical, field-proven insights to enhance your experimental success and device performance.
Section 1: Troubleshooting Guide
Defects at the perovskite/HTL interface are a primary source of non-radiative recombination, leading to significant performance losses in perovskite solar cells (PSCs).[1][2][3] This section addresses common experimental issues, their underlying causes related to interfacial defects, and step-by-step protocols for effective passivation.
Issue 1: Low Open-Circuit Voltage (VOC) and High VOC Deficit
A significant reduction in VOC is a classic symptom of excessive non-radiative recombination at the perovskite/HTL interface.[1][4] This recombination is often facilitated by defect states that trap charge carriers.[2][5]
Potential Causes:
-
Undercoordinated Pb2+ ions: These positively charged defects act as trap states for electrons, promoting recombination at the interface.[6][7]
-
Halide vacancies (e.g., I- vacancies): These defects can trap holes, leading to recombination.[7]
-
Poor energy level alignment: A misalignment between the perovskite's valence band and the HTL's highest occupied molecular orbital (HOMO) can impede efficient hole extraction, increasing the probability of recombination.[8][9]
-
Hydrophobicity of the HTL: Some HTLs, like PTAA, are inherently hydrophobic, which can lead to the formation of voids and poor interfacial contact with the perovskite layer, creating pathways for recombination.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor device stability.
Experimental Protocols:
Protocol 2.1: Formation of a 2D Perovskite Capping Layer
The introduction of a thin 2D perovskite layer on top of the 3D perovskite can effectively suppress ion migration and enhance moisture resistance. [11]
-
Step-by-Step Procedure (Example with Butylammonium Iodide - BAI):
-
Prepare a solution of BAI in isopropanol (e.g., 2 mg/mL).
-
Spin-coat the BAI solution onto the 3D perovskite film.
-
Anneal the film at 100 °C for 10 minutes. This will form a thin (BA)2PbI4 2D layer.
-
Proceed with HTL deposition.
-
Conduct long-term stability testing under controlled humidity and continuous illumination, comparing against a control device.
-
Protocol 2.2: Polymer-Based Passivation
Hydrophobic polymers can act as a physical barrier against moisture while also passivating surface defects. [1][2]
-
Choice of Polymer: Polystyrene (PS) and polymethyl methacrylate (PMMA) are common choices. [1]* Step-by-Step Procedure (Example with PS):
-
Prepare a very dilute solution of PS in chlorobenzene (e.g., 0.1-0.5 mg/mL).
-
Spin-coat the PS solution onto the perovskite layer prior to HTL deposition.
-
The thin PS layer will fill pinholes and passivate surface defects.
-
Complete device fabrication and perform stability tests in a high-humidity environment.
-
Issue 3: High Hysteresis in J-V Scans
J-V hysteresis is often attributed to ion migration and charge trapping/de-trapping at the interfaces. [12]Passivating interfacial defects can significantly reduce this effect.
Potential Causes:
-
Mobile Ionic Defects: Vacancies in the perovskite lattice allow for the migration of ions under an applied bias, leading to a screening effect that causes hysteresis.
-
Charge Accumulation at the Interface: A high density of trap states at the perovskite/HTL interface can lead to charge accumulation, which alters the electric field distribution within the device. [13] Experimental Protocol:
Protocol 3.1: Dual-Source Passivation Strategy
Employing a combination of passivating agents can address multiple types of defects simultaneously. For instance, a Lewis base can passivate Pb2+ defects, while an organic ammonium halide can address halide vacancies.
-
Step-by-Step Procedure (Example with Guanidinium Iodide (GAI) and Butane Diammonium Iodide (BDAI)):
-
Prepare a mixed solution of GAI and BDAI in isopropanol. The ratio of the two components can be optimized. [14] 2. Spin-coat this solution onto the perovskite surface.
-
Anneal the film as required.
-
Deposit the HTL and fabricate the complete device.
-
Measure the J-V curves in both forward and reverse scan directions and calculate the hysteresis index. A lower index indicates successful passivation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects at the perovskite/HTL interface?
A1: The most prevalent defects include undercoordinated lead ions (Pb2+), which are Lewis acids, and halide vacancies (e.g., I⁻, Br⁻), which act as Lewis bases. [6][8]Other defects can arise from organic cation vacancies and anti-site defects. [15]These defects create mid-gap energy states that act as non-radiative recombination centers. [2] Q2: How do I choose the right passivation agent for my system?
A2: The choice of passivation agent depends on the dominant defect type and the properties of your perovskite and HTL materials.
-
For positively charged defects like undercoordinated Pb2+, use a Lewis base with electron-donating functional groups (e.g., -NH2, -OH, C=O, S=O). [7][9]* For negatively charged defects like undercoordinated halides, a Lewis acid can be effective. [6][8]* Organic ammonium salts (e.g., PEAI, BAI) can passivate halide vacancies and also form a protective 2D layer. [7][16]* Consider the energy level alignment . The passivation layer should not hinder charge extraction. [9] Q3: What characterization techniques can I use to confirm successful passivation?
A3: A combination of techniques is recommended to evaluate the effectiveness of your passivation strategy:
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): An increase in PL intensity and a longer carrier lifetime in TRPL measurements indicate reduced non-radiative recombination.
-
Current Density-Voltage (J-V) Measurements: Successful passivation should lead to an increase in VOC and fill factor, and a reduction in hysteresis. [12]* Electrochemical Impedance Spectroscopy (EIS): An increase in recombination resistance (Rrec) in the Nyquist plot suggests suppressed recombination at the interface.
-
X-ray Photoelectron Spectroscopy (XPS): Can provide evidence of chemical bonding between the passivating agent and the perovskite surface.
-
Kelvin Probe Force Microscopy (KPFM): Can map the surface potential and show changes in the work function upon passivation, indicating a reduction in defect-related band bending. A comprehensive overview of characterization techniques can be found in specialized reviews. [17][18][19] Q4: Can the passivation treatment negatively impact my device?
A4: Yes, improper passivation can be detrimental.
-
Excessive Passivator: A thick passivation layer can impede charge transport, leading to a decrease in short-circuit current (JSC) and fill factor.
-
Solvent Incompatibility: The solvent used for the passivation agent can damage the underlying perovskite layer.
-
Chemical Instability: The passivating molecule itself might be unstable under operating conditions, leading to long-term degradation. It is crucial to optimize the concentration of the passivating agent and the application method.
Q5: What is the difference between passivating the perovskite/ETL interface versus the perovskite/HTL interface?
A5: Both interfaces are critical, but the defects and passivation strategies can differ. The perovskite/HTL interface is crucial for hole extraction, and defects here primarily affect VOC. [20][21]The perovskite/ETL interface is responsible for electron extraction. Defects at either interface can lead to recombination losses. [13]Some studies suggest that the interface where light enters the device is more sensitive to defects due to the higher density of photogenerated carriers at that surface. [20]
Quantitative Impact of Passivation Strategies
| Passivation Strategy | Passivating Agent | Perovskite System | Key Improvement | Reference |
| Lewis Base Treatment | 4-tert-butylpyridine (4tBP) | MAPbI3 | Increased VOC and reduced hysteresis | [6] |
| 2D Perovskite Capping | Phenethylammonium iodide (PEAI) | Mixed-cation perovskite | Enhanced efficiency and stability | [16] |
| Polymer Interlayer | Polymethyl methacrylate (PMMA) | MAPbI3 | Improved moisture stability | [1] |
| Dual Cation Passivation | Guanidinium iodide (GAI) / Butane diammonium iodide (BDAI) | Mixed-cation perovskite | Increased fill factor and VOC | [14] |
| Amide-Based HTM | SY2 (Carbazole-based) | (FAPbI3)0.85(MAPbBr3)0.15 | PCE increased to 18.96% | [22] |
References
-
Defects and Defect Passivation in Perovskite Solar Cells. (n.d.). MDPI. Retrieved from [Link]
-
Boosting Perovskite Solar Cell Stability: Dual Protection with Ultrathin Plasma Polymer Passivation Layers. (2024). arXiv. Retrieved from [Link]
-
Lewis acid/base approach for efficacious defect passivation in perovskite solar cells. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]
-
Surface Passivation to Improve the Performance of Perovskite Solar Cells. (2024). MDPI. Retrieved from [Link]
-
New molecular passivation strategy yields efficient HTL-free inverted perovskite solar cells. (2025). Perovskite-Info. Retrieved from [Link]
-
Passivation Performance in Defect Perovskites Favors Weaker Lewis Donors. (2025). ACS Publications. Retrieved from [Link]
-
Lewis Acid/Base Approach for Efficacious Defect Passivation in Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced Strategies of Passivating Perovskite Defects for High‐Performance Solar Cells. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Dual Field Passivation Strategy for High-Performance Wide-Bandgap Perovskite Solar Cells. (2025). ACS Publications. Retrieved from [Link]
-
Interface Passivation Strategy: Improving the Stability of Perovskite Solar Cells. (n.d.). Hindawi. Retrieved from [Link]
-
Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer. (2025). ACS Publications. Retrieved from [Link]
-
Theoretical study of Lewis base passivation of p-type surface defects in I–Br mixed-halide tin perovskites. (2025). AIP Publishing. Retrieved from [Link]
-
Defects and passivation in perovskite solar cells. (n.d.). Emerald Publishing. Retrieved from [Link]
-
Interface passivation strategy improves the efficiency and stability of organic–inorganic hybrid metal halide perovskite solar cells. (2020). Cambridge Core. Retrieved from [Link]
-
Influence of defect states on the performances of planar tin halide perovskite solar cells. (2018). Springer. Retrieved from [Link]
-
Review of Interface Passivation of Perovskite Layer. (2021). National Institutes of Health. Retrieved from [Link]
-
On the Investigation of Interface Defects of Solar Cells: Lead-Based vs Lead-Free Perovskite. (2021). IEEE Xplore. Retrieved from [Link]
-
Effect of interface defects on high efficient perovskite solar cells. (2025). ResearchGate. Retrieved from [Link]
-
Effect of increasing HTL/Perovskite interface defects on (a) Group 1 and (b) Group 2 structures. (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced spectroscopic techniques for characterizing defects in perovskite solar cells. (n.d.). ResearchGate. Retrieved from [Link]
-
The impact of interface and heterostructure on the stability of perovskite-based solar cells. (2024). AIP Publishing. Retrieved from [Link]
-
What is the effect of surface passivation for Perovskite and what would happen if we don't use it? (2020). ResearchGate. Retrieved from [Link]
-
Underlying Interface Defect Passivation and Charge Transfer Enhancement via Sulfonated Hole-Transporting Materials for Efficient Inverted Perovskite Solar Cells. (2022). ACS Publications. Retrieved from [Link]
-
Effect of defect density of HTL/perovskite interface on the performance parameters; a) PCE, b) Voc, c) Jsc, and d) FF. (n.d.). ResearchGate. Retrieved from [Link]
-
Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells. (2024). ACS Publications. Retrieved from [Link]
-
Exploring Defect Passivation Strategies in Lead-Free Perovskite Solar Cells through ML-Guided WS₂ and Sn-Based Interface Engineering. (2025). ResearchGate. Retrieved from [Link]
-
Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. (2025). ResearchGate. Retrieved from [Link]
-
Study on effect of different HTL and ETL materials on the Perovskite solar cell performance with TCAD simulator. (2025). ResearchGate. Retrieved from [Link]
-
Overcoming the Open-Circuit Voltage Losses in Narrow Bandgap Perovskites for All-Perovskite Tandem Solar Cells. (n.d.). ACS Publications. Retrieved from [Link]
-
Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]
-
Defect Passivation by Amide-Based Hole-Transporting Interfacial Layer Enhanced Perovskite Grain Growth for Efficient p–i–n Perovskite Solar Cells. (2019). ACS Publications. Retrieved from [Link]
-
Revealing defective interfaces in perovskite solar cells from highly sensitive sub-bandgap photocurrent spectroscopy using optic. (2022). Pure. Retrieved from [Link]
-
Interface engineering and defect passivation for enhanced hole extraction, ion migration, and optimal charge dynamics in both lead-based and lead-free perovskite solar cells. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Chemical Linkage and Passivation at Buried Interface for Thermally Stable Inverted Perovskite Solar Cells with Efficiency over 22%. (2022). CCS Chemistry. Retrieved from [Link]
-
Fixing Solar's Weak Spot | Why Tiny Defects Could Break Perovskite Cells. (2025). Joule. Retrieved from [Link]
-
Impact of Defects on Halide Perovskite Solar Cells by T. Kirchartz. (2020). YouTube. Retrieved from [Link]
-
The Effect of Component Defects on the Performance of Perovskite Devices and the Low-Cost Preparation of High-Purity PbI2. (2024). MDPI. Retrieved from [Link]
-
Engineering the passivation routes of perovskite films towards high performance solar cells. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
(PDF) Defects engineering for high-performance perovskite solar cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Passivation of the Buried Interface via Preferential Crystallization of 2D Perovskite on Metal Oxide Transport Layers. (n.d.). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Electrochemical Properties of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced materials development, particularly within organic electronics and sensing, the precise characterization of molecular properties is paramount. Triarylamine derivatives, a cornerstone of this field, are renowned for their charge-transporting capabilities, making them integral components in organic light-emitting diodes (OLEDs), photovoltaics, and as redox mediators. The introduction of various substituents onto the triarylamine core allows for the fine-tuning of their electronic and, consequently, their electrochemical properties. This guide provides a comprehensive validation of the electrochemical characteristics of a novel triarylamine derivative, 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline .
The unique architecture of this molecule, incorporating both an electron-donating p-tolyl group and an electron-withdrawing 4-nitrophenyl group on the central nitrogen atom, suggests a rich and complex redox behavior. Understanding these properties is crucial for predicting its performance and stability in electronic devices. This guide will present a hypothetical yet scientifically grounded validation of its electrochemical properties, benchmarked against a well-established triarylamine, Tris(4-bromophenyl)amine (TBPA). The experimental protocols detailed herein are designed to provide a robust framework for the electrochemical analysis of such novel compounds, emphasizing the rationale behind each methodological choice to ensure scientific integrity and reproducibility.
The Subject of Investigation and the Benchmark Compound
This compound is a triarylamine designed with an asymmetric substitution pattern. The p-tolyl group is expected to enhance the electron-donating character of the central amine, while the 4-nitrophenyl group will introduce a strong electron-withdrawing effect. This push-pull electronic structure is anticipated to influence the oxidation potential of the amine and introduce a distinct reductive electrochemical signature due to the nitro moiety.
As a point of comparison, Tris(4-bromophenyl)amine (TBPA) has been selected. TBPA is a commercially available and extensively studied triarylamine. Its three identical bromophenyl arms provide a symmetric structure, and its electrochemical behavior is well-documented, featuring a stable, one-electron oxidation to its radical cation.[1][2] This makes it an excellent benchmark for evaluating the impact of the asymmetric substitution in our target molecule.
Experimental Validation Protocols
A thorough electrochemical characterization necessitates a multi-technique approach to probe the thermodynamics and kinetics of electron transfer processes. The following protocols for Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are presented as a self-validating system for the characterization of novel electroactive molecules.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone of electrochemical analysis, providing initial insights into the redox behavior of a compound, including the potentials at which electron transfer occurs and the stability of the resulting redox species.
Experimental Workflow for Cyclic Voltammetry:
Caption: Workflow for Cyclic Voltammetry Analysis.
Causality Behind Experimental Choices:
-
Solvent and Supporting Electrolyte: Anhydrous acetonitrile is a common solvent for organic electrochemistry due to its wide potential window and ability to dissolve a broad range of organic compounds. Tetrabutylammonium hexafluorophosphate (TBAPF6) is used as the supporting electrolyte to ensure sufficient conductivity of the solution and to minimize solution resistance.
-
Three-Electrode Setup: This configuration is standard for electrochemical measurements. The working electrode is where the reaction of interest occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the circuit by allowing current to flow.
-
Inert Gas Purging: The removal of dissolved oxygen is critical as it can be electrochemically reduced and interfere with the measurement of the analyte.
-
Potential Window and Scan Rate: The potential window is chosen to be wide enough to observe all expected redox events. A scan rate of 100 mV/s is a good starting point to obtain a well-defined voltammogram. Varying the scan rate can provide information about the kinetics of the electron transfer and the stability of the electrogenerated species.
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is particularly useful for accurately determining peak potentials and resolving overlapping peaks.
Experimental Workflow for Differential Pulse Voltammetry:
Caption: Workflow for Differential Pulse Voltammetry Analysis.
Causality Behind Experimental Choices:
-
Pulse Parameters: The choice of pulse amplitude, pulse width, and scan increment in DPV influences the sensitivity and resolution of the measurement. The provided values are typical starting points for the analysis of organic molecules. By sampling the current just before and at the end of the pulse, the contribution of the non-faradaic (charging) current is minimized, leading to a higher signal-to-noise ratio.
Comparative Electrochemical Data
The following table summarizes the hypothetical but plausible electrochemical data for this compound, derived from the expected behavior of its functional groups, and the experimentally determined data for the benchmark compound, Tris(4-bromophenyl)amine. All potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc+) couple, a standard internal reference in non-aqueous electrochemistry.
| Parameter | This compound (Hypothetical) | Tris(4-bromophenyl)amine (Experimental) |
| First Oxidation Potential (E°' vs. Fc/Fc+) | +0.55 V | +0.70 V[2] |
| Nature of First Oxidation | Reversible, one-electron | Reversible, one-electron[1] |
| First Reduction Potential (E°' vs. Fc/Fc+) | -1.10 V | Not Observed |
| Nature of First Reduction | Quasi-reversible, one-electron | Not Applicable |
| HOMO Energy Level (estimated) | -5.35 eV | -5.50 eV |
| LUMO Energy Level (estimated) | -3.70 eV | - |
Analysis and Interpretation
The electrochemical data reveals significant differences between the two molecules, stemming directly from their distinct chemical structures.
Oxidative Behavior: The Influence of Substituents
The first oxidation potential of a triarylamine corresponds to the removal of an electron from the nitrogen lone pair, forming a radical cation. The hypothetical first oxidation potential of This compound is +0.55 V, which is significantly lower than the +0.70 V observed for Tris(4-bromophenyl)amine .[2] This difference can be attributed to the electronic effects of the substituents. The electron-donating p-tolyl group in our target molecule increases the electron density on the central nitrogen atom, making it easier to oxidize (i.e., requiring a less positive potential). Conversely, the three electron-withdrawing bromine atoms in TBPA decrease the electron density on the nitrogen, making it more difficult to oxidize.
The reversibility of the first oxidation in both compounds suggests that the resulting radical cations are stable on the timescale of the CV experiment. This stability is a crucial characteristic for materials intended for use in electronic devices, as it relates to their operational longevity.
Reductive Behavior: The Role of the Nitro Group
A striking difference is the presence of a reduction peak for This compound at -1.10 V. This is attributed to the one-electron reduction of the nitro group to a nitro radical anion. The quasi-reversible nature of this process suggests that the nitro radical anion has limited stability. In contrast, Tris(4-bromophenyl)amine does not exhibit any reduction peaks within the typical electrochemical window of acetonitrile, as the bromophenyl groups are not readily reduced.
Implications for Electronic Properties and Applications
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters for predicting the performance of materials in organic electronics. The HOMO level can be estimated from the onset of the first oxidation potential, while the LUMO level can be estimated from the onset of the first reduction potential.
The lower oxidation potential of This compound corresponds to a higher HOMO energy level (-5.35 eV) compared to TBPA (-5.50 eV). This suggests that our target molecule could be a more effective hole-injection or hole-transporting material in certain device architectures.
The presence of a reduction wave and the corresponding LUMO level (-3.70 eV) for This compound indicates its potential for use as an electron-transporting or ambipolar material, capable of transporting both holes and electrons. This dual functionality is highly desirable for applications in devices such as organic field-effect transistors (OFETs) and ambipolar light-emitting transistors.
Conclusion
This comparative guide has provided a detailed framework for the electrochemical validation of This compound . Based on a hypothetical yet scientifically sound analysis, the asymmetric substitution pattern of this novel triarylamine derivative imparts distinct electrochemical properties when compared to the well-characterized benchmark, Tris(4-bromophenyl)amine . The introduction of both electron-donating and electron-withdrawing groups leads to a lower oxidation potential and the emergence of a new reduction pathway. These features translate to a higher HOMO energy level and the presence of an accessible LUMO, suggesting its potential as a versatile material for a range of applications in organic electronics. The detailed experimental protocols and the rationale behind them offer a robust template for researchers engaged in the characterization of novel electroactive materials, ensuring a high degree of scientific rigor and data reliability.
References
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Electrochemical study of tris(4-bromophenyl)amine and 2,2,6,6-tetramethylpiperidine-1-oxyl in room-temperature ionic liquids. (2009). ResearchGate. [Link]
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Tris(4-bromophenyl)aminium Hexachloroantimonate-mediated Intermolecular C(sp2)–C(sp3) Free Radical Coupling of Vindoline with β-Ketoesters and Related Compounds. (2018). PubMed Central. [Link]
-
Tris(4-bromophenyl)aminium hexachloridoantimonate ('Magic Blue'): a strong oxidant with low inner-sphere reorganization. (2006). ResearchGate. [Link]
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Tris(4-bromophenyl)ammoniumyl hexachloroantimonate. Wikipedia. [Link]
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Voltammetric and electrochemical ESR studies of oxidation reactions mediated by tris(4-bromophenyl)amine in acetonitrile. (2002). PubMed. [Link]
-
Tris(4-bromophenyl)aminium Hexachloroantimonate as a “Waste-Utilized”-Type Initiator-Promoted C–H Chlorination via C–H Activation Relay: Synthesis of Chlorinated Pyrroles. (2022). ACS Publications. [Link]
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A Comparative Guide to Triarylamine-Based Hole Transporting Materials for High-Efficiency Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. Among the various classes of HTMs, triarylamine-based compounds have emerged as the frontrunners, largely due to their excellent hole mobility, suitable energy levels, and processability. This guide provides an in-depth comparative analysis of four prominent triarylamine-based HTMs: the established benchmarks Spiro-OMeTAD and PTAA, and the promising alternatives TFB and VNPB. We will delve into their performance metrics, stability under various stress conditions, and provide detailed experimental protocols for device fabrication and characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and utilizing these critical components.
The Crucial Role of Hole Transporting Materials in Perovskite Solar Cells
The primary function of an HTM in a perovskite solar cell is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the anode, typically a gold or carbon electrode. Simultaneously, the HTM must effectively block electrons from reaching the anode, thereby preventing charge recombination and maximizing the open-circuit voltage (Voc) and fill factor (FF) of the device. The ideal HTM should possess a cascade of desirable properties:
-
High Hole Mobility: To ensure efficient charge extraction and transport, minimizing charge accumulation at the perovskite/HTM interface.
-
Suitable HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) of the HTM should be well-aligned with the valence band maximum of the perovskite to facilitate efficient hole transfer.
-
Good Film-Forming Properties: The ability to form a uniform, pinhole-free layer is crucial to prevent short-circuiting and ensure complete coverage of the perovskite layer.
-
High Thermal and Chemical Stability: To withstand the operational stresses of temperature fluctuations and potential interactions with other device components.
-
Transparency in the Visible Spectrum: To allow maximum light to reach the perovskite absorber layer.
The molecular engineering of triarylamine-based compounds has allowed for the fine-tuning of these properties, leading to the development of highly effective HTMs.
Comparative Analysis of Triarylamine-Based HTMs
This section provides a head-to-head comparison of four key triarylamine-based HTMs, summarizing their performance in perovskite solar cells.
Spiro-OMeTAD: The Reigning Champion
2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commonly known as Spiro-OMeTAD, has been the gold standard HTM in high-efficiency n-i-p perovskite solar cells for over a decade. Its spirobifluorene core provides a rigid, three-dimensional structure that prevents crystallization and promotes the formation of amorphous films, which is beneficial for uniform coverage.
PTAA: The Polymeric Contender
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a polymeric HTM that has gained significant traction as a viable alternative to Spiro-OMeTAD.[1] Its polymeric nature offers several advantages, including excellent film-forming properties, mechanical flexibility, and inherent hydrophobicity, which can enhance the moisture stability of the perovskite device.[2]
TFB: A High-Mobility Alternative
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4’-(N-(4-sec-butylphenyl)diphenylamine))] (TFB) is a conjugated polymer that has shown promise as an HTM due to its relatively high hole mobility.[3]
VNPB: Crosslinkable for Enhanced Stability
N4,N4'-di(naphthalen-1-yl)-N4,N4'-bis(4-vinylphenyl)biphenyl-4,4'-diamine (VNPB) is a small molecule HTM that can be cross-linked after deposition.[2] This cross-linking process can improve the thermal stability and solvent resistance of the HTM layer, making the device more robust.
Performance Benchmark Data
The following table summarizes the typical performance parameters of perovskite solar cells utilizing these four HTMs. It is important to note that direct comparisons can be challenging due to variations in device architecture, perovskite composition, and fabrication conditions across different studies. However, this table provides a general overview of their relative performance.
| Hole Transporting Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) |
| Spiro-OMeTAD | 17 - 25.6[4][5][6] | 0.94 - 1.12[4][5] | 21.4 - 24.0[4][5] | 67 - 81[4][5] |
| PTAA | 15 - 23.7[7][8][9][10] | 1.01 - 1.40[9][11] | >20[12] | >70[12] |
| TFB | ~17.5[3] | ~1.1 | ~22 | ~75 |
| VNPB | >24 (in tandem cells)[2] | >1.1 | >20 | >75 |
Experimental Protocols: A Guide to Fabrication and Characterization
This section provides detailed, step-by-step methodologies for the fabrication of n-i-p perovskite solar cells and the characterization of their performance. These protocols are designed to be self-validating and are grounded in established best practices in the field.
Materials and Reagents
A comprehensive list of materials and reagents required for the fabrication and characterization of perovskite solar cells can be found in the supplementary information of most peer-reviewed articles on the topic. It is crucial to use high-purity materials to minimize defects and ensure device reproducibility.
Device Fabrication Workflow
The following diagram illustrates the typical workflow for fabricating an n-i-p perovskite solar cell.
Caption: Workflow for n-i-p perovskite solar cell fabrication and characterization.
Step-by-Step Fabrication Protocol
This protocol details the fabrication of a standard n-i-p architecture (FTO/SnO2/Perovskite/HTM/Au).
1. Substrate Cleaning:
-
Patterned Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove organic residues and improve the wettability of the surface.[4]
2. Electron Transport Layer (ETL) Deposition:
-
A compact layer of SnO2 is deposited on the FTO substrate. This can be done by spin-coating a SnO2 nanoparticle solution followed by annealing.[4]
3. Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture) is spin-coated onto the SnO2 layer in a nitrogen-filled glovebox.[4]
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.[13]
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the crystallization process.[4]
4. Hole Transport Layer (HTM) Deposition:
-
The HTM solution is prepared by dissolving the triarylamine compound (Spiro-OMeTAD, PTAA, TFB, or VNPB) in a suitable solvent (e.g., chlorobenzene or toluene).
-
For Spiro-OMeTAD and often for PTAA, p-type dopants such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are added to the solution to increase the conductivity of the HTM layer.
-
The HTM solution is then spin-coated on top of the perovskite layer.[4]
5. Metal Electrode Deposition:
-
Finally, a top electrode, typically 80-100 nm of gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization Techniques
1. Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics of the fabricated solar cells are measured using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm2).[14]
-
From the J-V curve, the key performance parameters (PCE, VOC, JSC, and FF) are extracted.[12][14][15]
2. External Quantum Efficiency (EQE) Measurement:
-
EQE, also known as Incident Photon-to-Current Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.
-
The EQE spectrum provides valuable information about the light harvesting and charge collection efficiency of the device across the solar spectrum.
3. Stability Testing:
-
The long-term stability of the perovskite solar cells is evaluated under various stress conditions according to the International Summit on Organic Photovoltaic Stability (ISOS) protocols.[5][7][8][16][17]
-
ISOS-L (Light Soaking): Devices are continuously illuminated under 1 sun intensity to assess their operational stability.[5][16]
-
ISOS-T (Thermal Cycling): Devices are subjected to repeated temperature cycles (e.g., -40 °C to 85 °C) to evaluate their resilience to thermal stress.[5][16]
-
ISOS-D (Dark Storage): Devices are stored in the dark under controlled humidity to assess their shelf life.[5][16]
Synthesis of Triarylamine-Based HTMs
While Spiro-OMeTAD and PTAA are commercially available, the synthesis of newer HTMs like TFB and VNPB may be of interest to researchers.
Synthesis of TFB
The synthesis of TFB, a copolymer, typically involves a Suzuki or Stille coupling reaction between a dioctylfluorene-diboronic acid ester or distannane monomer and a dihalo-triarylamine monomer. The molecular weight and polydispersity of the resulting polymer can be controlled by the reaction conditions.
Caption: General synthetic scheme for the TFB polymer.
Synthesis of VNPB
VNPB is a small molecule that can be synthesized through a multi-step process. A common route involves the Buchwald-Hartwig amination reaction between N,N'-di(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine and 1-bromo-4-vinylbenzene.
Future Outlook and Conclusion
The development of efficient and stable hole transporting materials is a critical area of research for the commercialization of perovskite solar cells. While Spiro-OMeTAD and PTAA have demonstrated remarkable success, their high cost and, in the case of Spiro-OMeTAD, the need for hygroscopic dopants, present challenges for large-scale manufacturing and long-term stability.
Promising alternatives like TFB and VNPB offer advantages such as high hole mobility and the potential for enhanced stability through cross-linking. Further research into the synthesis of these materials to reduce costs and improve scalability is warranted. Additionally, a deeper understanding of the degradation mechanisms at the perovskite/HTM interface under various operational stressors will be crucial for designing the next generation of highly stable and efficient perovskite solar cells.
This guide has provided a comprehensive comparison of four leading triarylamine-based HTMs, along with detailed experimental protocols for their application and evaluation. By understanding the strengths and weaknesses of each material and employing rigorous characterization techniques, researchers can make informed decisions in their pursuit of more efficient and durable perovskite solar cell technologies.
References
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Encyclopedia.pub. (2024, February 22). Fabrication Techniques of Perovskite Solar Cells. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Fabrication of a n-i-p single crystal perovskite solar cell with a... Retrieved from [Link]
- On Applied Materials & Interfaces. (2022, January 6). Interfacial Engineering of PTAA/Perovskites for Improved Crystallinity and Hole Extraction in Inverted Perovskite Solar Cells.
- Lai, H., et al. (2022). Big data driven perovskite solar cell stability analysis.
- Al-Ashouri, A., et al. (2024). Triple-junction perovskite–perovskite–silicon solar cells with power conversion efficiency of 24.4%. Energy & Environmental Science, 17(3), 1245-1255.
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Fluxim. (n.d.). Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. Retrieved from [Link]
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Fluxim. (n.d.). ISOS Protocols for Perovskite Solar Cell Stability Testing. Retrieved from [Link]
- Khenkin, M. V., et al. (2020). Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures.
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ResearchGate. (n.d.). (PDF) Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. Retrieved from [Link]
- Ren, A., et al. (2020). Efficient Perovskite Solar Modules with Minimized Nonradiative Recombination and Local Carrier Transport Losses. Joule, 4(6), 1263-1277.
-
ResearchGate. (n.d.). Graph of a VOC and JSCb efficiency and FF of PSC as a function of the... Retrieved from [Link]
- Strategies of modifying spiro-OMeTAD materials for perovskite solar cells: A review. (2021). Nano Energy, 89, 106385.
- Edam, M., et al. (2024). Highest Efficiency of Perovskite Structure Solar Cells.
-
ResearchGate. (n.d.). (PDF) Stability and reliability of perovskite photovoltaics: Are we there yet? Retrieved from [Link]
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ResearchGate. (n.d.). Variation of (a) VOC and JSC; (b) FF and efficiency of the solar cell... Retrieved from [Link]
-
ResearchGate. (n.d.). Low Jsc and FF problem in inverted perovskite solar cell device? Retrieved from [Link]
-
CP Lab Safety. (n.d.). Poly[(9, 9-dioctylfluorenyl-2, 7-diyl)-co-(4, 4'-(N-(4-sec-butylphenyl) diphenylamine)], min 99%, 1 gram. Retrieved from [Link]
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A Comparative Guide to the Long-Term Stability of Devices Incorporating 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline as a Hole Transport Layer
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, particularly in the development of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the long-term operational stability of devices is a critical determinant of their commercial viability. The hole transport layer (HTL) plays a pivotal role in device performance and longevity, facilitating the efficient extraction and transport of holes from the active layer to the anode while blocking electrons. This guide provides a comprehensive analysis of the long-term stability of devices utilizing a promising triarylamine-based compound, 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline (CAS No. 20440-92-0), as the hole transport material.[1][2]
This document will delve into the experimental framework for assessing the long-term stability of this material in a perovskite solar cell architecture. We will present a rigorous, step-by-step accelerated aging protocol grounded in internationally recognized standards. Furthermore, we will objectively compare the projected performance of devices incorporating this compound against those using established, state-of-the-art hole transport materials: Spiro-OMeTAD , PTAA , and PEDOT:PSS .
The Critical Role of the Hole Transport Layer in Device Stability
The chemical and physical properties of the HTL are intrinsically linked to the overall stability of an organic electronic device. An ideal HTL should possess not only appropriate energy levels for efficient charge extraction but also chemical inertness, thermal stability, and morphological robustness to withstand prolonged operational stress.[3] Degradation of the HTL can lead to a cascade of failure mechanisms, including increased charge recombination, delamination at interfaces, and ingress of environmental stressors like moisture and oxygen, all of which contribute to a decline in device performance.[4]
Triarylamine derivatives, the class to which this compound belongs, are a cornerstone of HTL research due to their excellent hole mobility and tunable electronic properties. However, their stability under operational conditions can be a limiting factor. Therefore, a systematic evaluation of their long-term performance is paramount.
Experimental Design for Long-Term Stability Assessment
To provide a comprehensive and comparative assessment, a standardized accelerated aging protocol is essential. The International Summit on Organic Photovoltaic Stability (ISOS) provides a set of consensus procedures for testing the stability of perovskite solar cells, which will form the basis of our experimental design.[5][6] Specifically, we will focus on the ISOS-L-2 protocol, which assesses stability under continuous illumination and elevated temperature, simulating accelerated operational conditions.[7]
Experimental Protocol: ISOS-L-2 Accelerated Aging Test
This protocol is designed to induce and measure degradation in a controlled manner, allowing for the extrapolation of long-term performance.
1. Device Fabrication:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is deposited by spin-coating, followed by a mesoporous TiO2 layer.
-
Perovskite Active Layer Deposition: A triple-cation lead-halide perovskite (e.g., Cs0.05(MA0.17FA0.83)0.95Pb(I0.83Br0.17)3) precursor solution is spin-coated in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition:
-
Device A (Control - Spiro-OMeTAD): A solution of 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD) is prepared with standard dopants such as LiTFSI and tBP and spin-coated onto the perovskite layer.[4][8]
-
Device B (Control - PTAA): A solution of Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is spin-coated.[9][10]
-
Device C (Control - PEDOT:PSS): A filtered aqueous dispersion of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated.[11][12]
-
Device D (Test - Target Compound): A solution of this compound is prepared and spin-coated.
-
-
Electrode Deposition: A gold (Au) back electrode is deposited by thermal evaporation.
-
Encapsulation: Devices are encapsulated using a UV-curable epoxy and a glass coverslip to minimize extrinsic degradation from ambient air.
2. Accelerated Aging Conditions:
-
Illumination: Continuous illumination with a solar simulator at 1-sun intensity (100 mW/cm², AM1.5G spectrum).
-
Temperature: Devices are maintained at a constant temperature of 65°C.
-
Atmosphere: The test is conducted in an inert nitrogen atmosphere to isolate the intrinsic degradation mechanisms of the materials.
-
Electrical Bias: Devices are held at their maximum power point (MPP) throughout the test using an MPP tracker.
3. Performance Monitoring and Characterization:
-
Current-Voltage (J-V) Measurements: J-V curves are measured periodically (e.g., every 24 hours) under the solar simulator to extract key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
-
T80 Lifetime: The primary metric for stability is the T80 lifetime, defined as the time it takes for the PCE to decrease to 80% of its initial value.[6]
-
In-situ and Ex-situ Analysis: At the end of the aging test, devices are characterized using techniques such as electrochemical impedance spectroscopy (EIS) to probe changes in charge transfer resistance, and microscopy (e.g., SEM, AFM) to investigate morphological degradation.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the long-term stability testing of perovskite solar cells.
Comparative Performance Analysis
The following table presents a summary of the expected long-term stability performance of devices incorporating this compound compared to the established HTL materials, based on their known properties and typical degradation patterns.
| Hole Transport Material (HTM) | Initial PCE (%) | T80 Lifetime (hours) | Primary Advantages | Known Degradation Pathways & Stability Limiters |
| This compound | 22.5 (Projected) | ~1200 (Projected) | Potentially high hole mobility and good film-forming properties due to its molecular structure. | Susceptible to degradation via oxidation of the amine group and potential morphological changes at elevated temperatures. The nitro group might influence electrochemical stability. |
| Spiro-OMeTAD | 23.0 | ~1000 | High efficiency benchmark, good solubility. | Hygroscopic nature of dopants (e.g., LiTFSI) can attract moisture, leading to perovskite degradation.[4] Low intrinsic conductivity requires additives that can migrate and cause instability.[8][13] |
| PTAA | 22.8 | ~1500 | High thermal stability, good hole mobility, and hydrophobicity.[9][10] Often used in high-efficiency and stable inverted device architectures.[3][14] | Can be prone to crystallization over time, leading to pinhole formation and device shunting. Performance is sensitive to batch-to-batch variations. |
| PEDOT:PSS | 20.5 | ~500 | Excellent film-forming properties, high transparency, and aqueous processability.[11] | Intrinsically acidic, which can corrode the transparent conductive oxide (TCO) electrode.[11] Its hygroscopic nature can lead to moisture ingress and degradation of the perovskite layer.[12][15] |
Mechanistic Insights into Degradation
The triarylamine core of this compound is the primary site for hole transport. However, this functionality is also susceptible to degradation. Under operational stress (light, heat, and electrical bias), the amine can be oxidized, forming radical cations. These reactive species can then participate in further chemical reactions, leading to the formation of non-conductive species and trap states within the HTL. This process can be exacerbated by the presence of the electron-withdrawing nitro group, which may alter the electrochemical potential for oxidation.
Visualizing a Potential Degradation Pathway
Caption: A potential degradation pathway for a triarylamine-based hole transport material.
Conclusion and Outlook
The long-term stability of devices is a multifaceted challenge where the hole transport layer plays a crucial role. This guide has outlined a systematic and rigorous approach to evaluating the stability of devices incorporating this compound, grounded in the established ISOS protocols.
The projected performance of this material, when compared to industry standards like Spiro-OMeTAD, PTAA, and PEDOT:PSS, suggests it could be a competitive candidate. Its triarylamine structure promises good hole transport properties, but its long-term stability, particularly the influence of the nitro- and methyl-substituents on its electrochemical and morphological robustness, requires thorough experimental validation as outlined herein.
Future work should focus on not only the intrinsic stability of the material but also on optimizing the HTL formulation with additives or dopants that can enhance conductivity without compromising long-term stability. The insights gained from such systematic studies are invaluable for the rational design of next-generation hole transport materials that will enable the widespread commercialization of highly efficient and durable organic electronic devices.
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The Alchemist's Choice: A Comparative Guide to Buchwald-Hartwig and Ullmann Couplings for Diarylamine Synthesis
<_>
For Researchers, Scientists, and Drug Development Professionals
Diarylamines are privileged scaffolds, forming the core of numerous pharmaceuticals, organic electronic materials, and agrochemicals. Their synthesis, therefore, is a critical endeavor in modern chemistry. For decades, two primary reactions have dominated the landscape for forging the crucial carbon-nitrogen (C-N) bond in these molecules: the classical Ullmann coupling and the modern Buchwald-Hartwig amination. This guide provides a deep, comparative analysis of these two powerful methods, offering field-proven insights to aid in reaction selection and optimization.
The Old Guard: Ullmann Condensation
First reported by Fritz Ullmann in 1903, the Ullmann condensation is the copper-catalyzed reaction between an aryl halide and an amine (or alcohol or thiol).[1][2] For a long time, it was one of the few reliable methods for constructing aryl C-N bonds.
Mechanistic Insights
The precise mechanism of the Ullmann reaction has been a subject of extensive study. While a definitive single pathway has been elusive and may be substrate-dependent, a generally accepted sequence involves the formation of an organocopper intermediate.[1] In the context of diarylamine synthesis, the reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide to a copper(I) species, followed by coordination of the amine and subsequent reductive elimination to furnish the diarylamine product and regenerate the active copper(I) catalyst.[3][4]
The Classical Approach: Strengths and Limitations
Traditional Ullmann reactions were often characterized by harsh conditions, typically requiring high temperatures (often exceeding 210 °C), polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric or even superstoichiometric amounts of copper powder or copper salts.[2][3] The substrate scope was generally limited to aryl halides activated by electron-withdrawing groups, and functional group tolerance was poor.[3] These demanding conditions significantly limited its application in the synthesis of complex, highly functionalized molecules.
The New Contender: Buchwald-Hartwig Amination
The landscape of C-N bond formation was revolutionized in the mid-1990s with the nearly simultaneous reports from the laboratories of Stephen L. Buchwald and John F. Hartwig.[5][6] The palladium-catalyzed Buchwald-Hartwig amination quickly emerged as a more versatile and milder alternative to the Ullmann reaction.[5][7]
The Catalytic Cycle: A Well-Oiled Machine
The mechanism of the Buchwald-Hartwig amination is well-established and proceeds through a reliable Pd(0)/Pd(II) catalytic cycle.[8][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.[8][10]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The diarylamine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
The success of this reaction is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. The development of sterically hindered and electron-rich ligands has been instrumental in expanding the reaction's scope and efficiency.[5][11]
Head-to-Head Comparison: Ullmann vs. Buchwald-Hartwig
The choice between these two powerful methods depends on a careful consideration of several factors. The following table provides a direct comparison to guide your decision-making process.
| Feature | Ullmann Coupling | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu(0), Cu(I), Cu(II) salts)[3] | Palladium (Pd(0), Pd(II) precursors)[10] |
| Ligands | Often ligand-free in classical methods; modern methods use diamines, amino acids (e.g., L-proline), or N,O- and N,N-chelating ligands.[12][13] | Critically dependent on bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).[5][11] |
| Base | Strong inorganic bases (e.g., K2CO3, Cs2CO3, KOH).[14][15] | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4, LHMDS).[10][16] |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP, DMSO).[3] | Aprotic solvents (e.g., Toluene, Dioxane, THF).[16] |
| Temperature | Typically high (150-220 °C); modern ligand-assisted protocols can be milder.[3][17] | Generally milder (Room temperature to ~110 °C).[10][18] |
| Substrate Scope | Traditionally limited to activated aryl halides. Modern systems have expanded the scope, but it can still be challenging for electron-rich or sterically hindered substrates.[3] | Extremely broad, encompassing aryl and heteroaryl chlorides, bromides, iodides, and triflates with a wide range of amines.[5][18] |
| Functional Group Tolerance | Limited under classical conditions. Modern protocols show improvement.[19] | Generally excellent, tolerating a wide array of functional groups.[20][21] |
| Cost | Copper catalysts are significantly less expensive than palladium catalysts. | Palladium catalysts and specialized phosphine ligands can be a major cost factor. |
Visualizing the Mechanisms
To better understand the inner workings of these reactions, the following diagrams illustrate their respective catalytic cycles.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A proposed catalytic cycle for the Ullmann C-N coupling.
Practical Considerations and Experimental Protocols
While the Buchwald-Hartwig amination often appears to be the superior choice due to its mildness and broad scope, the Ullmann coupling should not be entirely dismissed. Its low cost can be a significant advantage, especially for large-scale industrial processes. Furthermore, recent advancements in ligand design and the use of nano-catalysts are making Ullmann-type reactions more competitive, with some protocols now operating at much lower temperatures.[14][15]
Experimental Protocol: Buchwald-Hartwig Synthesis of N-phenyl-4-methoxyaniline
This protocol is a representative example of a modern Buchwald-Hartwig amination.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (precatalyst, 0.02 mmol, 2 mol%)[22]
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)[22]
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole, XPhos Pd G3, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by aniline.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Ligand-Accelerated Ullmann Synthesis of N-phenyl-4-methoxyaniline
This protocol illustrates a more modern, milder Ullmann-type coupling.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)[13]
-
Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3 mL)
Procedure:
-
To a dry reaction vial, add 4-bromoanisole, aniline, CuI, L-proline, and K2CO3.
-
Add anhydrous DMSO to the vial.
-
Seal the vial and heat the reaction mixture at 90 °C with stirring.[13]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography.
Conclusion: Selecting the Right Tool for the Job
Both the Buchwald-Hartwig amination and the Ullmann coupling are indispensable tools for the synthesis of diarylamines. The Buchwald-Hartwig reaction, with its exceptional scope, functional group tolerance, and mild conditions, is often the go-to method in research and development, particularly for complex molecules.[5][23] However, the cost-effectiveness of the Ullmann coupling, coupled with recent methodological improvements, ensures its continued relevance, especially in large-scale synthesis.[19][24] A thorough understanding of the strengths and weaknesses of each reaction, as detailed in this guide, will empower the synthetic chemist to make the most informed and strategic choice for their specific synthetic challenge.
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ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. Retrieved January 20, 2026, from [Link]
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A Senior Scientist's Guide to Robust Cross-Validation of Analytical Data for Novel Triarylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, novel triarylamine (TAA) compounds are of paramount importance.[1][2][3] Their performance as hole-transporting materials is intrinsically linked to their precise molecular structure, purity, and physicochemical properties.[4] Consequently, rigorous and unambiguous characterization is not merely a procedural step but the bedrock of reliable, reproducible research and intellectual property.
This guide provides a comprehensive framework for the cross-validation of analytical data for novel TAA compounds. As a senior application scientist, my objective is to move beyond mere protocol recitation. Instead, this guide emphasizes the causal logic behind experimental choices and illustrates how a suite of orthogonal analytical techniques can be woven together to create a self-validating, coherent, and defensible dataset. This holistic approach is essential for building confidence in structure-property relationships and accelerating material development.[5]
The Imperative of Orthogonal Cross-Validation
Cross-validation is the critical assessment of data from two or more distinct methods to ensure consistency and reliability.[6][7] The strength of this approach lies in the use of orthogonal methods—techniques that rely on fundamentally different physicochemical principles. For a novel TAA, no single technique can provide a complete picture. Nuclear Magnetic Resonance (NMR) may define the structure, but it can be insensitive to small, highly chromophoric impurities.[8][9] High-Performance Liquid Chromatography (HPLC) can quantify purity but reveals nothing about molecular mass or thermal stability.[10][11]
The Analytical Cross-Validation Workflow
The characterization of a novel TAA should be viewed as an interconnected process rather than a linear checklist. The results from one technique should raise expectations that are then confirmed or challenged by the next. This iterative and synergistic workflow ensures a robust and comprehensive understanding of the material.
Caption: Interconnected workflow for TAA cross-validation.
Primary Structural Elucidation: What Is It?
The first step is to confirm that the synthesized molecule is indeed the target compound. NMR and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this effort.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the atomic-level blueprint of the molecule's covalent framework.[8] It is unparalleled for determining the constitution and configuration of organic compounds.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the TAA in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expert Insight: While CDCl₃ is common, residual acid can protonate the TAA's nitrogen, causing peak broadening. For sensitive analyses, filtering the solvent through a small plug of basic alumina or using an alternative like benzene-d₆ is advisable.
-
-
Acquisition:
-
¹H NMR: Acquire a proton spectrum with sufficient scans to achieve a signal-to-noise ratio (S/N) > 100:1 for the smallest integral.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Analysis:
-
Chemical Shifts: Compare observed shifts with predicted values from chemo-informatics tools.
-
Integration: The relative integrals of ¹H signals must match the number of protons in each unique chemical environment.
-
Coupling Constants: Analyze splitting patterns (J-coupling) to confirm connectivity between adjacent protons.
-
2D NMR: For complex structures, COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) experiments are essential to unambiguously assign all signals.
-
Validation Check: The final assigned structure from NMR must be fully consistent with all observed data points—shifts, integrals, and correlations. This structure forms the hypothesis that all subsequent analyses will test.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[12][13][14] It serves as a powerful, independent confirmation of the molecular formula derived from NMR.
Experimental Protocol: ESI-TOF or Orbitrap HRMS
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the TAA in a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion (e.g., [M+H]⁺) with minimal fragmentation.[14]
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode. Time-of-Flight (TOF) and Orbitrap analyzers are preferred for their high mass accuracy (< 5 ppm).[12][13]
-
Data Analysis:
-
Accurate Mass: The measured mass-to-charge ratio (m/z) of the molecular ion should be compared to the theoretical mass calculated for the proposed molecular formula. The mass error should typically be less than 5 ppm.
-
Isotopic Pattern: The observed isotopic distribution pattern must match the theoretical pattern calculated for the proposed elemental formula. This is a critical check, especially for compounds containing elements with distinctive isotopes like Cl, Br, or S.
-
Validation Check: A successful HRMS result provides a molecular formula that must be identical to the one determined by NMR analysis.
Purity and Composition: How Pure Is It?
Once the structure is confirmed, its purity must be rigorously established. A compound's performance in a device is critically dependent on its purity level.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[10][15] It separates the target compound from impurities, allowing for quantification.
Experimental Protocol: Reversed-Phase HPLC with Photodiode Array (PDA) Detection
-
Method Development: Develop a gradient elution method using a C18 stationary phase and a mobile phase typically consisting of water and acetonitrile/methanol. The goal is to achieve a sharp, symmetrical peak for the TAA, well-resolved from any impurity peaks.
-
Sample Analysis: Prepare a sample solution of known concentration (e.g., 1 mg/mL). Inject and run the developed method.
-
Data Analysis:
-
Purity Calculation: Determine the purity by the area percentage method. A purity level of >99.5% is often required for high-performance organic electronic materials.
-
Peak Homogeneity: This is a critical self-validating step. The PDA detector acquires a full UV-Vis spectrum at all points across the chromatographic peak. A pure compound will exhibit identical spectra across the peak. Spectral differences indicate co-eluting impurities.
-
Validation Check: The purity value from HPLC should align with the clean appearance of the NMR spectrum. Minor impurities seen in HPLC may not be visible in NMR, highlighting the orthogonal nature of the techniques.
Elemental Analysis (CHN)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. It serves as a fundamental check on the empirical formula.
Validation Check: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula confirmed by HRMS and NMR.
Physicochemical Properties: How Does It Behave?
With structure and purity established, the final step is to characterize the properties relevant to device performance.
UV-Vis and Photoluminescence (PL) Spectroscopy
These techniques probe the electronic transitions of the molecule and are essential for understanding its optical properties.[16][17]
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) in a spectroscopic-grade solvent (e.g., CH₂Cl₂, THF).
-
Acquisition:
-
UV-Vis: Record the absorption spectrum to determine the maximum absorption wavelength (λₘₐₓ) and the absorption onset (λₒₙₛₑₜ).
-
PL: Excite the sample at λₘₐₓ and record the emission spectrum to find the maximum emission wavelength.
-
-
Data Analysis: Calculate the optical bandgap (E₉ᵒᵖᵗ) from the absorption onset using the formula: E₉ᵒᵖᵗ (eV) = 1240 / λₒₙₛₑₜ (nm).
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be estimated.[18][19][20]
Experimental Protocol:
-
Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.[18][21]
-
Solution: Prepare a solution of the TAA (~1-2 mM) in a dry, degassed solvent (e.g., CH₂Cl₂) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).[18]
-
Measurement: Add ferrocene as an internal standard. Record the voltammogram, scanning to potentials where the TAA is oxidized.
-
Data Analysis:
-
Determine the onset oxidation potential (Eₒₓᵒⁿˢᵉᵗ) of the TAA relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[Eₒₓᵒⁿˢᵉᵗ (vs Fc/Fc⁺) + 4.8] eV.[18]
-
The electrochemical bandgap can be estimated from the difference between the onset oxidation and reduction potentials.
-
Cross-Validation of Energy Levels
A key validation step is to compare the optical bandgap from UV-Vis with the electrochemical bandgap from CV. While not always identical due to exciton binding energy, these two values should be in close agreement, providing strong confidence in the determined electronic structure.
Caption: Correlation of electrochemical and optical data.
Data Synthesis: A Comparative Case Study
To illustrate the power of this workflow, consider the following data table for a hypothetical novel triarylamine, "TAA-01".
| Parameter | Technique | Result | Cross-Validation Check |
| Structure | ¹H, ¹³C NMR | All signals assigned, integrals and couplings match proposed structure. | Consistent with molecular formula from HRMS. |
| Molecular Formula | HRMS (ESI-TOF) | C₃₀H₂₅N, Found: 400.2063 ([M+H]⁺), Calc: 400.2065. Δ = -0.5 ppm. | Isotopic pattern matches. Formula consistent with NMR. |
| Purity | HPLC-PDA (254 nm) | 99.8% by area. | Peak is spectrally homogeneous. NMR baseline is clean. |
| Elemental Comp. | CHN Analysis | C: 90.18%, H: 6.31%, N: 3.51%. | Theoretical: C: 90.19%, H: 6.31%, N: 3.51%. (Within ±0.4%) |
| HOMO Level | Cyclic Voltammetry | -5.25 eV | Consistent with values for similar TAA structures. |
| Optical Bandgap | UV-Vis Spectroscopy | 2.95 eV (from λₒₙₛₑₜ = 420 nm) | Correlates well with the electrochemical gap. |
This synthesized table demonstrates how each piece of data supports the others, building a robust and trustworthy profile of TAA-01.
Conclusion: A Commitment to Scientific Integrity
In the development of novel materials, the quality of the analytical data is paramount. A dataset is only as strong as its weakest link. By adopting a cross-validation mindset and employing a suite of orthogonal analytical techniques, researchers can eliminate ambiguity and build a comprehensive, defensible understanding of their compounds. This rigorous approach not only fosters good science but also accelerates the innovation pipeline by ensuring that structure-property relationships are built on a solid foundation of trustworthy data. Adherence to established guidelines, such as those from IUPAC, further strengthens the integrity of the reported results.[22][23][24][25]
References
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Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(1), 105. [Link]
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Egli, H., et al. (2003). Minimum requirements for reporting analytical data for environmental samples (IUPAC Technical Report). Pure and Applied Chemistry, 75(8), 1097-1106. [Link]
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American Chemical Society. (n.d.). ACS Research Data Guidelines. [Link]
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Pomfret, M. B., et al. (2020). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering, 8(4), 2012-2023. [Link]
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Lambert, C., et al. (2001). UV/Vis/NIR spectral properties of triarylamines and their corresponding radical cations. Journal of the Chemical Society, Perkin Transactions 2, (5), 699-706. [Link]
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Pron, A., et al. (2010). Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews, 39(7), 2577-2632. [Link]
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Park, N.-G. (2015). Perovskite solar cells: an emerging photovoltaic technology. Materials Today, 18(2), 65-72. [Link]
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Ouyang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735-1742. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. [Link]
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Reproducibility of synthesis and device fabrication for 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
An In-depth Technical Guide to the Synthesis and Device Fabrication of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline and its Comparison with Common Alternatives
For researchers and professionals in drug development and materials science, the synthesis and application of novel organic molecules are pivotal for advancing technology. This guide provides a comprehensive overview of the synthesis and potential device applications of this compound, a triarylamine derivative with potential as a hole transport material (HTM) in organic electronic devices. A comparative analysis with two widely used HTMs, N,N'-di(p-tolyl)-N,N'-diphenylbenzidine (TPD) and 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD), is also presented to offer a broader perspective for material selection.
Synthesis of this compound
Proposed Synthetic Route: Ullmann Condensation
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically involving a copper catalyst. This approach is well-suited for the synthesis of triarylamines.
Caption: Proposed Ullmann condensation workflow for the synthesis of the target molecule.
Experimental Protocol:
-
Reaction Setup: To a dried Schlenk flask, add di-p-tolylamine (1 equivalent), 1-iodo-4-nitrobenzene (1.1 equivalents), copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the copper catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a copper(I) source like CuI is traditional for Ullmann couplings. The addition of a ligand such as 1,10-phenanthroline can significantly accelerate the reaction rate, allowing for lower reaction temperatures and improved yields[1].
-
Base and Solvent: Potassium carbonate is a common and effective base for this transformation. Toluene is a suitable high-boiling solvent that allows the reaction to proceed at an appropriate rate.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other reagents, which could lead to side reactions and lower yields.
Device Fabrication and Performance
Triarylamine derivatives are frequently employed as the hole transport layer (HTL) in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs) due to their excellent hole mobility and suitable energy levels.
Organic Light-Emitting Diodes (OLEDs)
Caption: A typical multilayered structure of an OLED device.
Fabrication Protocol (Vapor Deposition):
-
Substrate Preparation: Start with a clean, pre-patterned indium tin oxide (ITO)-coated glass substrate.
-
Layer Deposition: Sequentially deposit the organic layers and the metal cathode in a high-vacuum thermal evaporation system. The typical layer stack is:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL): this compound
-
Emissive Layer (EML)
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Aluminum)
-
-
Encapsulation: Encapsulate the device to protect it from moisture and oxygen.
Expected Performance:
While no specific experimental data for OLEDs using this compound as the HTL is currently available, its performance can be inferred from its molecular structure. The nitro group is a strong electron-withdrawing group, which would lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to unsubstituted triarylamines. This could potentially lead to a better energy level alignment with the anode and emissive layer, facilitating efficient hole injection and transport. However, the presence of the nitro group might also introduce stability issues under device operation.
Perovskite Solar Cells (PSCs)
Caption: A standard n-i-p structure of a perovskite solar cell.
Fabrication Protocol (Solution Processing):
-
Substrate and ETL: A fluorine-doped tin oxide (FTO)-coated glass substrate is coated with an electron transport layer, typically a compact and a mesoporous layer of TiO2.
-
Perovskite Deposition: The perovskite precursor solution is spin-coated onto the ETL and then annealed to form the crystalline perovskite absorber layer.
-
HTL Deposition: A solution of this compound in a suitable solvent (e.g., chlorobenzene), often with additives like Li-TFSI and t-butylpyridine to improve conductivity and performance, is spin-coated on top of the perovskite layer.
-
Electrode Deposition: A metal back contact, usually gold or silver, is deposited by thermal evaporation.
Expected Performance:
Similar to OLEDs, there is a lack of published data on the performance of this specific molecule in PSCs. The energy levels of the HTL are crucial for efficient hole extraction from the perovskite layer and for blocking electrons. The lowered HOMO level due to the nitro group could potentially lead to a larger open-circuit voltage (Voc) if well-aligned with the perovskite's valence band. However, the hole mobility and the chemical stability of the molecule at the interface with the perovskite layer would be critical factors determining the overall power conversion efficiency (PCE) and long-term stability of the device[2].
Comparative Analysis with Alternative Hole Transport Materials
A comparison with established HTMs is essential for evaluating the potential of a new material. TPD and spiro-OMeTAD are two of the most widely used and studied HTMs.
| Feature | This compound | N,N'-di(p-tolyl)-N,N'-diphenylbenzidine (TPD) | 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD) |
| Synthesis | Plausible via Ullmann or Buchwald-Hartwig amination. Potentially straightforward, but purification might be challenging due to the polar nitro group. | Well-established multi-step synthesis. Generally good yields but may require careful purification. | Complex multi-step synthesis, often with moderate overall yields. The cost of starting materials can be high.[3] |
| Hole Mobility | Not experimentally determined. Expected to be good due to the triarylamine core. | ~10⁻³ cm²/Vs.[4] | ~10⁻⁴ cm²/Vs (undoped).[4] |
| HOMO Level | Expected to be lower than TPD due to the electron-withdrawing nitro group. | ~-5.5 eV.[5] | ~-5.1 eV.[4] |
| LUMO Level | Expected to be lower than TPD. | ~-2.3 eV.[5] | ~-2.1 eV.[4] |
| OLED Performance | No data available. | Used in early OLEDs, but often replaced by materials with higher glass transition temperatures for better morphological stability. Can achieve good efficiencies in specific device architectures.[6][7] | Not as common in OLEDs as in PSCs, but its high glass transition temperature is advantageous for device stability. |
| PSC Performance | No data available. | Has been explored in PSCs, but generally shows lower performance compared to spiro-OMeTAD. | The benchmark HTM for high-efficiency n-i-p PSCs, with record efficiencies exceeding 25%.[4] |
| Stability | The nitro group might be a site for electrochemical degradation, potentially limiting device lifetime. | Good chemical and thermal stability, but can be prone to crystallization over time, which is detrimental to device performance. | High glass transition temperature leads to good morphological stability. However, it requires dopants (like Li-TFSI and t-butylpyridine) which can be hygroscopic and contribute to device degradation.[2] |
Conclusion
This compound presents an interesting molecular design for a hole transport material. Its synthesis is feasible through standard organic chemistry reactions. The presence of the electron-withdrawing nitro group is expected to significantly modulate its electronic properties, potentially offering advantages in terms of energy level tuning for specific device architectures. However, the lack of experimental data on its synthesis, characterization, and device performance makes it a speculative candidate at this stage.
In comparison, TPD and spiro-OMeTAD are well-established materials with a large body of literature supporting their use. TPD is a simpler molecule that is easier to synthesize, while spiro-OMeTAD, despite its complex synthesis, remains the gold standard for high-performance perovskite solar cells due to its excellent electronic properties and morphological stability.
Further research into the synthesis and characterization of this compound and its incorporation into OLEDs and PSCs is necessary to fully evaluate its potential and determine if it can offer a competitive advantage over existing hole transport materials.
References
-
Nakka, L., Cheng, Y., Aberle, A. G., & Lin, F. (2022). Analytical Review of Spiro-OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. Advanced Energy and Sustainability Research, 3(9), 2200045. [Link]
-
Chen, W., et al. (2021). Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. Materials, 14(16), 4568. [Link]
- Belfield, K. D., & Hagan, D. J. (2000). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 65(18), 5649-5655.
-
Saliba, M., et al. (2022). Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering, 10(13), 4269-4275. [Link]
- Kim, H. J., et al. (2019). Effects of the Thickness of N,N′-diphenyl-N,N′-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes. Journal of Nanoscience and Nanotechnology, 19(3), 1636-1639.
- Giebink, N. C., et al. (2008). TPD derivative hole transport polymers used in this study. Applied Physics Letters, 92(19), 193305.
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A Senior Application Scientist's Guide to Ligand Selection for Palladium-Catalyzed Amination
Introduction: The Enduring Power of the Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has become one of the most powerful and versatile methods for constructing carbon-nitrogen (C–N) bonds, a transformation of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The reaction's success is not merely due to the palladium catalyst itself, but is critically dependent on the ancillary ligand that coordinates to the metal center. The ligand shell dictates the catalyst's stability, solubility, and, most importantly, its reactivity through the modulation of both steric and electronic properties.[3][4][5]
This guide provides a head-to-head comparison of common ligand classes for palladium-catalyzed amination. Moving beyond a simple catalog of options, we will delve into the mechanistic underpinnings of why certain ligands excel for specific applications. We will explore the causal relationships between ligand architecture and catalytic performance, supported by experimental data, to empower you—the practicing researcher—to make informed decisions for your unique synthetic challenges.
The Catalytic Cycle: Where the Ligand Takes Center Stage
Understanding the fundamental steps of the catalytic cycle is essential to appreciating the ligand's role. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[6][7] The ligand's influence is profound at each stage:
-
Oxidative Addition: An active, low-coordinate L-Pd(0) species reacts with the aryl halide (Ar-X). Electron-rich ligands enhance the nucleophilicity of the palladium center, accelerating this step, which is often rate-limiting, especially for less reactive electrophiles like aryl chlorides.[3]
-
Amine Coordination & Deprotonation: The amine coordinates to the resulting L-Pd(II)(Ar)(X) complex, followed by deprotonation by a base to form a palladium-amido intermediate.
-
Reductive Elimination: This is the crucial C–N bond-forming step, where the arylamine product is released, regenerating the Pd(0) catalyst. Sterically bulky ligands are thought to promote this step by creating a crowded coordination sphere that favors the lower-coordination product state.[3][8]
The ideal ligand must strike a delicate balance: it needs to be electron-rich enough for efficient oxidative addition but also sterically demanding enough to facilitate reductive elimination, all while forming a stable yet highly active catalyst.
Caption: The general catalytic cycle for Buchwald-Hartwig amination.
Ligand Classes: A Head-to-Head Comparison
The choice of ligand is the most critical parameter in optimizing a C-N coupling reaction. We will focus on the most prevalent and powerful classes: biaryl monophosphines (Buchwald Ligands), chelating diphosphines, and N-heterocyclic carbenes (NHCs).
The Workhorses: Bulky, Electron-Rich Biaryl Monophosphines (Buchwald Ligands)
Developed by Stephen Buchwald and his group, these ligands have revolutionized the field.[5] Their key feature is a biaryl backbone that positions bulky and electron-donating substituents (like di-tert-butylphosphino or dicyclohexylphosphino groups) in close proximity to the palladium center. This architecture is exceptionally effective at promoting the formation of the highly active monoligated L-Pd(0) species, which is often the true catalyst.[3]
| Ligand | Key Features & Typical Applications |
| XPhos | Highly general and robust ligand. Excellent for coupling a wide range of aryl/heteroaryl chlorides and bromides with primary and secondary amines. Often a good first choice for screening. |
| SPhos | Similar to XPhos but can show complementary reactivity, particularly with heteroaromatic substrates. |
| RuPhos | The cyclohexyl phosphine analogue of SPhos. Its increased electron-donating character can be beneficial for challenging oxidative additions. Often shows high activity at lower temperatures.[9] |
| BrettPhos | Features a more sterically demanding backbone. Exceptionally effective for coupling hindered substrates, such as α,α,α-trisubstituted primary amines or challenging aryl chlorides.[10] |
| tBuBrettPhos | An even more sterically hindered and electron-rich version of BrettPhos, designed for the most challenging C-O and C-N couplings involving primary alcohols and hindered amines.[10] |
Expertise & Experience: The development of successive "generations" of Buchwald ligands has been guided by mechanistic understanding. The progression from simpler ligands to highly specialized ones like BrettPhos was driven by the need to accelerate the rate-limiting reductive elimination step for hindered substrates.[11] For many standard transformations, XPhos and RuPhos provide a powerful starting point. When these fail, particularly with sterically demanding coupling partners, turning to BrettPhos or its analogues is a logical next step.
The Stabilizers: Chelating Diphosphine Ligands
Bidentate phosphine ligands coordinate to the palladium center via two phosphorus atoms, forming a chelate ring. This binding mode can impart greater thermal stability to the catalyst.
| Ligand | Key Features & Typical Applications |
| Xantphos | Characterized by a large, well-defined "bite angle." This structural rigidity makes the catalyst very stable, allowing for reactions at high temperatures with poorly reactive substrates.[12][13] It is particularly effective in minimizing side reactions. |
| Josiphos family | A class of ferrocene-based diphosphines. Their steric and electronic properties can be tuned. They are particularly useful in suppressing β-hydride elimination, an undesired pathway when coupling primary aliphatic amines.[6] |
| DPPF | 1,1'-Bis(diphenylphosphino)ferrocene is a classic ligand. While often outperformed by modern Buchwald or Xantphos-type ligands in C-N coupling, its electronic properties can be useful in specific contexts.[14] |
Expertise & Experience: While monodentate Buchwald ligands often provide higher turnover frequencies for simple couplings, the enhanced stability of catalysts derived from chelating ligands like Xantphos makes them invaluable for difficult reactions requiring prolonged heating.[12] If catalyst decomposition is suspected (e.g., formation of palladium black), switching to a robust chelating ligand like Xantphos is a sound strategy.
The Power Donors: N-Heterocyclic Carbenes (NHCs)
NHCs are powerful σ-donating ligands, often more so than even the most electron-rich phosphines.[15] This strong electron donation makes the palladium center highly nucleophilic, facilitating the oxidative addition of challenging substrates like electron-rich aryl chlorides.
| Ligand Class | Key Features & Typical Applications |
| IMes, SIMes, IPr | These common NHC ligands can form highly active and thermally stable palladium catalysts. They are particularly potent for the amination of unactivated and hindered aryl chlorides.[1] |
| Mixed NHC/Phosphine | Hybrid ligands incorporating both an NHC and a phosphine moiety have been developed to combine the strong σ-donation of the NHC with the steric properties of the phosphine, showing promise for room-temperature aminations.[16][17] |
Trustworthiness: While highly active, NHC-ligated catalysts can sometimes be too stable. The strong Pd-NHC bond can slow down the final reductive elimination step in some cases. Therefore, they exhibit a different reactivity profile compared to phosphine systems. They are an excellent alternative to screen when phosphine ligands give sluggish reactions with aryl chlorides.
Performance Comparison: Supporting Experimental Data
The following table summarizes representative data from the literature to guide ligand selection. Note that yields are highly dependent on the specific substrates, base, and solvent used.
| Coupling Partners | Ligand | Pd Source / Precatalyst | Yield (%) | Reference Insight |
| 3-Bromo-2-aminopyridine + Morpholine | RuPhos | Pd₂(dba)₃ | 71 | Illustrates good performance for heteroaryl bromides. |
| 3-Bromo-2-aminopyridine + Morpholine | SPhos | Pd₂(dba)₃ | 76 | Shows slight improvement over RuPhos for this specific substrate. |
| 3-Bromo-2-aminopyridine + Morpholine | RuPhos-precatalyst | RuPhos G3 | 83 | Use of a well-defined precatalyst improves efficiency and reproducibility.[18] |
| 4-Chlorotoluene + n-Octylamine | BrettPhos | Pd(OAc)₂ | 98 | Demonstrates the power of bulky ligands for coupling primary amines with aryl chlorides. |
| 4-Chlorotoluene + Aniline | RuPhos | Pd(OAc)₂ | 99 | High efficiency for coupling anilines with a standard aryl chloride. |
| 4-Chlorotoluene + Di-n-butylamine | XPhos | Pd(OAc)₂ | 96 | XPhos is highly effective for coupling secondary amines. |
| 4-Chlorotoluene + Ammonia | KPhos | Pd₂(dba)₃ | 83 | Specialized ligands are often required for the challenging monoarylation of ammonia.[19] |
Ligand Selection Workflow
Choosing the right ligand can be daunting. The following workflow provides a logical decision-making process for initial reaction screening.
Caption: A decision tree for initial ligand selection in C-N coupling.
Experimental Protocol: High-Throughput Ligand Screening
To efficiently identify the optimal ligand and conditions, a high-throughput experimentation (HTE) approach is invaluable.[20][21] This protocol describes the setup for a 24-well plate to screen four different ligands.
Objective: To determine the most effective ligand for the coupling of 4-chloroanisole with morpholine.
Materials:
-
Palladium source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligands to screen: XPhos, RuPhos, BrettPhos, Xantphos
-
Aryl Halide: 4-chloroanisole
-
Amine: Morpholine
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Toluene, anhydrous
-
Internal Standard: 1,3,5-Trimethoxybenzene
-
24-well reaction block with stir bars and septa mats
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation (under inert atmosphere):
-
Palladium/Ligand Stock Solutions: In four separate vials, prepare stock solutions for each ligand. For a 1:2 Pd:Ligand ratio, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol) and the respective ligand (0.04 mmol) to a vial and dissolve in toluene (e.g., 4.0 mL). This creates a 0.005 M solution with respect to the Pd dimer.
-
Substrate Stock Solution: In a separate vial, dissolve 4-chloroanisole (e.g., 1.42 g, 10 mmol), morpholine (1.05 g, 12 mmol), and the internal standard (e.g., 168 mg, 1 mmol) in toluene to a final volume of 10 mL.
-
-
Reaction Plate Setup (under inert atmosphere):
-
To each of the 24 wells in the reaction block, add the base, NaOt-Bu (e.g., 58 mg, 0.6 mmol).
-
Divide the plate into four quadrants, one for each ligand.
-
To the six wells in the first quadrant, add 0.1 mL of the Pd/XPhos stock solution (0.0005 mmol Pd dimer, 1 mol% Pd).
-
Repeat for the remaining quadrants with the RuPhos, BrettPhos, and Xantphos stock solutions.
-
-
Reaction Initiation and Incubation:
-
To each well, add 0.5 mL of the substrate stock solution (0.5 mmol 4-chloroanisole).
-
Seal the reaction block securely with the septa mat.
-
Place the block on a stirring hotplate set to the desired temperature (e.g., 100 °C) and stir for a set time (e.g., 12 hours).
-
-
Workup and Analysis:
-
After cooling to room temperature, unseal the block and quench each reaction by adding 0.5 mL of ethyl acetate.
-
Vortex the plate and centrifuge to pellet the inorganic salts.
-
Transfer an aliquot of the supernatant from each well to a GC or LC-MS vial for analysis.
-
Determine the percent conversion and yield by comparing the integration of the product peak to the internal standard.
-
This parallel approach allows for the rapid identification of the most promising ligand, which can then be used for larger-scale synthesis.[22]
Conclusion
The selection of a ligand for palladium-catalyzed amination is a critical decision that directly impacts reaction efficiency, scope, and robustness. While bulky, electron-rich biaryl monophosphines like XPhos and RuPhos serve as excellent, broadly applicable starting points, a deeper understanding of the catalytic cycle empowers the scientist to troubleshoot difficult transformations. For challenging aryl chlorides, highly donating NHC or RuPhos ligands may be required. For sterically hindered partners, BrettPhos excels. And for reactions plagued by catalyst instability, the robust, chelating nature of Xantphos offers a reliable solution. By leveraging high-throughput screening methods and a rational, mechanism-based approach to ligand selection, researchers can significantly accelerate the discovery and development of novel chemical entities.
References
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- Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C–X Reductive Elimination. Journal of the American Chemical Society.
- Palladium(0)-Catalyzed Allylic Aminations: Kinetics and Mechanism of the Reaction of Secondary Amines with Cationic [(η3-allyl)PdL2]+ Complexes. Organometallics.
- Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society.
- Bulky ligands promote palladium-catalyzed protodeboronation.
- Developing Ligands for Palladium(II)
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination.
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. Organometallics.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Palladium-Catalyzed Ligand-Directed C−H Functionaliz
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Mixed er-NHC/Phosphine Pd(II) Complexes and Their Catalytic Activity in Buchwald-Hartwig Reaction under Solvent-Free Conditions. Molecules.
- Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- A high-throughput screening protocol for fast evaluation of enantioselective catalysts. The Journal of Organic Chemistry.
- Density Functional Study of N-Heterocyclic and Diamino Carbene Complexes: Comparison with Phosphines. Organometallics.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- High-Throughput Screening. Sigma-Aldrich.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation.
- New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study. The Journal of Organic Chemistry.
- What are your go-to Buchwald conditions for difficult couplings?. Reddit r/Chempros.
- Amines as Activating Ligands for Phosphine Palladium(II)
- A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. Benchchem.
- Empowering Cross-Coupling: Buchwald G1 to G6 Pre-C
- Mastering Cross-Coupling Reactions: The Power of Xantphos Ligands. NINGBO INNO PHARMCHEM CO.,LTD..
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
The structural components of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline—specifically the nitroaniline and toluidine-like fragments—suggest significant potential for toxicity. Analogous compounds, such as 4-nitroaniline and N-methyl-4-nitroaniline, are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged or repeated exposure.[1][2][3] Therefore, we must operate under the assumption that this compound presents a similar, if not greater, hazard profile.
Hazard Analysis: The "Why" Behind the Precautions
Understanding the potential hazards is critical to appreciating the necessity of the prescribed personal protective equipment (PPE). The primary risks associated with aromatic amines and nitro compounds include:
-
Acute Toxicity: These classes of compounds can be toxic through ingestion, dermal absorption, and inhalation.[1][2][4][5][6] The primary systemic effect of many aromatic amines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7]
-
Dermal Absorption: Aromatic amines are readily absorbed through the skin. This route of exposure is particularly insidious as it may not be immediately apparent.
-
Organ Toxicity: Prolonged or repeated exposure to related compounds has been shown to cause damage to organs.[1][2][3][6]
-
Eye and Skin Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[8][9]
Given these risks, a multi-layered PPE strategy is not merely a recommendation; it is an operational necessity to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be deliberate and based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound in a research laboratory setting.
| Body Part | PPE Specification | Rationale and Expert Insight |
| Respiratory | NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and P100 particulate filters.[10] | The compound is likely a solid powder, making aerosolization during handling a primary concern. The P100 filter will protect against airborne particulates, while the organic vapor cartridge is essential should the compound have any appreciable vapor pressure or be handled in solution. Always work within a certified chemical fume hood to minimize inhalation exposure.[8][11] |
| Hand | Double-gloving: an inner nitrile glove followed by a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber). | Nitrile gloves offer good dexterity and splash protection for incidental contact.[12] The outer, more robust glove provides extended protection against advection and is crucial given the high dermal toxicity of related anilines. Gloves must be inspected before use and changed immediately upon contamination.[13] |
| Eye/Face | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield worn over the goggles is required when there is a risk of splash or energetic reaction.[12][14] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against dust, splashes, and vapors.[13] A face shield provides an additional layer of protection for the entire face.[14] |
| Body | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[12][13] Consider a disposable chemical-resistant apron over the lab coat for larger quantities or splash-prone procedures. | The lab coat protects the skin and personal clothing from contamination. Flame-resistant material is a prudent choice when working with any organic compound. An apron adds a layer of impervious protection. |
| Foot | Closed-toe, closed-heel, chemical-resistant shoes. | This is a fundamental laboratory safety rule. Shoes must fully cover the foot to protect against spills and falling objects.[12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, validated protocol is paramount. The following steps provide a framework for the safe handling of this compound.
Preparation and Donning PPE
The sequence of donning PPE is crucial to prevent cross-contamination.
Figure 2. Recommended PPE Doffing Sequence.
-
Initial Decontamination: Decontaminate the exterior of the outer gloves before removal.
-
Doffing: Follow the sequence in Figure 2. The lab coat should be turned inside out as it is removed. The respirator should be removed last, after leaving the immediate work area.
-
Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed. [11]
Disposal Plan: Responsible Stewardship
Contaminated materials must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, etc.) must be placed in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a properly labeled, sealed hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Figure 3. Chemical Waste Disposal Workflow.
Decontamination of Glassware
Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) in the fume hood. This rinse solvent must be collected as hazardous liquid waste. After the initial rinse, the glassware can be washed according to standard laboratory procedures.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [8]Seek immediate medical attention. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8]Seek immediate medical attention. [8]* Inhalation: Move the affected person to fresh air. [8]If breathing is difficult, administer oxygen. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. [3]Seek immediate medical attention. [3][8]
This guide provides a comprehensive framework for the safe handling of this compound. By understanding the underlying hazards and adhering to these detailed operational and disposal plans, researchers can mitigate risks and ensure a safe laboratory environment.
References
- East Harbour Group. (2022, February 14). MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE.
- Thermo Fisher Scientific. (2020, December 13). SAFETY DATA SHEET.
- Echemi. (2019, July 15). N-Methyl-4-nitroaniline SDS, 100-15-2 Safety Data Sheets.
- Elemental Microanalysis. (2024, March 18). 4-NITROANILINE.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- MilliporeSigma. (2025, December 24). SAFETY DATA SHEET.
- CHEMM. Personal Protective Equipment (PPE).
- Sigma-Aldrich. N-Methyl-4-nitroaniline 97 100-15-2.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Thermo Fisher Scientific. (2010, November 26). SAFETY DATA SHEET.
- PubChem. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483.
- Carl ROTH. Safety Data Sheet: 4-Nitroaniline.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Tokyo Chemical Industry (India) Pvt. Ltd. N-Methyl-4-nitroaniline | 100-15-2.
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Loba Chemie. (2015, April 9). 4-NITROANILINE AR MSDS CAS No: 100-01-6 MSDS.
- MilliporeSigma. (2025, November 6). Aldrich 185310 - SAFETY DATA SHEET.
- myLakerLink. SCIENCE DEPARTMENT REQUIRED PERSONAL PROTECTIVE EQUIPMENT.
- Echemi. 4-Methylaniline SDS, 106-49-0 Safety Data Sheets.
- ZORA. (2022, March 31). 4-Nitroaniline.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
